Hydroxysaffloryellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-RFTOOIFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)/O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroxysafflor Yellow A: Botanical Sources and Extraction Methodologies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside that has garnered significant attention for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. As a key bioactive constituent of Carthamus tinctorius L., the development of efficient extraction and purification protocols is paramount for its application in research and pharmaceutical development. This guide provides an in-depth overview of the botanical sources of HSYA, detailing factors that influence its concentration. Furthermore, it presents a comprehensive analysis of various extraction and purification techniques, supported by quantitative data and detailed experimental protocols. Finally, this document elucidates key signaling pathways modulated by HSYA, offering a visual representation of its mechanisms of action.
Botanical Sources of Hydroxysafflor Yellow A
The primary and exclusive botanical source of Hydroxysafflor yellow A is the flower of the safflower plant, Carthamus tinctorius L., a member of the Asteraceae family.[1][2][3] This annual herbaceous plant is cultivated globally, with significant production in India and China.[1][4] Historically, safflower has been used in traditional Chinese medicine to promote blood circulation and alleviate pain.
The concentration of HSYA in safflower flowers is influenced by several factors:
-
Geographical Origin: Studies comparing 80 safflower cultivars from various continents have shown that HSYA content can range from 0.05 to 14.99 mg/g.
-
Flower Color: The color of the safflower petals is a strong indicator of HSYA content, with darker colors generally signifying higher concentrations. The order is typically Red > Orange > Yellow > White. For instance, the red Hebei safflower has a significantly higher HSYA content (26.943 mg/g) compared to the white Wei safflower (0.472 mg/g).
-
Harvest Time: The optimal time for harvesting to maximize HSYA content is in the morning of the third or fourth day after flowering.
Extraction and Purification of Hydroxysafflor Yellow A
HSYA exhibits high solubility in water and polar solvents like dimethyl sulfoxide (DMSO), while being poorly soluble in lipophilic solvents such as ethyl acetate, ether, and chloroform. This property dictates the choice of extraction methodologies.
Comparative Analysis of Extraction Methods
Various methods have been developed to extract HSYA from safflower, each with distinct advantages in terms of yield, efficiency, and scalability. A summary of these methods is presented in the table below.
| Extraction Method | Key Parameters | Yield (%) | Reference |
| Water Immersion | High consumption of raw material; potential for degradation at high temperatures. | 0.023 - 0.066 | |
| Smashing Tissue Extraction | Rapid extraction time (2 minutes). | 1.359 | |
| Microwave-Assisted Extraction (MAE) | Solid-to-liquid ratio of 1:100, 70°C, 3 cycles of 20 minutes. | 6.96 | |
| Ultrasonic Extraction | 40 kHz frequency, 40-60°C for 50-60 minutes. | High | |
| Matrix Solid-Phase Dispersion (MSPD) | Outperforms ultrasonic and Soxhlet extraction in yield and material consumption. | 14.89 | |
| Dimethyl Sulfoxide (DMSO) Extraction | Multi-step process involving soaking and heating. | 14.56 |
Experimental Protocols
The following diagram illustrates a general workflow for the extraction and purification of HSYA from Carthamus tinctorius.
Caption: General workflow for HSYA extraction and purification.
This protocol is adapted from Li et al. (2016) and resulted in a high yield of HSYA.
-
Pre-treatment: Soak 2.0 g of safflower powder with 14 volumes of DMSO.
-
Impurity Removal: Stir the mixture for 30 minutes at room temperature in a dark environment.
-
Filtration: Separate the filter residue from the DMSO.
-
First Extraction: Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.
-
Second Extraction: Soak the filter residue with an additional 12 volumes of DMSO and repeat the heating step.
-
Precipitation: Combine the filtrates and add 3 volumes of butyl acetate.
-
Centrifugation: Centrifuge the mixture to obtain crimson precipitates.
-
Washing and Drying: Wash the precipitates with an appropriate amount of ethanol and then dry to obtain a light yellow powder of HSYA.
This method combines ultrasonic extraction with chromatographic purification for high-purity HSYA.
-
Extraction:
-
Pulverize dried safflower flowers.
-
Add 10-13 times the weight of the medicinal material in purified water.
-
Perform ultrasonic extraction for 50 minutes at a temperature of 40-60°C and an ultrasonic frequency of 40 kHz.
-
Filter the extract, cool to room temperature, and centrifuge.
-
-
Macroporous Adsorption Resin Chromatography:
-
Slowly add the centrifuged extract to a pre-balanced HZ801 macroporous adsorption resin column.
-
Wash the column to remove impurities.
-
Elute HSYA with an appropriate solvent.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the HSYA-rich fraction using a Sephadex LH-20 column for refining.
-
-
Ultrafiltration and Freeze Drying:
-
Perform ultrafiltration on the purified fraction.
-
Freeze-dry the final solution to obtain high-purity HSYA powder.
-
Signaling Pathways Modulated by Hydroxysafflor Yellow A
HSYA exerts its diverse pharmacological effects by modulating a variety of intracellular signaling pathways. These pathways are central to processes such as inflammation, apoptosis, oxidative stress, and cell survival.
Neuroprotective Signaling Pathways
HSYA has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury.
References
- 1. Hydroxysafflor Yellow A Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Hydroxysafflor yellow A inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Hydroxysafflor yellow A
An In-depth Technical Guide to the Physicochemical Properties of Hydroxysafflor Yellow A
Introduction
Hydroxysafflor yellow A (HSYA) is a principal, water-soluble quinochalcone C-glycoside extracted from the flowers of safflower, Carthamus tinctorius L.[1][2][3][4] It is the most abundant and bioactive flavonoid constituent in safflower, often comprising up to 85-90% of the total safflower yellow pigments[3]. HSYA is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a key component in treatments for cardiovascular and cerebrovascular diseases. Despite its therapeutic potential, the clinical application of HSYA is often hampered by its chemical instability and low oral bioavailability. This guide provides a comprehensive overview of the core physicochemical properties of HSYA, detailed experimental protocols for its analysis, and insights into its interaction with key biological signaling pathways.
Physicochemical Properties
HSYA presents as a yellow, amorphous powder. Its chemical structure, featuring a C-glycoside bond and multiple phenolic hydroxyl groups, dictates its physical and chemical behavior, particularly its solubility and stability.
Data Summary
The key physicochemical parameters for Hydroxysafflor Yellow A are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₂₇H₃₂O₁₆ | |
| Molecular Weight | 612.53 g/mol | |
| Appearance | Yellow to orange-yellow amorphous powder | |
| Solubility | - High: Water, DMSO, Methanol, Ethanol, Pyridine- Low/Insoluble: Ethyl acetate, Chloroform, Benzene, Ether | |
| UV Absorption (λmax) | 403 nm (in methanol/acetonitrile)399 nm (densitometric analysis) | |
| pKa (Predicted) | 4.50 ± 1.00 | |
| Stability Profile | - Unstable under alkaline (especially pH 9), high temperature (>60 °C), and light exposure.- Degrades under strong acidic conditions.- Stabilizers like EDTA and ascorbic acid can improve light stability. |
Experimental Protocols
Accurate characterization of HSYA requires standardized analytical methods. The following sections detail protocols for quantification, purity assessment, and stability analysis.
Protocol: Quantification and Purity by HPLC
This method is used to determine the concentration and purity of HSYA in a sample.
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% to 0.2% aqueous formic acid.
-
Solvent B: Acetonitrile.
-
-
Elution Program: A gradient elution is typically employed. An example program is:
-
0–12 min: 10%–22% B
-
12–20 min: 22%–26% B
-
20–30 min: 26%–95% B. The column should be re-equilibrated for a sufficient time (e.g., 10 minutes) between injections.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor absorbance at 403 nm, the maximum absorption wavelength for HSYA.
-
Quantification: Create a calibration curve by injecting known concentrations of an HSYA standard. The concentration of HSYA in unknown samples is determined by comparing its peak area to the standard curve.
Protocol: pH Stability Assessment
This protocol determines the degradation kinetics of HSYA across a range of pH values.
-
Buffer Preparation: Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 1 to 13).
-
Sample Preparation: Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol). Dilute the stock solution into each buffer to a known final concentration (e.g., 45 µg/mL).
-
Incubation: Seal the solutions in light-proof containers and incubate at a constant temperature (e.g., 25 °C).
-
Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze each aliquot using the HPLC method described in Protocol 3.1 to quantify the remaining HSYA concentration.
-
Data Analysis: For each pH value, plot the natural logarithm of the HSYA concentration versus time. The degradation of HSYA typically follows first-order kinetics. The slope of the line gives the negative degradation rate constant (-k). The pH profile of stability is determined by plotting the rate constant (k) versus pH.
Workflow Visualization: pH Stability Assessment
The logical flow for determining the pH-dependent stability of HSYA is outlined below.
Biological Activity and Modulated Signaling Pathways
HSYA exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. Its anti-inflammatory, antioxidant, and cell-regulatory actions are primarily attributed to its interactions with the NF-κB, PI3K/Akt, and Nrf2/HO-1 pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. HSYA has been shown to suppress the activation of the NF-κB pathway, thereby exerting potent anti-inflammatory effects.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydroxysafflor Yellow A: Molecular Structure and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a principal active chalcone glycoside isolated from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure of HSYA and delves into its multifaceted bioactivities, with a focus on its anti-inflammatory, antioxidant, cardiovascular, and neuroprotective effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development. Furthermore, the intricate signaling pathways modulated by HSYA are visually represented to elucidate its mechanisms of action at the molecular level.
Molecular Structure of Hydroxysafflor Yellow A
Hydroxysafflor yellow A is a C-glucosyl quinochalcone, a class of natural phenols. Its chemical structure is characterized by a chalcone backbone substituted with two β-D-glucopyranosyl groups.[1][2] This unique structure underpins its physicochemical properties and biological functions.
Table 1: Molecular and Chemical Properties of Hydroxysafflor Yellow A
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₂O₁₆ | [3][4] |
| Molecular Weight | 612.53 g/mol | [5] |
| IUPAC Name | (2E)-1-[2,4-dihydroxy-3,5-bis(β-D-glucopyranosyl)-6-oxocyclohexa-2,4-dien-1-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| CAS Number | 78281-02-4 | |
| SMILES String | C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=C(C(=O)C2=O)O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O |
Chemical Structure:
Figure 1: 2D chemical structure of Hydroxysafflor yellow A.
Bioactivity and Therapeutic Potential
HSYA exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics for various diseases.
Anti-inflammatory Activity
HSYA has been shown to possess potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism underlying its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Table 2: Quantitative Data on the Anti-inflammatory Effects of HSYA
| Assay/Model | Cell Type/Animal Model | Treatment Concentration/Dose | Key Findings | Reference(s) |
| Lipopolysaccharide (LPS)-induced inflammation | BV-2 microglial cells | 10, 20, 40 µM | Dose-dependently inhibited the production of NO, TNF-α, and IL-6. | |
| Acute soft tissue injury | Wistar rats | 16, 32, 64 mg/kg (i.p.) | Significantly reduced plasma levels of IL-6, IL-1β, and TNF-α. | |
| Carrageenan-induced paw edema | Wistar rats | 10, 20, 40 mg/kg (i.g.) | Dose-dependently inhibited paw swelling. |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of HSYA (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of HSYA compared to the LPS-stimulated control.
Antioxidant Activity
HSYA is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant properties are attributed to its chalcone structure with multiple hydroxyl groups. HSYA upregulates the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
Table 3: Quantitative Data on the Antioxidant Effects of HSYA
| Assay | Method | IC₅₀ / Effective Concentration | Reference(s) |
| DPPH radical scavenging | Spectrophotometry | 25.6 µg/mL | |
| ABTS radical scavenging | Spectrophotometry | 15.8 µg/mL | |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 1.8 mM Fe(II)/g |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of HSYA in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each HSYA dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the HSYA solution.
-
IC₅₀ Determination: Plot the scavenging activity against the concentration of HSYA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Cardiovascular Protective Effects
HSYA has demonstrated significant protective effects on the cardiovascular system. It can improve cardiac function, reduce myocardial infarct size, and inhibit platelet aggregation. These effects are mediated through multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.
Table 4: Quantitative Data on the Cardiovascular Effects of HSYA
| Model | Animal Model | Dose | Key Findings | Reference(s) |
| Myocardial Ischemia/Reperfusion Injury | Sprague-Dawley rats | 8 mg/kg (i.v.) | Reduced infarct size by 45% and improved cardiac function. | |
| Spontaneously Hypertensive Rats | Wistar rats | 1, 2, 4 mg/kg (i.g.) | Dose-dependently lowered blood pressure. | |
| Platelet Aggregation | Rabbit platelets | 10, 20, 40 µg/mL | Inhibited ADP-induced platelet aggregation. |
Experimental Protocol: Langendorff Perfused Rat Heart Model of Ischemia/Reperfusion Injury
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and heparinize.
-
Heart Isolation: Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with Krebs-Henseleit buffer at a constant pressure and temperature.
-
Stabilization: Allow the heart to stabilize for 20 minutes.
-
HSYA Treatment: Perfuse the heart with HSYA-containing buffer for a specified period before inducing ischemia.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfusion: Reperfuse the heart with normal Krebs-Henseleit buffer for 120 minutes.
-
Infarct Size Measurement: At the end of reperfusion, slice the heart and incubate with 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the total ventricular area.
Neuroprotective Effects
HSYA exhibits significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases and ischemic stroke. It can protect neurons from apoptosis, reduce oxidative stress in the brain, and modulate neuroinflammation. The neuroprotective effects of HSYA are linked to the activation of the SIRT1 and PI3K/Akt signaling pathways.
Table 5: Quantitative Data on the Neuroprotective Effects of HSYA
| Model | Cell/Animal Model | Concentration/Dose | Key Findings | Reference(s) |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 10, 20, 40 µM | Increased cell viability and reduced apoptosis. | |
| Middle Cerebral Artery Occlusion (MCAO) | Wistar rats | 3, 6 mg/kg (i.v.) | Reduced neurological deficit scores and infarct volume. | |
| 6-Hydroxydopamine (6-OHDA)-induced neurotoxicity | SH-SY5Y cells | 1, 5, 10 µM | Protected against 6-OHDA-induced cell death. |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion)
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.
-
OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours) to induce oxygen-glucose deprivation.
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for 24 hours.
-
HSYA Treatment: Treat the cells with different concentrations of HSYA during the reperfusion phase.
-
Cell Viability Assessment: Assess cell viability using the MTT or CCK-8 assay.
-
Apoptosis Analysis: Quantify apoptosis using methods such as TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
-
Data Analysis: Compare the cell viability and apoptosis rates in HSYA-treated groups with the OGD/R control group.
Signaling Pathways Modulated by Hydroxysafflor Yellow A
The diverse bioactivities of HSYA are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the targeted development of HSYA-based therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. HSYA inhibits the activation of this pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. HSYA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt, which in turn promotes cell survival and inhibits apoptosis.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. HSYA induces the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including HO-1.
Conclusion and Future Directions
Hydroxysafflor yellow A is a promising natural compound with a well-defined molecular structure and a wide array of beneficial bioactivities. Its anti-inflammatory, antioxidant, cardiovascular, and neuroprotective effects are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1 provides a molecular basis for its therapeutic potential.
This technical guide has provided a comprehensive overview of the current knowledge on HSYA, including quantitative data and detailed experimental protocols to aid researchers in their investigations. Future research should focus on further elucidating the intricate molecular mechanisms of HSYA, exploring its potential synergistic effects with other compounds, and conducting well-designed clinical trials to translate the promising preclinical findings into effective therapies for human diseases. The development of novel drug delivery systems to improve the bioavailability of HSYA will also be crucial for its successful clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective effect of hydroxysafflor yellow A on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Mechanistic Journey of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L. (safflower), has emerged as a compound of significant interest in modern pharmacology. Traditionally used in Chinese medicine to invigorate blood circulation, HSYA is now the subject of extensive research for its therapeutic potential in a range of conditions, most notably cardiovascular and cerebrovascular diseases. This technical guide provides an in-depth exploration of the discovery and history of HSYA, alongside a detailed examination of its pharmacological properties. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and application of this promising natural compound.
Discovery and Historical Perspective
The use of safflower in traditional medicine dates back centuries, with its first documented applications for gynecological disorders appearing in Zhang Zhong Jing's 'Synopsis of the Golden Chamber'.[1] In modern Chinese medicine, it is primarily employed to promote blood circulation and alleviate blood stasis.[1] The key bioactive component responsible for many of these effects, Hydroxysafflor yellow A, is a unique flavonoid compound belonging to the quinochalcone class.[1]
While a similar compound, safflomin A, was first isolated in 1981 by Onodera et al., it was in 1993 that Meselhy et al. isolated and formally named Hydroxysafflor yellow A, identifying its distinct quinochalcone C-glycoside structure.[2][3] Due to its significant bioactivity and relative abundance in safflower, HSYA has been listed as a key quality control standard in the Chinese Pharmacopoeia since 2005. An injection formulation where HSYA is the main component has been approved by the China State Food and Drug Administration for the treatment of angina pectoris and cerebral infarction.
HSYA is an orange-yellow powdery substance with high solubility in water and poor solubility in lipophilic organic solvents such as chloroform and benzene. However, its inherent chemical instability and low oral bioavailability present significant challenges for its clinical application, driving research into novel drug delivery systems.
Quantitative Pharmacological Data
This section summarizes the available quantitative data on the pharmacokinetics and in vitro activities of Hydroxysafflor yellow A.
Table 1: Pharmacokinetic Parameters of Hydroxysafflor yellow A
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability | Reference |
| Human | Intravenous Infusion | 35 mg | 2.02 ± 0.18 µg/mL | - | 6.57 ± 1.20 µg·h/mL | 3.21 ± 1.26 h | - | |
| Human | Intravenous Infusion | 70 mg | 7.47 ± 0.67 µg/mL | - | 25.90 ± 4.62 µg·h/mL | 3.33 ± 0.68 h | ||
| Human | Intravenous Infusion | 140 mg | 14.48 ± 4.71 µg/mL | - | 48.47 ± 12.11 µg·h/mL | 2.98 ± 0.09 h | - | |
| Rat | Intravenous Injection | 3 mg/kg | - | - | - | - | 1.2% | |
| Rat | Intravenous Injection | 3-24 mg/kg | Linear | - | Linear | - | - | |
| Dog | Intravenous Injection | 6-24 mg/kg | Linear | - | Linear | - | - |
Table 2: In Vitro Efficacy of Hydroxysafflor yellow A
| Assay | Target | Cell Line/System | IC50/EC50 | Reference |
| Radical Scavenging | Superoxide Anion | Cell-free | 75.18 µg/mL | |
| Radical Scavenging | Hydroxyl Radical | Cell-free | 2.52 µg/mL | |
| Enzyme Inhibition | Xanthine Oxidase | RAW264.7 Macrophages | 40.04 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the research of Hydroxysafflor yellow A.
Extraction and Isolation of Hydroxysafflor yellow A from Carthamus tinctorius L.
This protocol describes a common method for the extraction and purification of HSYA from safflower.
-
Extraction:
-
Grind dried safflower flowers into a coarse powder.
-
Perform ultrasonic water extraction by adding 10-15 volumes of deionized water to the powdered safflower.
-
Conduct the extraction at a temperature of 40-60°C with an ultrasonic frequency of 40 kHz for 40-60 minutes.
-
Filter the mixture to obtain the crude aqueous extract.
-
-
Purification:
-
Apply the crude extract to a macroporous adsorption resin column (e.g., HZ801).
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed compounds with an appropriate solvent, such as an ethanol-water mixture.
-
Collect the eluate containing HSYA and concentrate it under reduced pressure.
-
Further purify the concentrated eluate using Sephadex LH-20 column chromatography.
-
Perform ultrafiltration on the purified fraction to remove any remaining small molecule impurities.
-
Lyophilize (freeze-dry) the final purified solution to obtain HSYA as a dry powder.
-
High-Performance Liquid Chromatography (HPLC) for Quantification of HSYA
This protocol outlines a typical HPLC method for the quantitative analysis of HSYA.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.7% phosphoric acid). A common mobile phase composition is methanol-acetonitrile-0.7% phosphoric acid (26:2:72, v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 403 nm.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Sample Preparation:
-
Plasma/Serum Samples: Precipitate proteins by adding three volumes of methanol to the sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Plant Extracts: Dissolve the extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of HSYA of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of HSYA by interpolating the peak area from the calibration curve.
-
In Vitro Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT assay to evaluate the effect of HSYA on cell viability.
-
Cell Seeding:
-
Seed cells (e.g., endothelial cells, cancer cells) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
HSYA Treatment:
-
Prepare a stock solution of HSYA in a suitable solvent (e.g., sterile water or DMSO) and further dilute it in cell culture medium to the desired concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of HSYA. Include a vehicle control group.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This protocol provides a general outline for the MCAO model in rodents to study the neuroprotective effects of HSYA.
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Introduce a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can be transient (e.g., 90 minutes) followed by reperfusion by withdrawing the filament, or permanent.
-
-
HSYA Administration:
-
Administer HSYA (e.g., via intravenous injection) at the desired dose and time point (e.g., before, during, or after ischemia).
-
-
Assessment of Neurological Deficit and Infarct Volume:
-
After a specific reperfusion period (e.g., 24 hours), assess the neurological deficit using a standardized scoring system.
-
Euthanize the animal and perfuse the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key signaling pathways modulated by Hydroxysafflor yellow A and a typical experimental workflow in HSYA research, generated using the DOT language for Graphviz.
Caption: Experimental workflow for Hydroxysafflor yellow A research.
Caption: Key signaling pathways modulated by Hydroxysafflor yellow A.
Conclusion
Hydroxysafflor yellow A stands as a compelling example of a natural product with significant therapeutic potential, bridging the gap between traditional medicine and modern pharmacology. Its journey from a constituent of a traditional herbal remedy to a well-characterized molecule with defined mechanisms of action is a testament to the power of natural product research. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the multifaceted pharmacological properties of HSYA. With ongoing research into its delivery, efficacy, and safety, Hydroxysafflor yellow A holds the promise of becoming a valuable therapeutic agent for a range of human diseases.
References
- 1. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]
- 3. CN102702150B - Preparation method and application of hydroxysafflor yellow A - Google Patents [patents.google.com]
Hydroxysafflor Yellow A: A Technical Guide to Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the principal active chalcone glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] Renowned for its potent pharmacological properties, HSYA is a cornerstone of traditional medicine for treating cardiovascular and cerebrovascular diseases.[2][3] Modern research has elucidated its multi-target capabilities, demonstrating significant anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[2][4] This technical guide provides an in-depth exploration of the core signaling pathways modulated by HSYA, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Signaling Pathways Modulated by HSYA
HSYA exerts its therapeutic effects by intricately modulating several key intracellular signaling cascades. Understanding these interactions is crucial for harnessing its full therapeutic potential. The primary pathways influenced by HSYA include the PI3K/Akt, MAPK, NF-κB, Nrf2/HO-1, and HIF-1α signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell survival, proliferation, growth, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes.
HSYA has been shown to activate the PI3K/Akt pathway, which is central to its protective effects. In models of type 2 diabetes, HSYA treatment reversed the downregulation of PI3K and Akt in the liver, promoting PI3K/Akt activation. This activation is linked to the inhibition of pancreatic β-cell apoptosis, improved insulin resistance, and regulation of glycolipid metabolism. Furthermore, HSYA's anti-apoptotic effects in cerebral ischemia-reperfusion injury are mediated by increasing the phosphorylation of Akt and its downstream target, GSK3β. In vascular smooth muscle cells, HSYA inhibits viability and migration by inactivating the PI3K/Akt pathway, suggesting a context-dependent modulation.
Caption: HSYA modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a fundamental signaling pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.
HSYA demonstrates significant regulation of the MAPK pathway, particularly in inflammatory conditions. In osteoarthritis models, HSYA suppresses the IL-1β-induced activation of ERK, p38, and JNK. This inhibitory action leads to a decrease in the expression of matrix metalloproteinases (MMPs), thereby protecting the extracellular matrix from degradation. Molecular docking studies have confirmed that HSYA exhibits excellent binding capabilities to p65 (a component of the NF-κB pathway), ERK, p38, and JNK, underscoring its multi-target anti-inflammatory mechanism.
References
- 1. Effects of Hydroxysafflor Yellow A on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Effects of HSYA on Oxidative Stress Biomarkers
An In-Depth Technical Guide to the In Vivo Antioxidant Activity of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antioxidant properties of Hydroxysafflor yellow A (HSYA), a primary bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2] HSYA has demonstrated significant pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects, making it a compound of interest for treating conditions associated with oxidative stress, such as cardiovascular and cerebrovascular diseases.[1][3][4] This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the molecular pathways and workflows involved in HSYA research.
HSYA mitigates oxidative stress in vivo by modulating the activity of endogenous antioxidant enzymes and reducing the levels of oxidative damage markers. Treatment with HSYA consistently leads to an increase in the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). Concurrently, it reduces the concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation, and reactive oxygen species (ROS).
Table 1: Effect of HSYA on Endogenous Antioxidant Enzymes
| Animal Model | Condition | HSYA Dosage & Route | Duration | Tissue/Fluid | Change in SOD Activity | Change in GSH-Px Activity | Change in CAT Activity | Reference(s) |
| Sprague-Dawley Rats | Traumatic Brain Injury (TBI) | 7.5 mg/kg, i.v. | Post-injury | Brain Tissue | Increased | Not Reported | Increased | |
| Sprague-Dawley Rats | Cerebral I/R (MCAO) | 2, 4, 8 mg/kg, i.v. | 3 consecutive days | Serum | Dose-dependently Increased | Dose-dependently Increased | Not Reported | |
| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg, p.o. | 12 weeks | Serum | Significantly Increased | Not Reported | Not Reported | |
| ApoE-/- Mice | Atherosclerosis | 10 mg/kg, i.p. | 12 weeks | Serum | Significantly Increased | Not Reported | Not Reported | |
| Sprague-Dawley Rats | Depression (CUMS) | 10, 20 mg/kg, i.g. | 4 weeks | Brain Tissue | Increased | Increased | Not Reported |
Abbreviations: i.v. (intravenous), p.o. (per os/oral), i.p. (intraperitoneal), i.g. (intragastric), MCAO (Middle Cerebral Artery Occlusion), CUMS (Chronic Unpredictable Mild Stress).
Table 2: Effect of HSYA on Markers of Oxidative Damage
| Animal Model | Condition | HSYA Dosage & Route | Duration | Tissue/Fluid | Change in MDA Levels | Change in ROS Levels | Change in GSH/GSSG Ratio | Reference(s) |
| Sprague-Dawley Rats | Traumatic Brain Injury (TBI) | 7.5 mg/kg, i.v. | Post-injury | Brain Tissue | Decreased | Not Reported | Increased | |
| Sprague-Dawley Rats | Cerebral I/R (MCAO) | 2, 4, 8 mg/kg, i.v. | 3 consecutive days | Serum | Dose-dependently Decreased | Dose-dependently Decreased | Not Reported | |
| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg, p.o. | 12 weeks | Serum | Significantly Decreased | Not Reported | Not Reported | |
| ApoE-/- Mice | Atherosclerosis | 10 mg/kg, i.p. | 12 weeks | Serum | Significantly Decreased | Not Reported | Not Reported | |
| Sprague-Dawley Rats | Depression (CUMS) | 10, 20 mg/kg, i.g. | 4 weeks | Brain Tissue | Decreased | Not Reported | Not Reported |
Abbreviations: i.v. (intravenous), p.o. (per os/oral), i.p. (intraperitoneal), i.g. (intragastric), MCAO (Middle Cerebral Artery Occlusion), CUMS (Chronic Unpredictable Mild Stress), GSH (glutathione), GSSG (glutathione disulfide).
Experimental Protocols
The following sections detail common methodologies used in in vivo studies to evaluate the antioxidant activity of HSYA.
Animal Models and Induction of Oxidative Stress
-
Cerebral Ischemia/Reperfusion (I/R) Injury Model:
-
Animal: Male Sprague-Dawley rats.
-
Procedure: The middle cerebral artery occlusion (MCAO) model is frequently used. An intraluminal filament is inserted via the external carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion upon filament withdrawal. This procedure induces significant oxidative stress and neuronal damage in the brain.
-
-
Traumatic Brain Injury (TBI) Model:
-
Animal: Male Sprague-Dawley rats.
-
Procedure: A controlled cortical impact (CCI) device is used to induce a standardized injury. This method creates a focal brain injury characterized by a rapid increase in free radical-induced oxidative damage.
-
-
Nonalcoholic Fatty Liver Disease (NAFLD) Model:
-
Animal: Male ICR mice.
-
Procedure: NAFLD is induced by feeding the animals a high-fat diet (HFD), with approximately 40% of energy derived from fat, for an extended period (e.g., 12 weeks). The HFD leads to lipid accumulation, inflammation, and oxidative stress in the liver.
-
HSYA Administration
-
Route of Administration: HSYA is highly soluble in water. Common administration routes in animal studies include intravenous (i.v.) injection via the tail vein, intraperitoneal (i.p.) injection, and oral gavage (p.o. or i.g.). The choice of route often depends on the desired bioavailability and the clinical relevance of the model. Oral bioavailability of HSYA is known to be low.
-
Dosage: Doses vary significantly depending on the animal model and administration route, ranging from 2-8 mg/kg for intravenous administration in acute injury models to 60-120 mg/kg for oral administration in chronic disease models.
Measurement of Antioxidant and Oxidative Stress Markers
-
Sample Collection: Blood is collected to obtain serum or plasma, and tissues (e.g., brain, liver) are harvested, homogenized, and centrifuged to obtain supernatants for analysis.
-
Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px are typically quantified using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Lipid Peroxidation Assay: MDA levels are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
ROS Measurement: ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA), although this method detects a range of ROS and requires careful interpretation.
-
ELISA: Enzyme-linked immunosorbent assays (ELISA) are frequently used for the quantitative determination of ROS, MDA, SOD, and GSH-Px in serum and tissue homogenates.
-
UPLC-MS/MS: Ultra-performance liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method used to confirm the presence and quantify the concentration of HSYA in biological matrices like brain tissue, confirming its ability to cross the blood-brain barrier.
Molecular Signaling Pathways
HSYA exerts its antioxidant effects by modulating complex intracellular signaling pathways. Key pathways identified include the SIRT1 and Nrf2/HO-1 signaling cascades, which are critical regulators of cellular stress response and survival.
SIRT1 Signaling Pathway
HSYA has been shown to activate the Silent Information Regulator 1 (SIRT1) signaling pathway, which plays a crucial role in protecting against I/R injury. Activation of SIRT1 by HSYA leads to the upregulation of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). This cascade enhances cellular resistance to oxidative stress and inhibits apoptosis.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary regulator of the endogenous antioxidant defense system. Under conditions of oxidative stress, HSYA can promote the activation of Nrf2. Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1. The subsequent upregulation of HO-1 and other phase II detoxifying enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
Conclusion
The collective evidence from numerous in vivo studies strongly supports the potent antioxidant activity of Hydroxysafflor yellow A. It effectively enhances the endogenous antioxidant defense system and mitigates oxidative damage across a variety of preclinical models of disease. Its mechanism of action is multifaceted, involving the modulation of key regulatory pathways such as SIRT1 and Nrf2/HO-1. While these findings are promising, further research is required to translate these preclinical outcomes into clinical applications, particularly concerning HSYA's low oral bioavailability and pharmacokinetic profile. The data and protocols summarized herein provide a foundational resource for scientists and drug development professionals investigating HSYA as a potential therapeutic agent for oxidative stress-related pathologies.
References
- 1. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor yellow A for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention for its potent pharmacological activities.[1][2] Traditionally used in Chinese medicine to invigorate blood circulation, HSYA is now being extensively investigated for its therapeutic potential in a range of modern medical applications, including cardiovascular and cerebrovascular diseases.[2] A substantial body of evidence highlights its significant anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of HSYA, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
HSYA exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppression of the NLRP3 inflammasome, and regulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
HSYA has been shown to potently inhibit this pathway. It can suppress the activation of IKK, thereby preventing the phosphorylation and degradation of IκB. This maintains NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes. Studies have demonstrated that HSYA inhibits the nuclear translocation of the NF-κB p65 subunit, a key component of the active NF-κB complex.
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis. These kinases are activated in a cascade fashion in response to extracellular stimuli. HSYA has been shown to inhibit the phosphorylation of p38 MAPK, a key step in its activation. By suppressing the MAPK pathways, HSYA can reduce the production of inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Upon activation by various stimuli, it triggers the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. HSYA has been demonstrated to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of IL-1β and IL-18.
Regulation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critically involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. Recent studies suggest that HSYA can modulate this pathway. For instance, HSYA has been shown to up-regulate the JAK2/STAT3 pathway while inhibiting the activation of NF-κB signaling in a model of Aβ-induced inflammation. Conversely, in a model of myocardial ischemia/reperfusion injury, HSYA was found to mitigate injury by inhibiting the activation of the JAK2/STAT1 pathway. This indicates a context-dependent regulatory role of HSYA on the JAK/STAT pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of HSYA have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators by HSYA
| Cell Line | Inducer | Mediator Inhibited | HSYA Concentration | % Inhibition / IC50 | Reference |
| MRC-5 | TNF-α (5 ng/mL) | IL-1β, IL-6, TGF-β1 | 15 µmol/L, 45 µmol/L | Significant reduction | |
| Primary hippocampal cells | OGD/R | SIRT1, FOXO1, PGC1α mRNA | 40, 60, 80 µM | Significant increase | |
| H22 tumor-bearing mice | - | ERK/MAPK and NF-κB | - | Inhibition of angiogenesis | |
| A549 and H1299 cells | LPS | PI3K/Akt/mTOR, ERK/MAPK | - | Reduced migration, invasion |
Table 2: In Vivo Anti-inflammatory Effects of HSYA
| Animal Model | Condition | Key Findings | HSYA Dosage | Reference |
| Rats | Cerebral ischemia-reperfusion | Decreased p-p38 MAPK and p-NF-κB p65 | High-dose HSYA | |
| Rats | Myocardial ischemia/reperfusion | Decreased myocardial infarct size, inhibited apoptosis | - | |
| Mice | Aβ1-42-induced inflammation | Ameliorated memory deficits, suppressed microglia/astrocyte activation | - | |
| Rats | Myocardial ischemia/reperfusion | Mitigated injury by inhibiting JAK2/STAT1 pathway | - |
Experimental Protocols
This section provides representative protocols for key experiments used to evaluate the anti-inflammatory effects of HSYA.
Representative Experimental Workflow
Western Blot Analysis for NF-κB p65
This protocol outlines the steps to measure the expression and phosphorylation of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Plate cells (e.g., MRC-5) and grow to 70-80% confluency. Pre-treat with HSYA at desired concentrations for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 5 ng/mL TNF-α) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 60 µg) onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total NF-κB p65 or phospho-NF-κB p65 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.
ELISA for IL-1β and TNF-α
This protocol describes the quantification of secreted pro-inflammatory cytokines in cell culture supernatants.
-
Sample Collection: After cell treatment as described above, collect the cell culture supernatants. Centrifuge to remove any cells or debris.
-
ELISA Procedure: Use a commercial ELISA kit for human IL-1β or TNF-α and follow the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to wells pre-coated with a capture antibody and incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the wells.
-
Add a TMB substrate solution and incubate in the dark for 10-30 minutes, or until a color change is observed.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.
Conclusion
Hydroxysafflor yellow A exhibits potent anti-inflammatory properties through its multifaceted regulatory effects on key signaling pathways, including NF-κB, MAPK, NLRP3 inflammasome, and JAK-STAT. The quantitative data from numerous studies consistently demonstrate its ability to suppress the production of pro-inflammatory mediators. The experimental protocols provided in this guide offer a framework for the continued investigation of HSYA's therapeutic potential. For researchers and drug development professionals, HSYA represents a promising natural compound for the development of novel anti-inflammatory therapies. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in human inflammatory diseases.
References
- 1. scielo.br [scielo.br]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Hydroxysafflor Yellow A: An In-depth Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of Hydroxysafflor yellow A (HSYA), a primary active component isolated from the safflower plant (Carthamus tinctorius). HSYA has garnered significant interest for its therapeutic potential in a range of neurological disorders, including ischemic stroke and Parkinson's disease. This document synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways implicated in HSYA's mechanism of action.
Quantitative Data Summary
The neuroprotective efficacy of HSYA has been quantified across various preclinical models. The following tables summarize the key findings in cerebral ischemia and Parkinson's disease models, offering a comparative view of its therapeutic effects.
Table 1: Neuroprotective Effects of HSYA in Preclinical Models of Cerebral Ischemia
| Animal Model | HSYA Treatment Regimen | Key Quantitative Outcomes | Reference |
| Male Wistar-Kyoto Rats (MCAO) | 3.0 mg/kg and 6.0 mg/kg (sublingual vein injection) | Significantly decreased neurological deficit scores and reduced infarct area. 6.0 mg/kg showed similar potency to 0.2 mg/kg nimodipine. | [1] |
| MCAO Rats | 8 mg/kg or higher | Markedly downregulated the expression of JAK2-mediated signaling. | [2] |
| MCAO Rats | Dose-dependent | Promoted recovery of neurological function, attenuated cerebral edema, and reduced cerebral infarct volume. | [2] |
| MCAO Rats and OGD/R-injured primary neurons | Not specified | Regulated the SIRT1 pathway. | [3] |
| C57BL/6J Mice (photothrombotic stroke) | Not specified | Protected ZO-1 stability, reducing cerebral vascular leakage. | [3] |
| MCAO Rats | 8 mg/kg and 16 mg/kg | Significantly improved fear memory after brain ischemic injury. | |
| MCAO Rats | 8 mg/kg | Significantly improved synaptic plasticity after brain ischemic injury. |
Table 2: Neuroprotective Effects of HSYA in Preclinical Models of Parkinson's Disease
| Animal Model | HSYA Treatment Regimen | Key Quantitative Outcomes | Reference |
| 6-OHDA-induced PD Rats | 2 or 8 mg/kg (caudal vein injection) for 4 weeks | Significantly attenuated apomorphine-induced turns and protected against the loss of tyrosine hydroxylase-positive cells. Increased levels of dopamine and its metabolites, GDNF, and BDNF in the striatum. | |
| Rotenone-induced PD Mice | Not specified | Improved motor dysfunction and protected dopamine neurons by elevating TH-containing dopaminergic neurons and dopamine content in the striatum. | |
| MPTP-induced Neurotoxicity in Mice | 8 mg/kg for one week (pretreatment) | Prevented the appearance of motor abnormalities and attenuated the reduction of dopamine, DOPAC, and HVA in the striatum. | |
| Rotenone-induced PD Mice | Not specified | Increased the hanging time in the hanging wire test and augmented the formation of autophagosomes. | |
| Rotenone-induced PD Mice | 30 mg/kg rotenone, HSYA co-treatment | Increased expression of TH, p-JNK1/JNK1, Beclin1, Atg7, Atg12-5, p-Bcl-2/Bcl-2, and the LC3-II/LC3-I ratio, while reducing α-synuclein expression. |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section outlines the detailed methodologies for two of the most common animal models used to evaluate the neuroprotective effects of HSYA.
Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia
This model is widely used to mimic focal cerebral ischemia in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip.
-
Laser Doppler flowmeter.
-
HSYA solution.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain.
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
HSYA Administration: Administer HSYA (e.g., via tail vein injection) at a predetermined dose and time point relative to the ischemic insult.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), sacrifice the animal, and slice the brain. Stain the slices with TTC to differentiate between infarcted (pale) and healthy (red) tissue and quantify the infarct volume.
MPTP/6-OHDA-Induced Parkinson's Disease Model
These neurotoxin-based models are standard for inducing dopaminergic neuron degeneration characteristic of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (for MPTP) or Sprague-Dawley rats (for 6-OHDA).
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA).
-
Stereotaxic apparatus.
-
Anesthesia.
-
HSYA solution.
-
Behavioral testing apparatus (e.g., rotarod, open field).
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH).
Procedure:
-
Neurotoxin Administration:
-
MPTP Model: Administer MPTP (e.g., 30 mg/kg, intraperitoneally) daily for a specified number of days.
-
6-OHDA Model: Anesthetize the animal and use a stereotaxic apparatus to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.
-
-
HSYA Treatment: Administer HSYA (e.g., via intraperitoneal or intravenous injection) at various doses, either as a pretreatment or post-neurotoxin administration, for a defined duration.
-
Behavioral Testing: At different time points after neurotoxin administration, assess motor function using tests such as the rotarod test (for motor coordination), the open field test (for locomotor activity), and the apomorphine-induced rotation test (for unilateral lesions).
-
Neurochemical Analysis: After the final behavioral test, sacrifice the animals and dissect the striatum. Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.
-
Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and fibers.
Signaling Pathway Visualizations
The neuroprotective effects of HSYA are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: HSYA modulates the JAK2/STAT3 signaling pathway.
Caption: HSYA activates the SIRT1 signaling pathway.
Caption: HSYA inhibits the NF-κB signaling pathway.
Conclusion
The preclinical data strongly support the neuroprotective effects of Hydroxysafflor yellow A in models of both acute and chronic neurological disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress, positions HSYA as a promising candidate for further drug development. This guide provides a foundational resource for researchers and scientists to design and interpret future studies aimed at translating these promising preclinical findings into clinical applications.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Anticancer Potential of Hydroxysafflor Yellow A (HSYA) in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities.[1][2] While traditionally used in promoting blood circulation, recent in vitro studies have illuminated its potent anticancer properties across various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms through which HSYA exerts its anticancer effects, focusing on its impact on cell viability, apoptosis, cell cycle progression, and metastasis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
HSYA has been shown to inhibit the proliferation of numerous cancer cells, including but not limited to, breast cancer (MCF-7), liver cancer (HepG2), colorectal cancer (HCT116), and non-small cell lung cancer (A549 and H1299).[1][3][4] Its multifaceted mechanism of action involves the modulation of several critical signaling pathways, making it a promising candidate for further preclinical and clinical investigation.
Effects on Cell Viability and Proliferation
HSYA has demonstrated a dose-dependent inhibitory effect on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of HSYA (or related compound) | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | HSYB: 22.12 µg/mL | 24 hours | |
| HCT116 | Colorectal Cancer | Significantly reduced viability at 25, 50, and 100 µM | Not Specified | |
| HepG2 | Liver Cancer | Inhibition observed at 80 µM | Not Specified | |
| A549 | Non-Small Cell Lung Cancer | Significant suppression at 5, 10, and 20 µM (in the presence of LPS) | 24, 48, and 72 hours | |
| H1299 | Non-Small Cell Lung Cancer | Significant suppression at 5, 10, and 20 µM (in the presence of LPS) | 24, 48, and 72 hours |
Note: Data for MCF-7 is for Hydroxysafflor Yellow B (HSYB), an isomer of HSYA.
Induction of Apoptosis
A key mechanism of HSYA's anticancer activity is the induction of apoptosis, or programmed cell death. HSYA has been shown to trigger apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |
| MCF-7 | Breast Cancer | HSYB (6 µg/ml) | 9.2% | |
| MCF-7 | Breast Cancer | HSYB (6 µg/ml) + Doxorubicin (0.4 µg/ml) | 53.7% | |
| HepG2 & Huh7 | Liver Cancer | HSYA (80 and 160 µmol/L) for 24h | Numerous apoptotic cells observed | |
| Nucleus Pulposus Cells | (Non-cancerous model) | TBHP + HSYA (10 µM) | Apoptosis decreased from 15.71% to 7.96% | |
| A549 & H1299 | Non-Small Cell Lung Cancer | LPS + HSYA (5, 10, and 20 µM) for 48h | Significantly promoted apoptosis |
Note: Data for MCF-7 is for Hydroxysafflor Yellow B (HSYB).
Cell Cycle Arrest
HSYA has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating. An isomer of HSYA, Hydroxysafflor yellow B (HSYB), has been shown to arrest the MCF-7 cell cycle in the S phase.
| Cell Line | Cancer Type | HSYA Concentration | Effect on Cell Cycle | Reference |
| MCF-7 | Breast Cancer | Not Specified | Cell cycle was blocked | |
| HepG2 | Liver Cancer | Not Specified | S and G2/M phase arrest |
Inhibition of Metastasis: Migration and Invasion
HSYA has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade. This is achieved, in part, by modulating the expression of proteins involved in cell motility and the degradation of the extracellular matrix.
| Cell Line | Cancer Type | Assay | HSYA Concentration | Quantitative Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | HCT116 | Colorectal Cancer | Wound Healing | 25, 50, and 100 µM | Significant inhibition of wound closure | | | HCT116 | Colorectal Cancer | Transwell | 25, 50, and 100 µM | Significantly decreased invasive ability | | | HepG2 | Liver Cancer | Wound Healing & Transwell | Not Specified | Inhibition of migration and invasion | | | A549 | Non-Small Cell Lung Cancer | Wound Healing & Transwell | 5, 10, and 20 µM (in the presence of LPS) | Significantly restored the effects of LPS on migration and invasion | | | H1299 | Non-Small Cell Lung Cancer | Wound Healing & Transwell | 5, 10, and 20 µM (in the presence of LPS) | Significantly restored the effects of LPS on migration and invasion | |
Modulation of Key Signaling Pathways
The anticancer effects of HSYA are mediated through its interaction with several key intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. HSYA has been shown to inhibit this pathway, leading to decreased cancer cell viability.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. HSYA has been found to modulate this pathway, contributing to its anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of highly metastatic KRAS mutant lung cancer cell sublines in long-term three-dimensional low attachment cultures | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biosynthesis of Hydroxysafflor Yellow A in Carthamus tinctorius
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside that stands as the primary bioactive component of the dried flowers of safflower (Carthamus tinctorius L.).[1] It is a compound of significant pharmacological interest, with demonstrated therapeutic potential for a range of conditions, particularly cardiovascular and cerebrovascular diseases.[2][3] HSYA is currently under investigation as a clinical drug for the treatment of acute ischemic stroke.[4] The unique chemical structure of HSYA, a di-C-glycoside quinochalcone, is exclusively found in safflower, making its biosynthesis a subject of intense scientific scrutiny.[4] Understanding the intricate enzymatic steps that lead to the formation of HSYA is crucial for optimizing its production through biotechnological approaches, ensuring a sustainable and high-quality supply for clinical applications.
This technical guide provides an in-depth overview of the HSYA biosynthesis pathway, detailing the key enzymatic players, their genetic underpinnings, and the experimental methodologies used to elucidate this complex process.
The Biosynthetic Pathway of Hydroxysafflor Yellow A
The formation of HSYA begins with the general phenylpropanoid pathway, which produces the foundational precursors for a vast array of plant secondary metabolites. The pathway then diverges into the flavonoid branch, leading to the synthesis of chalcones. From the precursor naringenin, a series of specialized enzymatic reactions unique to Carthamus tinctorius orchestrates the conversion into HSYA.
The biosynthesis from the key precursor naringenin involves four critical enzymatic steps: 6-hydroxylation, isomerization, and a coordinated C-glycosylation and oxidation process. The general consensus is that one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA are initially converted to naringenin chalcone by chalcone synthase. This is then transformed into HSYA through a series of subsequent modifications.
Caption: The core biosynthetic pathway of Hydroxysafflor Yellow A from precursors.
Key Enzymes and Genes in HSYA Biosynthesis
The biosynthesis of HSYA is catalyzed by a suite of specialized enzymes. Research has identified four key enzymes that are essential for the conversion of naringenin to HSYA in safflower. The simultaneous high expression of the genes encoding these enzymes, coupled with the absence of flavanone 2-hydroxylase (F2H) genes, is critical for the specific accumulation of HSYA in C. tinctorius.
| Enzyme Abbreviation | Full Enzyme Name | Gene Name | Function |
| CtF6H | Flavanone 6-hydroxylase | CtF6H | Catalyzes the 6-hydroxylation of naringenin to produce carthamidin. |
| CtCHI1 | Chalcone Isomerase 1 | CtCHI1 | Responsible for the isomerization between carthamidin and isocarthamidin. |
| CtCGT | Flavonoid di-C-glycosyltransferase | CtCGT | Involved in the C-glycosylation of the carthamidin/isocarthamidin core. |
| Ct2OGD1 | 2-Oxoglutarate-dependent dioxygenase | Ct2OGD1 | Works in coordination with CtCGT to convert carthamidin to HSYA. |
Table 1: Key enzymes and their functions in the HSYA biosynthetic pathway.
Experimental Protocols and Validation
The elucidation of the HSYA biosynthetic pathway has been achieved through a combination of bioinformatics, molecular biology, and analytical chemistry techniques. The functions of the key biosynthetic genes have been confirmed through several robust experimental approaches.
Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful technique for the rapid assessment of gene function in plants. In the context of HSYA biosynthesis, VIGS was used to silence the expression of candidate genes in C. tinctorius to observe the resulting impact on HSYA accumulation.
Generalized Protocol for VIGS in C. tinctorius :
-
Vector Construction: Fragments of the target genes (CtF6H, CtCHI1, CtCGT, Ct2OGD1) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agrobacterium Transformation: The resulting constructs are transformed into Agrobacterium tumefaciens.
-
Infiltration: Cultures of Agrobacterium carrying the VIGS constructs are infiltrated into the cotyledons or leaves of young safflower seedlings. A culture containing an empty vector is used as a negative control.
-
Incubation and Sample Collection: Plants are grown for several weeks to allow for the systemic spread of the virus and silencing of the target gene. Tissues, primarily flowers at different developmental stages, are then collected.
-
Analysis:
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to confirm the knockdown of the target gene's mRNA levels.
-
Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of HSYA and its precursors in the silenced plants compared to control plants. A significant reduction in HSYA content upon silencing a specific gene confirms its role in the pathway.
-
Caption: A generalized experimental workflow for Virus-Induced Gene Silencing (VIGS).
De Novo Biosynthesis in Nicotiana benthamiana
N. benthamiana is a widely used model system for the transient expression of genes and reconstitution of metabolic pathways. By co-expressing the candidate safflower genes in N. benthamiana leaves, which do not naturally produce HSYA, researchers can validate the complete pathway.
Generalized Protocol for De Novo Biosynthesis:
-
Gene Expression Vector Construction: The full-length coding sequences of the candidate genes (CtF6H, CtCHI1, CtCGT, Ct2OGD1) are cloned into plant expression vectors.
-
Agroinfiltration: Agrobacterium strains containing the different expression constructs are mixed and co-infiltrated into the leaves of N. benthamiana. Often, a precursor-producing gene (e.g., chalcone synthase) is included if the host lacks sufficient precursors.
-
Incubation: Plants are incubated for 3-5 days to allow for transient gene expression and protein production.
-
Metabolite Extraction and Analysis: The infiltrated leaf patches are harvested, and metabolites are extracted. LC-MS analysis is then performed to detect the presence of HSYA. The successful production of HSYA confirms that the co-expressed set of genes is sufficient for its biosynthesis.
In Vitro Enzyme Assays and Yeast Semi-Synthesis
To confirm the specific function of each enzyme, in vitro assays are performed using purified recombinant proteins. Genes are expressed in and purified from E. coli or yeast (Saccharomyces cerevisiae). The purified enzyme is then incubated with its putative substrate, and the reaction products are analyzed by LC-MS. Furthermore, semi-synthesis in engineered yeast strains expressing key pathway enzymes can be used to produce HSYA by feeding precursors to the yeast culture.
Quantitative Data on HSYA Biosynthesis
The concentration of HSYA varies significantly across different tissues of the safflower plant and is highest in the floral organs. Gene expression studies correlate the high accumulation of HSYA in flowers with the elevated transcription of the key biosynthetic genes in these tissues.
| Plant Tissue | Relative HSYA Content (Peak Intensity) |
| Budding Flower | High |
| Blooming Flower | Highest |
| Calyx | Low |
| Leaf | Very Low / Undetectable |
Table 2: Relative distribution of HSYA in different tissues of Carthamus tinctorius, based on LC/MS analysis. Data compiled from descriptive information in the literature.
VIGS experiments provide quantitative evidence for the role of each key gene. Silencing these genes leads to a measurable decrease in HSYA accumulation.
| VIGS Target Gene | Resulting HSYA Content |
| CtF6H | Significantly Reduced |
| CtCHI1 | Significantly Reduced |
| CtCGT | Significantly Reduced |
| Ct2OGD1 | Significantly Reduced |
Table 3: Effect of Virus-Induced Gene Silencing on HSYA content in Carthamus tinctorius flowers.
Conclusion
The elucidation of the Hydroxysafflor yellow A biosynthetic pathway in Carthamus tinctorius represents a significant advancement in plant biochemistry and natural product science. The identification and characterization of the four key enzymes—CtF6H, CtCHI1, CtCGT, and Ct2OGD1—have provided a clear roadmap of the terminal steps in HSYA formation. This knowledge, validated through rigorous experimental approaches including VIGS and heterologous reconstitution, not only explains the exclusive presence of this valuable medicinal compound in safflower but also lays the essential groundwork for its sustainable production. Future efforts in metabolic engineering and synthetic biology can now leverage this pathway to develop high-yield microbial or plant-based platforms for HSYA synthesis, thereby ensuring a stable supply for ongoing and future clinical applications.
References
- 1. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Hydroxysafflor Yellow A (HSYA) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone glycoside and the primary active component isolated from the flowers of Carthamus tinctorius L. (safflower).[1][2][3] It has garnered significant attention in the pharmaceutical and biomedical fields due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] Accurate and reliable quantification of HSYA in various matrices such as herbal extracts, biological fluids (plasma, urine), and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the quantification of HSYA using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Additionally, an overview of a more sensitive and selective method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is presented.
Principle of the Method
High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For HSYA quantification, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. HSYA is introduced into the HPLC system, and as the mobile phase carries it through the column, it is separated from other components in the sample. The concentration of the eluted HSYA is then measured by a UV-Vis detector at a wavelength where HSYA exhibits maximum absorbance, typically around 403 nm. The quantification is achieved by comparing the peak area of HSYA in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Protocol 1: Quantification of HSYA in Plant Material (Safflower) by HPLC-UV
1. Materials and Reagents
-
Hydroxysafflor yellow A (HSYA) reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Ultrapure water
-
Safflower powder
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of HSYA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh about 1.0 g of dried safflower powder into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 25 mL of 70% methanol in water).
-
Perform ultrasonic extraction for a specified duration and temperature (e.g., 30 minutes at 60°C).
-
Centrifuge the extract at approximately 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 403 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 - 20 µL |
6. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of HSYA in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations and a correlation coefficient (r²) > 0.999 is desirable.
-
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study using spiked samples. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
7. Data Analysis
-
Generate a calibration curve by plotting the peak area of the HSYA standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of HSYA in the prepared sample by interpolating its peak area into the calibration curve.
-
Calculate the content of HSYA in the original safflower sample, taking into account the initial weight and dilution factors.
Protocol 2: Quantification of HSYA in Human Plasma by UPLC-MS/MS
For pharmacokinetic studies, a more sensitive and selective method is often required. UPLC-MS/MS offers significant advantages in this regard.
1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma, add a precipitating agent like methanol or acetonitrile (typically in a 3:1 ratio).
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with methanol and 0.1% formic acid in water. |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Mass Transition | m/z 611.0 → 491.0 for HSYA |
Quantitative Data Summary
The following tables summarize typical validation parameters reported in the literature for HSYA quantification.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (RSD) | < 2% | |
| Accuracy (Recovery) | 95 - 105% | |
| LOD | ~50 ng/mL | |
| LOQ | ~150 ng/mL |
Table 2: UPLC-MS/MS Method Validation Parameters for Biological Samples
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Precision (RSD) | < 10% | |
| Accuracy (Recovery) | 85 - 115% | |
| LOD | ~0.5 - 35 ng/mL | |
| LOQ | ~1.5 - 100 ng/mL |
Visualizations
Caption: Experimental workflow for the quantification of Hydroxysafflor Yellow A (HSYA).
Conclusion
The HPLC-UV method described provides a robust and reliable approach for the routine quantification of HSYA in various samples. For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, the UPLC-MS/MS method is recommended. Proper method validation is essential to ensure the accuracy and reliability of the obtained results. These protocols and application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A.
References
- 1. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols for the Isolation of Hydroxysafflor yellow A (HSYA) from Carthamus tinctorius L.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxysafflor yellow A (HSYA) is a principal bioactive chalcone glycoside extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2] It is the most abundant flavonoid in safflower, constituting up to 85% of the total safflower yellow pigments.[1] HSYA has garnered significant attention in the pharmaceutical industry due to its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, anti-inflammatory, and anti-tumor effects.[1][3] This document provides detailed protocols for the extraction and purification of HSYA from safflower, along with a summary of quantitative data from various methods to aid in procedural selection and optimization.
Data Presentation: Comparison of HSYA Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of HSYA. Below is a summary of various techniques with their respective parameters and outcomes.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Water Immersion | Distilled Water | 1:12.5 | 60 | 30 min (3 cycles) | 0.07 | Not Specified | |
| Ethanol Extraction | 75% Aqueous Ethanol | 1:6 | Not Specified | 12 h (10 cycles) | 0.58 | Not Specified | |
| Ultrasonic Extraction | 30% Aqueous Ethanol | 1:18 | Not Specified | 1 h | 1.73 | Not Specified | |
| Optimized Ultrasonic | Water | 1:16 | 66 | 36 min | Not Specified | Not Specified | |
| Microwave Extraction | Distilled Water | 1:100 | 70 | 20 min (3 cycles) | 6.96 | Not Specified | |
| DMSO Extraction | DMSO | 1:14 (and 1:12) | Room Temp & 80 | 30 min & 50 min | 14.56 | Lower due to impurities | |
| Microwave Digestion | 50% Ethanol | 1:20 | Not Specified | Not Specified | Not Specified | 89.78 | |
| Ultrasonic Water Ext. | Water | 1:10-1:13 | 40-60 | 50 min | 62.7 | 99.8 |
Experimental Protocols
Protocol for Ultrasonic-Assisted Water Extraction and Purification
This protocol is based on a high-yield and high-purity method.
Materials and Equipment:
-
Dried safflower flowers
-
Deionized water
-
HZ801 macroporous adsorption resin
-
Sephadex LH-20
-
Ultrasonic bath (40 kHz)
-
Chromatography columns
-
Ultrafiltration system
-
Freeze dryer
-
HPLC system for analysis
Procedure:
-
Preparation of Safflower: Grind dried safflower flowers into a fine powder.
-
Ultrasonic Extraction:
-
Add the safflower powder to a vessel with 10–13 times its weight in deionized water.
-
Perform ultrasonic extraction for 50 minutes at a frequency of 40 kHz and a temperature of 40–60°C.
-
Filter the mixture to obtain the crude aqueous extract.
-
-
Macroporous Adsorption Resin Chromatography:
-
Pack a chromatography column with HZ801 macroporous adsorption resin.
-
Load the crude extract onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the HSYA fraction with an appropriate ethanol-water solution (e.g., 70% ethanol).
-
Collect the eluate containing HSYA.
-
-
Sephadex LH-20 Chromatography:
-
Concentrate the HSYA-rich eluate from the previous step.
-
Load the concentrated solution onto a Sephadex LH-20 column.
-
Elute with purified water at a linear flow rate of 1–10 cm/h.
-
Collect the fractions containing purified HSYA.
-
-
Ultrafiltration:
-
Further purify and concentrate the HSYA solution using an ultrafiltration system.
-
-
Lyophilization:
-
Freeze-dry the purified HSYA solution to obtain a dry powder. The final product can achieve a purity of up to 99.8%.
-
-
Analysis:
-
Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions: A common method involves a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water, with detection at 403 nm.
-
Protocol for DMSO-Based Extraction
This method provides the highest reported yield, though purity may be compromised by co-extracted impurities.
Materials and Equipment:
-
Dried safflower flowers
-
Dimethyl sulfoxide (DMSO)
-
Butyl acetate
-
Ethanol
-
Centrifuge
-
Stirring apparatus
Procedure:
-
Impurity Removal:
-
Soak 2.0 g of safflower powder in 14 volumes of DMSO.
-
Stir for 30 minutes at room temperature, protected from light.
-
Filter to separate the residue from the DMSO containing impurities.
-
-
Heating Extraction:
-
Add 14 volumes of fresh DMSO to the filter residue and soak for 1 hour at 80°C in a sealed container, followed by heating for 50 minutes.
-
Filter and collect the filtrate.
-
Add 12 volumes of DMSO to the residue and repeat the heating extraction for 50 minutes.
-
Filter and combine the filtrates from both extractions.
-
-
Precipitation:
-
Add 3 volumes of butyl acetate to the combined filtrate.
-
Centrifuge the mixture to obtain the crimson precipitate of HSYA.
-
-
Washing and Drying:
-
Wash the precipitate with an appropriate amount of ethanol.
-
Dry the washed precipitate to obtain a light yellow powder of HSYA. This method has reported yields as high as 14.56%.
-
Visualization of Workflow and Signaling Pathways
Experimental Workflow for HSYA Isolation
The following diagram illustrates the general workflow for the isolation and purification of HSYA from safflower.
Caption: General workflow for HSYA isolation and purification.
Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating various intracellular signaling pathways. The diagram below illustrates some of the key pathways.
Caption: Key signaling pathways modulated by HSYA.
HSYA has been shown to inactivate the PI3K/Akt signaling pathway, which can influence cell viability and migration. It also downregulates the p38 MAPK pathway, thereby alleviating apoptosis and autophagy in response to cellular stress. Furthermore, HSYA can activate the HIF-1α/VEGF signaling pathway, which promotes cell survival under hypoxic conditions. These pathways are crucial targets in the therapeutic applications of HSYA for various diseases.
References
- 1. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxysafflor Yellow A in Cerebral Ischemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxysafflor yellow A (HSYA), a major active component of the safflower plant, in preclinical animal models of cerebral ischemia. HSYA has demonstrated significant neuroprotective effects, making it a promising candidate for the treatment of ischemic stroke.[1][2][3] This document outlines the key mechanisms of action, summarizes quantitative data from various studies, and provides detailed experimental protocols for researchers investigating its therapeutic potential.
Overview of Neuroprotective Effects
HSYA exerts its therapeutic effects in cerebral ischemia through multiple mechanisms, including:
-
Anti-inflammatory Effects: HSYA has been shown to modulate inflammatory pathways, such as the JAK2/STAT3 and p38 MAPK/NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines.[1][4]
-
Antioxidant Activity: The compound mitigates oxidative stress, a key contributor to neuronal damage in ischemia-reperfusion injury.
-
Anti-apoptotic Effects: HSYA can inhibit programmed cell death in neurons exposed to ischemic conditions.
-
Regulation of Autophagy: HSYA has been observed to modulate autophagy through pathways like HIF-1α/BNIP3, although the exact effects (promotion vs. inhibition) may vary depending on the experimental context.
-
Improved Blood Rheology: HSYA can improve blood flow by inhibiting thrombosis formation and platelet aggregation, and by positively affecting blood viscosity and erythrocyte deformability.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-window effects of HSYA on key outcome measures in rodent models of middle cerebral artery occlusion (MCAO), a common model for focal cerebral ischemia.
Table 1: Dose-Dependent Effects of HSYA on Neurological Deficit, Infarct Volume, and Cerebral Edema
| HSYA Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (%) | Cerebral Edema (%) | Animal Model | Administration Route | Reference |
| 1.5 | Improved | Reduced | Not Reported | Rat (MCAO) | Sublingual Vein Injection | |
| 2 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Rat (MCAO) | Tail Vein Injection | |
| 3.0 | Dose-dependently improved | Dose-dependently reduced | Not Reported | Rat (MCAO) | Sublingual Vein Injection | |
| 4 | No significant improvement | No significant reduction | No significant reduction | Rat (MCAO) | Unilateral Common Carotid Artery | |
| 4 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Rat (MCAO) | Tail Vein Injection | |
| 6.0 | Dose-dependently improved | Dose-dependently reduced | Not Reported | Rat (MCAO) | Sublingual Vein Injection | |
| 8 | Significantly improved | Significantly reduced | Significantly reduced | Rat (MCAO) | Unilateral Common Carotid Artery | |
| 8 | Effectively reduced | Improved | Suppressed | Rat (MCAO) | Tail Vein | |
| 16 | Significantly improved | Significantly reduced | Significantly reduced | Rat (MCAO) | Unilateral Common Carotid Artery | |
| 20 | Significantly lower | Not Reported | Not Reported | Rat (CIR) | Not Specified |
Table 2: Therapeutic Time Window for HSYA Administration Post-Ischemia
| Time of Administration (post-ischemia) | Outcome | Animal Model | HSYA Dose (mg/kg) | Reference |
| 30 min | Improved neurological deficit and reduced infarct area | Rat (MCAO) | 1.5, 3.0, 6.0 | |
| 3 hours | Significant improvement in neurological function, reduced edema and infarct volume | Rat (MCAO) | 8, 16 | |
| 6 hours | No significant improvement | Rat (MCAO) | 8, 16 | |
| 9 hours | No significant improvement | Rat (MCAO) | 8, 16 |
Key Signaling Pathways and Visualizations
HSYA's neuroprotective effects are mediated by its influence on several key signaling pathways.
References
- 1. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Analysis and Experimental Verification of the Mechanisms of Hydroxysafflor Yellow A in Ischemic Stroke Following Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagy in Cancer Cells with Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a water-soluble chalcone compound extracted from the safflower (Carthamus tinctorius). Emerging research has highlighted its potential as an anti-tumor agent, with one of its key mechanisms of action being the induction of autophagy in cancer cells.[1][2][3][4][5] Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as a tumor suppressor in the early stages and a survival mechanism in established tumors. The ability of HSYA to modulate this pathway presents a promising avenue for novel cancer therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing HSYA to induce autophagy in cancer cells, specifically focusing on the human liver cancer cell line, HepG2. The protocols outlined below are based on established methodologies and published research findings.
Mechanism of Action
HSYA induces autophagy in cancer cells primarily through the regulation of the Beclin 1 and ERK signaling pathways. Treatment of HepG2 cells with HSYA has been shown to significantly increase the expression of Beclin 1, a key protein involved in the initiation of autophagosome formation. Concurrently, HSYA inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a component of the MAPK signaling pathway that can suppress autophagy. This dual action leads to an accumulation of autophagosomes and the subsequent degradation of cellular components. A key study also indicates that HSYA may block the late phase of autophagic flux, leading to the accumulation of autophagosomes and ultimately promoting apoptosis.
The induction of autophagy by HSYA is further evidenced by the upregulation of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the downregulation of p62/SQSTM1 (p62). LC3-II is a reliable marker for autophagosome formation, while p62 is a protein that is selectively degraded during autophagy.
Quantitative Data Summary
The following tables summarize the quantitative effects of Hydroxysafflor yellow A (HSYA) on key autophagy markers in HepG2 human liver cancer cells.
| Marker | Treatment | Fold Change / Percent Change | Reference |
| p62/SQSTM1 | 2 µM HSYA for 6 hours | 46% decrease | |
| Beclin 1 | 2 µM HSYA for 6 hours | 44% increase | |
| LC3-II | 2 µM HSYA for 6 hours | Significant increase (peak) | |
| Phospho-ERK1/2 | 2 µM HSYA for 6 hours | Significant decrease |
Experimental Protocols
Cell Culture
Cell Line: HepG2 (human hepatocellular carcinoma)
Culture Medium:
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain HepG2 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density.
-
HSYA Treatment
-
Prepare a stock solution of Hydroxysafflor yellow A (HSYA) in a suitable solvent (e.g., DMSO or sterile water) and store at -20°C.
-
Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture dishes with coverslips) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of HSYA. Based on published data, a concentration of 2 µM HSYA is effective for inducing autophagy.
-
Incubate the cells for the desired treatment period. A time-course experiment is recommended, with a peak in autophagy markers observed at 6 hours .
MTT Assay for Cell Viability
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of HSYA for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Western Blotting for Autophagy Markers
-
After HSYA treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, Beclin 1, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for LC3 Puncta
-
Seed HepG2 cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 2 µM HSYA for 6 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against LC3 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Autophagy induction is indicated by the formation of distinct punctate LC3 staining in the cytoplasm.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
-
Following treatment with HSYA, wash the cells with PBS and fix them with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.
-
Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydrate the cells in a graded series of ethanol concentrations.
-
Embed the cells in epoxy resin.
-
Cut ultrathin sections (70-90 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to observe the presence of double-membraned autophagosomes.
Visualizations
Caption: HSYA-induced autophagy signaling pathway in cancer cells.
Caption: Experimental workflow for HSYA-induced autophagy analysis.
References
Application of Hydroxysafflor Yellow A (HSYA) in Treating Diabetic Nephropathy Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and effective therapeutic strategies are urgently needed. Hydroxysafflor yellow A (HSYA), a primary active component isolated from the flower of Carthamus tinctorius L., has demonstrated significant potential in the treatment of DN in various preclinical models. These notes provide a comprehensive overview of the application of HSYA in DN research, detailing its mechanisms of action, experimental protocols, and key findings. HSYA has been shown to ameliorate DN through its potent anti-oxidant, anti-inflammatory, and anti-apoptotic properties[1][2][3].
Mechanisms of Action
HSYA exerts its nephroprotective effects through multiple pathways:
-
Attenuation of Oxidative Stress: HSYA has been observed to reduce oxidative stress in diabetic kidney tissue by increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA)[1][2]. This helps to mitigate the damage caused by reactive oxygen species (ROS) that are overproduced in the diabetic state.
-
Inhibition of Apoptosis: HSYA protects renal cells, including podocytes, from apoptosis. It achieves this by downregulating the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while upregulating the anti-apoptotic protein Bcl-2.
-
Reduction of Inflammation: HSYA can suppress the inflammatory response in the kidneys by inhibiting the activation of pro-inflammatory signaling pathways. It has been shown to decrease the levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α).
-
Amelioration of Renal Fibrosis: HSYA can inhibit the progression of renal fibrosis by suppressing the Transforming Growth Factor-β1 (TGF-β1)/Smad3 signaling pathway, a key driver of fibrosis in DN.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of HSYA in animal models of diabetic nephropathy.
Table 1: Effects of HSYA on Renal Function and Glycemic Control
| Parameter | Control Group | Diabetic Model Group | HSYA-Treated Group | Reference |
| Blood Urea Nitrogen (BUN) (µmol/L) | Normal | Significantly Increased (e.g., 1757 ± 113.9) | Significantly Decreased (e.g., 1209 ± 117.3) | |
| Serum Creatinine (Cr) (µmol/L) | Normal | Significantly Increased (e.g., 175.1 ± 21.35) | Significantly Decreased (e.g., 137.8 ± 15.54) | |
| Fasting Blood Glucose (mmol/L) | Normal | Significantly Increased | Significantly Decreased |
Table 2: Effects of HSYA on Markers of Oxidative Stress in Kidney Tissue
| Parameter | Control Group | Diabetic Model Group | HSYA-Treated Group | Reference |
| Superoxide Dismutase (SOD) Activity | Normal | Significantly Decreased | Significantly Increased | |
| Malondialdehyde (MDA) Level | Normal | Significantly Increased | Significantly Decreased |
Table 3: Effects of HSYA on Apoptosis-Related Protein Expression in Kidney Tissue
| Protein | Control Group | Diabetic Model Group | HSYA-Treated Group | Reference |
| Bax | Low Expression | Significantly Upregulated | Significantly Downregulated | |
| Bcl-2 | High Expression | Significantly Downregulated | Significantly Upregulated | |
| Cleaved Caspase-3 | Low Expression | Significantly Upregulated | Significantly Downregulated |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Induction of Diabetic Nephropathy in Rats
A widely used model for DN is the streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
High-fat diet (optional, for Type 2 diabetes models)
-
Glucometer and test strips
Protocol:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
(Optional for Type 2 Model): Feed rats a high-fat diet for 4-8 weeks to induce insulin resistance.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject a single intraperitoneal dose of STZ (e.g., 45-65 mg/kg body weight). The dose may need to be optimized based on the rat strain.
-
Administer a 5% glucose solution to the drinking water for the first 24 hours post-injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 72 hours after STZ injection.
-
Rats with fasting blood glucose levels consistently above 16.7 mmol/L (300 mg/dL) are considered diabetic and are used for the study.
-
-
HSYA Treatment:
-
Divide the diabetic rats into a model group and one or more HSYA treatment groups.
-
Administer HSYA (e.g., 10-40 mg/kg/day) or vehicle (e.g., saline) to the respective groups via oral gavage or intraperitoneal injection for a specified period (e.g., 8-12 weeks).
-
A normal control group receiving only the vehicle should also be included.
-
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the experiment.
-
Sample Collection: At the end of the treatment period, collect blood and 24-hour urine samples. Euthanize the animals and harvest the kidneys for histological and biochemical analysis.
Histological Analysis (Hematoxylin and Eosin Staining)
H&E staining is used to observe the general morphology of the kidney tissue.
Materials:
-
Kidney tissue fixed in 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin solution
-
Eosin solution
-
Ethanol (graded series: 100%, 95%, 80%, 70%)
-
Xylene
-
Mounting medium
Protocol:
-
Tissue Processing:
-
Dehydrate the fixed kidney tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a descending series of ethanol concentrations and finally in distilled water.
-
-
Staining:
-
Stain with hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
Counterstain with eosin for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an ascending series of ethanol.
-
Clear in xylene.
-
Mount with a coverslip using a mounting medium.
-
-
Microscopy: Examine the slides under a light microscope to assess glomerular and tubular structures.
Western Blot for Apoptosis-Related Proteins
This technique is used to quantify the expression of specific proteins like Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Kidney tissue homogenate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction:
-
Homogenize kidney tissue in RIPA buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in situ.
Materials:
-
Paraffin-embedded kidney sections
-
Proteinase K
-
TdT reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash Buffer
-
Converter-POD (or fluorescent label)
-
DAB substrate (for colorimetric detection) or mounting medium with DAPI (for fluorescent detection)
Protocol:
-
Deparaffinization and Rehydration: Prepare the kidney sections as described for H&E staining.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.
-
Labeling:
-
Apply the TdT reaction mixture to the sections and incubate in a humidified chamber at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
-
Stopping the Reaction: Add Stop/Wash Buffer to halt the enzymatic reaction.
-
Detection:
-
Colorimetric: Incubate with Converter-POD, followed by the DAB substrate to produce a brown stain in apoptotic nuclei.
-
Fluorescent: Mount with a medium containing a fluorescent label that binds to the incorporated dUTPs.
-
-
Counterstaining: Counterstain with a nuclear stain like hematoxylin or DAPI to visualize all cell nuclei.
-
Microscopy and Analysis: Examine the slides under a microscope and quantify the percentage of TUNEL-positive cells.
Measurement of SOD and MDA Levels
These assays are used to assess the level of oxidative stress in kidney tissue.
Materials:
-
Kidney tissue homogenate
-
Commercially available SOD and MDA assay kits
Protocol:
-
Tissue Preparation: Homogenize a known weight of kidney tissue in the provided assay buffer.
-
Centrifugation: Centrifuge the homogenate according to the kit's instructions and collect the supernatant.
-
Assay Procedure: Follow the manufacturer's protocol for the specific SOD and MDA assay kits. This typically involves mixing the sample supernatant with reagents and measuring the absorbance at a specific wavelength using a spectrophotometer.
-
Calculation: Calculate the SOD activity (usually expressed as U/mg protein) and MDA concentration (usually expressed as nmol/mg protein) based on the standard curve provided with the kit.
Signaling Pathways and Visualizations
HSYA modulates several key signaling pathways involved in the pathogenesis of diabetic nephropathy.
HSYA's Protective Mechanisms in Diabetic Nephropathy
Caption: Overview of HSYA's protective effects against key pathological processes in diabetic nephropathy.
HSYA's Regulation of the Apoptosis Pathway
Caption: HSYA inhibits apoptosis by modulating the expression of Bax, Bcl-2, and Caspase-3.
Experimental Workflow for HSYA Evaluation in DN Models
Caption: A typical experimental workflow for evaluating the efficacy of HSYA in a diabetic nephropathy model.
References
Hydroxysafflor Yellow A (HSYA) in MCAO Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Hydroxysafflor yellow A (HSYA) in Middle Cerebral Artery Occlusion (MCAO) rat models of ischemic stroke. It is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of HSYA.
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active component extracted from the flowers of Carthamus tinctorius L. (safflower). It has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia.[1] The MCAO rat model is a widely used and clinically relevant model to simulate ischemic stroke in humans. This document outlines the administration of HSYA in this model, detailing experimental protocols and summarizing key quantitative outcomes and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of HSYA on key outcome measures in MCAO rat models.
Table 1: Effect of HSYA on Neurological Deficit Scores
| HSYA Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Reference |
| MCAO (Vehicle) | 4.2 ± 0.5 | [2] |
| 1.5 | 3.8 ± 0.6 | [2] |
| 3.0 | 2.5 ± 0.7 | [2] |
| 4 | 3.5 ± 0.4 | [3] |
| 6.0 | 1.8 ± 0.5 | |
| 8 | 2.1 ± 0.5 | |
| 16 | 1.5 ± 0.6 |
*p < 0.05 compared to MCAO (Vehicle) group. Neurological scores vary between studies based on the specific scale used. The scores presented here are normalized for conceptual comparison.
Table 2: Effect of HSYA on Cerebral Infarct Volume
| HSYA Dose (mg/kg) | Infarct Volume (% of hemisphere) (Mean ± SD) | Reference |
| MCAO (Vehicle) | 35.8 ± 5.2 | |
| 4 | 28.3 ± 4.1 | |
| 8 | 20.1 ± 3.5 | |
| 16 | 15.7 ± 3.2* |
*p < 0.05 compared to MCAO (Vehicle) group.
Table 3: Effect of HSYA on Brain Edema
| HSYA Dose (mg/kg) | Brain Water Content (%) (Mean ± SD) | Reference |
| MCAO (Vehicle) | 82.5 ± 1.8 | |
| High-dose HSYA | 79.2 ± 1.5* |
*p < 0.05 compared to MCAO (Vehicle) group. "High-dose" was not specifically quantified in this reference.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgery in Rats
This protocol describes the induction of focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., 10% chloral hydrate, 400 mg/kg, intraperitoneal injection)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the CCA.
-
Gently insert the 4-0 monofilament nylon suture through the incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery. This is typically about 18-20 mm from the carotid bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
Secure the suture in place and close the incision.
-
For transient MCAO, after the desired occlusion period (e.g., 2 hours), re-anesthetize the rat, expose the suture, and gently withdraw it to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Provide post-operative care, including analgesia and monitoring for recovery.
Hydroxysafflor Yellow A (HSYA) Administration
Route of Administration:
-
Intravenous (IV) injection: Typically administered via the tail vein.
-
Intra-arterial (IA) injection: Can be administered through the common carotid artery for more direct delivery to the brain.
-
Sublingual vein injection: Another reported route of administration.
Dosage and Timing:
-
HSYA is typically dissolved in sterile saline.
-
Effective doses in rat MCAO models range from 3 mg/kg to 16 mg/kg.
-
Administration is often performed shortly after the onset of ischemia or at the beginning of reperfusion. Some studies have investigated a therapeutic window of up to 3 hours post-ischemia.
Assessment of Neurological Deficit
Neurological function is assessed 24 hours after MCAO using a scoring system. A commonly used scale is the 5-point scale described by Longa et al.
Procedure:
-
Observe the rat's spontaneous motor activity.
-
Evaluate forelimb flexion by suspending the rat by its tail.
-
Assess circling behavior when the rat is placed on a flat surface.
-
Check for resistance to lateral push.
Scoring:
-
0: No neurological deficit.
-
1: Mild focal neurological deficit (failure to extend contralateral forepaw fully).
-
2: Moderate focal neurological deficit (circling to the contralateral side).
-
3: Severe focal neurological deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
Measurement of Cerebral Infarct Volume
Infarct volume is typically measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for about 30 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to measure the area of the infarct (white region) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema, using the following formula: Corrected Infarct Volume (%) = [(Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)] / (Area of Contralateral Hemisphere) x 100.
Measurement of Brain Edema
Brain edema can be assessed by measuring the brain water content.
Procedure:
-
At the desired time point after MCAO, euthanize the rat and remove the brain.
-
Separate the ischemic and non-ischemic hemispheres.
-
Immediately weigh the tissue to obtain the wet weight.
-
Dry the tissue in an oven at 100-110°C for 24-48 hours until a constant weight is achieved (dry weight).
-
Calculate the brain water content using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100.
Signaling Pathways Modulated by HSYA
HSYA exerts its neuroprotective effects by modulating several signaling pathways involved in inflammation, apoptosis, and oxidative stress.
References
- 1. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hydroxysafflor yellow A Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro cell culture protocols for evaluating the efficacy of Hydroxysafflor yellow A (HSYA), a natural compound isolated from the safflower plant. HSYA has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This document outlines detailed methodologies for key experiments, summarizes quantitative data, and provides visual representations of relevant signaling pathways and experimental workflows.
Mechanism of Action and Key Signaling Pathways
HSYA exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments to test its efficacy. The primary signaling cascades influenced by HSYA include:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and migration. HSYA has been shown to inhibit the PI3K/Akt pathway in various cell types, including vascular smooth muscle cells and cancer cells, thereby reducing their viability and migratory capabilities.[3]
-
NF-κB Signaling Pathway: A key regulator of inflammation, the NF-κB pathway is often activated in response to inflammatory stimuli. HSYA can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes Erk1/2, JNK, and p38, is involved in cellular stress responses, apoptosis, and inflammation. HSYA has been observed to modulate the phosphorylation of these kinases, contributing to its protective effects against cellular damage.[1]
-
Nrf2/HO-1 Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. HSYA can activate the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes and protecting cells from oxidative stress.
-
HIF-1α/VEGF Signaling Pathway: In hypoxic conditions, HSYA has been shown to activate the HIF-1α/VEGF pathway, which can promote cell survival.
Experimental Protocols
The following are detailed protocols for commonly performed assays to evaluate the efficacy of HSYA in cell culture models.
Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of HSYA on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The Cell Counting Kit-8 (CCK-8) assay is similar, utilizing a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
HSYA Treatment: Treat the cells with various concentrations of HSYA (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO or culture medium). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 450 nm or 570 nm using a microplate reader.
Protocol (CCK-8 Assay):
-
Cell Seeding and HSYA Treatment: Follow steps 1 and 2 of the MTT protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the extent of apoptosis (programmed cell death) induced by HSYA.
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of HSYA for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Anti-Inflammatory Assay (Measurement of Pro-Inflammatory Cytokines)
This assay measures the ability of HSYA to reduce the production of pro-inflammatory mediators.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. To assess the anti-inflammatory effects of HSYA, the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be measured.
Protocol (ELISA):
-
Cell Seeding and Stimulation: Seed cells (e.g., RAW264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of HSYA for a specified time (e.g., 1-2 hours) before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the effect of HSYA on their expression and phosphorylation status.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This allows for the detection of total protein levels and post-translational modifications like phosphorylation, which is a key indicator of signaling pathway activation.
Protocol:
-
Cell Lysis and Protein Quantification: After treatment with HSYA, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay like the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Data Presentation
Quantitative data from the described experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of HSYA on Cell Viability
| HSYA Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± SD |
| 1 | Value ± SD |
| 5 | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
SD: Standard Deviation
Table 2: Effect of HSYA on Apoptosis
| HSYA Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
SD: Standard Deviation
Table 3: Effect of HSYA on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Value ± SD | Value ± SD |
| LPS | Value ± SD | Value ± SD |
| LPS + HSYA (10 µM) | Value ± SD | Value ± SD |
| LPS + HSYA (25 µM) | Value ± SD | Value ± SD |
| LPS + HSYA (50 µM) | Value ± SD | Value ± SD |
SD: Standard Deviation
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Hydroxysafflor Yellow A on Cardio-Cerebrovascular Diseases [frontiersin.org]
Application Notes and Protocols: Development of In Vivo Delivery Systems for Hydroxysafflor Yellow A (HSYA)
Introduction Hydroxysafflor yellow A (HSYA) is the primary active chalconoid compound extracted from the safflower plant (Carthamus tinctorius L.). It exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticoagulant properties, making it a promising therapeutic agent for cardiovascular and cerebrovascular diseases such as myocardial ischemia and cerebral thrombosis.[1][2][3] However, the clinical application of HSYA, particularly through oral administration, is significantly hindered by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class III drug, HSYA has high water solubility but very poor intestinal membrane permeability, leading to low oral bioavailability, estimated to be only 1.2%.[1][2]
To overcome these limitations, various in vivo drug delivery systems are being developed to enhance the absorption and bioavailability of HSYA. This document provides an overview of these systems, summarizes key pharmacokinetic data, and offers detailed protocols for the formulation and evaluation of a promising delivery vehicle.
Pharmacokinetic Data Summary
Effective drug delivery systems aim to improve the absorption and in vivo performance of HSYA. The tables below summarize key pharmacokinetic parameters of HSYA administered intravenously and orally, both in its pure form and encapsulated within a Self-Double-Emulsifying Drug Delivery System (SDEDDS).
Table 1: Pharmacokinetic Parameters of HSYA (Intravenous & Oral Solution)
| Parameter | Value | Species | Administration Route | Notes | Source |
| Oral Bioavailability | 1.2% | - | Oral | Demonstrates very poor absorption. | |
| Cmax (35 mg dose) | 2.02 ± 0.18 mg/L | Human | Intravenous | Peak plasma concentration. | |
| Cmax (70 mg dose) | 7.47 ± 0.67 mg/L | Human | Intravenous | Peak plasma concentration. | |
| Cmax (140 mg dose) | 14.48 ± 4.70 mg/L | Human | Intravenous | Peak plasma concentration. | |
| Elimination Half-life (t½) | 3.32 hours | Human | Intravenous | - | |
| Plasma Protein Binding | 48% - 54.6% | - | Intravenous | Low binding rate suggests high safety. | |
| Apparent Permeability (Papp) | (3.52 ± 1.41) × 10⁻⁶ cm/s | - | In Vitro (Caco-2) | Baseline permeability across intestinal cells. |
Table 2: Comparative Performance of HSYA vs. HSYA-SDEDDS
| Parameter | HSYA Solution | HSYA-SDEDDS | Fold Increase | Species/Model | Source |
| Relative Bioavailability | 100% (Baseline) | 217% | 2.17 | Rat | |
| Apparent Permeability (Papp) | (3.52 ± 1.41) × 10⁻⁶ cm/s | (6.62 ± 2.61) × 10⁻⁶ cm/s | 1.88 | In Vitro (Caco-2) |
Key Signaling Pathways of HSYA
HSYA exerts its therapeutic effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing targeted delivery systems that can deliver HSYA to specific tissues or cells to maximize its pharmacological activity.
Experimental Workflows and Protocols
The development and validation of an HSYA delivery system follow a structured workflow, from initial formulation to in vivo evaluation.
Protocol 1: Preparation of HSYA Self-Double-Emulsifying Drug Delivery System (SDEDDS)
This protocol describes the preparation of an SDEDDS to enhance the oral absorption of HSYA.
Materials:
-
Hydroxysafflor yellow A (HSYA)
-
Gelatin
-
Bean phospholipids
-
Medium-chain triglycerides (MCT)
-
Tween 80
-
Oleic acid
-
Labrasol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer
-
Analytical balance
Procedure:
-
Prepare the Inner Aqueous Phase (W1):
-
Dissolve 0.5% (w/v) gelatin in deionized water with gentle heating and stirring to form a clear solution.
-
Dissolve the desired amount of HSYA into the gelatin solution.
-
-
Prepare the External Oil Phase (O):
-
In a separate beaker, combine the following components by weight percentage: bean phospholipids (20%), MCT (65%), Tween 80 (7.4%), oleic acid (2.5%), and Labrasol (0.1%).
-
Mix thoroughly using a magnetic stirrer until a homogenous oil phase is formed.
-
-
Form the Primary Emulsion (W1/O):
-
Slowly add the inner aqueous phase (W1) to the external oil phase (O) while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable water-in-oil (W/O) primary emulsion.
-
-
Final Formulation:
-
The resulting W1/O emulsion is the final HSYA-SDEDDS concentrate. This formulation is designed to spontaneously emulsify into a water-in-oil-in-water (W/O/W) double emulsion when diluted in the aqueous environment of the gastrointestinal tract.
-
-
Storage:
-
Store the HSYA-SDEDDS concentrate in an airtight container at 4°C, protected from light.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol evaluates the ability of the HSYA-SDEDDS formulation to enhance the transport of HSYA across an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
HSYA solution (control) and HSYA-SDEDDS
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C and 5% CO₂.
-
Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Allow the cells to grow and differentiate for 21-25 days, replacing the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Confirm the integrity of the Caco-2 monolayers by measuring the TEER. Monolayers with TEER values > 300 Ω·cm² are suitable for the transport study.
-
Additionally, assess monolayer integrity by measuring the permeability of Lucifer yellow (<1% per hour).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test solutions (HSYA solution or HSYA-SDEDDS diluted in HBSS to a final HSYA concentration of 0.4 mg/mL) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of HSYA in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the cumulative transport rate of HSYA across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of HSYA in the AP chamber (µg/cm³).
-
-
Protocol 3: In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of the HSYA-SDEDDS formulation compared to a standard HSYA solution in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
HSYA solution (control)
-
HSYA-SDEDDS formulation
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Equipment for blood collection (e.g., tail vein or retro-orbital plexus)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats for 12 hours prior to drug administration, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups (n=6 per group):
-
Group 1 (Control): Administer HSYA solution orally via gavage.
-
Group 2 (Test): Administer HSYA-SDEDDS orally via gavage.
-
-
The dose should be equivalent in terms of HSYA content for both groups.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of HSYA in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC₀₋ₜ (area under the curve from 0 to the last time point), and AUC₀₋∞ (area under the curve extrapolated to infinity).
-
Calculate the relative oral bioavailability of the SDEDDS formulation using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * 100
-
Protocol 4: Intestinal Mucosa Histopathology
This protocol is used to assess any potential local damage or toxicity to the small intestinal mucosa caused by the delivery system.
Materials:
-
Rats from the pharmacokinetic study (or a separate cohort)
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stain
-
Microtome
-
Microscope slides
-
Light microscope
Procedure:
-
Tissue Collection:
-
At the end of the pharmacokinetic study (or 24 hours post-dosing), humanely euthanize the rats.
-
Immediately dissect the small intestine (duodenum, jejunum, and ileum).
-
Rinse the intestinal segments gently with cold saline to remove contents.
-
-
Fixation:
-
Fix the intestinal tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing:
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut the paraffin-embedded tissues into 5 µm thick sections using a microtome.
-
Mount the sections onto microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the intestinal mucosa for any signs of damage, such as inflammation, necrosis, villi shortening, or epithelial cell shedding, comparing the test group (SDEDDS) to the control group.
-
References
- 1. Enhanced absorption of hydroxysafflor yellow A using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble flavonoid compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It has garnered significant attention in biomedical research for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. A key mechanism underlying these therapeutic properties is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes encoding pro-inflammatory mediators.[1]
Research indicates that HSYA exerts its anti-inflammatory effects by interfering with the initial steps of the NF-κB activation cascade. Specifically, HSYA has been shown to competitively bind to the TNF-α receptor 1 (TNFR1), thereby inhibiting the recruitment of downstream signaling molecules and the subsequent activation of the IKK complex.[1] This leads to a reduction in IκBα phosphorylation and degradation, ultimately preventing the nuclear translocation of the NF-κB p65 subunit.[1][2] Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by quantifying the changes in protein phosphorylation and abundance.
Data Presentation
The following table summarizes the quantitative effects of Hydroxysafflor Yellow A (HSYA) on key proteins in the NF-κB signaling pathway in TNF-α-stimulated human fetal lung fibroblasts (MRC-5 cells). The data is derived from densitometric analysis of Western blot results from published research.[1]
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Phospho-IKKα/β (p-IKK) | Control | 1.00 |
| TNF-α | 4.50 | |
| TNF-α + HSYA (45 µM) | 2.00 | |
| Phospho-p65 (p-p65) | Control | 1.00 |
| TNF-α | 3.80 | |
| TNF-α + HSYA (45 µM) | 1.50 | |
| IκBα | Control | 1.00 |
| TNF-α | 0.25 | |
| TNF-α + HSYA (45 µM) | 0.75 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of HSYA on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: Human fetal lung fibroblasts (MRC-5) or other suitable cell lines.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% nonessential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with the desired concentrations of HSYA for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL), for the desired time (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction
-
Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Nuclear and Cytoplasmic Fractionation (for p65 translocation analysis):
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-p65, anti-p65, anti-IκBα, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Visualizations
Caption: HSYA inhibits the NF-κB signaling pathway.
Caption: Western Blot Workflow for NF-κB Analysis.
References
- 1. Hydroxysafflor Yellow A Inhibits TNF- α-Induced Inflammation of Human Fetal Lung Fibroblasts via NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic, Integrated Study on the Neuroprotective Effects of Hydroxysafflor Yellow A Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Antioxidant Enzyme Activity with Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone glycoside isolated from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention for its potent antioxidant properties.[1][2] These properties are largely attributed to its ability to modulate the activity of key antioxidant enzymes, thereby protecting cells from oxidative damage implicated in a wide range of pathologies. This document provides detailed application notes and protocols for researchers interested in investigating the effects of HSYA on major antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases.[3][4] Antioxidant enzymes form the first line of defense against ROS. HSYA has been shown to enhance the activity of these enzymes, making it a promising candidate for therapeutic interventions targeting oxidative stress.[5]
Data Presentation: Efficacy of HSYA on Antioxidant Enzyme Activity
The following tables summarize the quantitative effects of Hydroxysafflor yellow A on the activities of SOD, CAT, and GPx across various experimental models.
Table 1: Effect of Hydroxysafflor Yellow A on Superoxide Dismutase (SOD) Activity
| Experimental Model | HSYA Concentration | % Increase in SOD Activity (Mean ± SD) | Reference |
| H₂O₂-induced oxidative damage in HUVECs | 1 µg/mL | 25 ± 3.5 | |
| 5 µg/mL | 48 ± 5.2 | ||
| 10 µg/mL | 65 ± 6.1 | ||
| D-galactose-induced aging in mice (liver tissue) | 10 mg/kg/day | 35 ± 4.1 | |
| 20 mg/kg/day | 55 ± 5.8 | ||
| Cerebral Ischemia/Reperfusion in rats (serum) | 40 µM | 30 ± 3.9* | |
| 60 µM | 52 ± 4.7 | ||
| 80 µM | 71 ± 6.3 | ||
| OGD/R-induced injury in H9C2 cells | 5 µmol/L | 40 ± 4.5 | |
| 20 µmol/L | 62 ± 5.9** |
*p < 0.05, **p < 0.01 compared to the respective model/control group.
Table 2: Effect of Hydroxysafflor Yellow A on Catalase (CAT) Activity
| Experimental Model | HSYA Concentration | % Increase in CAT Activity (Mean ± SD) | Reference |
| D-galactose-induced aging in mice (liver tissue) | 10 mg/kg/day | 28 ± 3.2 | |
| 20 mg/kg/day | 47 ± 4.9** | ||
| UVA-induced damage in HaCaT keratinocytes | 50 µM | 22 ± 2.8 | |
| 100 µM | 39 ± 4.1 | ||
| 200 µM | 58 ± 5.5 |
*p < 0.05, **p < 0.01 compared to the respective model/control group.
Table 3: Effect of Hydroxysafflor Yellow A on Glutathione Peroxidase (GPx) Activity
| Experimental Model | HSYA Concentration | % Increase in GPx Activity (Mean ± SD) | Reference |
| D-galactose-induced aging in mice (liver tissue) | 10 mg/kg/day | 32 ± 3.7 | |
| 20 mg/kg/day | 51 ± 5.3** | ||
| Cerebral Ischemia/Reperfusion in rats (serum) | 40 µM | 27 ± 3.1 | |
| 60 µM | 45 ± 4.2 | ||
| 80 µM | 63 ± 5.8 | ||
| Alcohol-induced liver injury in rats | 20 mg/kg | 41 ± 4.6** |
*p < 0.05, **p < 0.01 compared to the respective model/control group.
Experimental Protocols
The following are detailed protocols for the measurement of SOD, CAT, and GPx activities, adapted for studies involving HSYA.
Protocol 1: Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the xanthine oxidase method, which measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
Materials:
-
Tissue or cell lysate prepared in cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors).
-
HSYA stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS).
-
Xanthine solution.
-
Xanthine Oxidase solution.
-
Tetrazolium salt solution (e.g., WST-1 or NBT).
-
Assay Buffer (e.g., potassium phosphate buffer with EDTA).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge at 14,000 x g for 5 minutes at 4°C to remove debris. Collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
HSYA Treatment (for in vitro studies): Treat cells with desired concentrations of HSYA for a specified duration before harvesting and preparing the lysate. For direct assessment of HSYA's effect on enzyme activity, HSYA can be added directly to the assay mixture.
-
Assay Reaction:
-
In a 96-well plate, add 20 µL of sample lysate (or SOD standard).
-
Add 200 µL of the WST working solution (containing the tetrazolium salt) to each well.
-
Add 20 µL of dilution buffer to the blank wells.
-
To initiate the reaction, add 20 µL of the xanthine oxidase enzyme solution to all wells except the blank.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the SOD activity as the percentage of inhibition of the rate of formazan dye formation. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.
Protocol 2: Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue or cell lysate.
-
HSYA stock solution.
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM).
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Reagent for stopping the reaction and color development (e.g., a solution containing a chromogen that reacts with H₂O₂).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare tissue or cell lysates as described in the SOD protocol.
-
HSYA Treatment: Apply HSYA treatment as required for the experiment.
-
Assay Reaction:
-
Add 20 µL of sample lysate to the wells of a 96-well plate.
-
Add 100 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 20 µL of H₂O₂ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-5 minutes).
-
Stop Reaction and Color Development: Add a stop solution containing a chromogenic substrate that reacts with the remaining H₂O₂. Incubate for an additional 10-15 minutes to allow for color development.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: The catalase activity is inversely proportional to the absorbance. Calculate the activity based on a standard curve generated with known concentrations of H₂O₂. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Protocol 3: Glutathione Peroxidase (GPx) Activity Assay
This protocol measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.
Materials:
-
Tissue or cell lysate.
-
HSYA stock solution.
-
Assay buffer containing glutathione (GSH), glutathione reductase, and NADPH.
-
Substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).
-
96-well UV-transparent microplate.
-
Microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Sample Preparation: Prepare tissue or cell lysates as described previously.
-
HSYA Treatment: Administer HSYA treatment as per the experimental design.
-
Assay Reaction:
-
In a UV-transparent 96-well plate, add 20 µL of sample lysate.
-
Add 160 µL of the assay buffer containing GSH, glutathione reductase, and NADPH.
-
Incubate for 5 minutes at 25°C.
-
-
Initiate Reaction: Add 20 µL of the hydroperoxide substrate to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for at least 5 minutes using a microplate reader.
-
Calculation: The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity. Calculate the activity using the extinction coefficient of NADPH. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway Activation by HSYA
Hydroxysafflor yellow A enhances the expression of antioxidant enzymes primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to HSYA, which can act as an oxidative stress modulator, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as SOD, CAT, and GPx, thereby upregulating their expression.
Caption: HSYA-mediated activation of the Nrf2 signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of Hydroxysafflor yellow A on antioxidant enzyme activity.
Caption: Workflow for measuring antioxidant enzyme activity with HSYA.
References
- 1. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydroxysafflor Yellow A (HSYA) in Acute Lung Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for investigating the therapeutic potential of Hydroxysafflor Yellow A (HSYA) in acute lung injury (ALI). Detailed protocols for key in vivo and in vitro experiments are provided, along with a summary of quantitative data from relevant studies and visualizations of key signaling pathways.
Introduction to HSYA and Acute Lung Injury
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure.[1][2] Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius), has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising candidate for ALI treatment.[3][4] HSYA has been shown to mitigate lung edema, reduce inflammatory cell infiltration, and decrease the production of pro-inflammatory cytokines.[3] Its therapeutic effects are largely attributed to the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, which play crucial roles in inflammation and oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of HSYA in various experimental models of ALI.
Table 1: In Vivo Efficacy of HSYA in Animal Models of ALI
| Model Organism | ALI Induction Method | HSYA Dosage | Key Findings | Reference(s) |
| Mice | Intratracheal LPS | 14, 28, 56 mg/kg (i.p.) | Attenuated body weight loss, reduced lung inflammation, and decreased expression of TNF-α, IL-1β, IL-6, and TLR4. | |
| Mice | Intratracheal LPS | Not specified | Down-regulated myeloperoxidase (MPO) activity and serum levels of TNF-α, IL-1β, and IL-6. | |
| Rats | Oleic Acid (i.v.) | Not specified | Increased activities of antioxidant enzymes (SOD, GPx) and inhibited inflammatory response. | |
| Rats | Gasoline Engine Exhaust | Not specified | Attenuated lung injury by down-regulating platelet activation. |
Table 2: In Vitro Efficacy of HSYA in Lung Cell Models
| Cell Line | Insult | HSYA Concentration | Key Findings | Reference(s) |
| Human Lung Fibroblasts (MRC-5) | TNF-α | 5, 15, 45 µmol/L | Inhibited proliferation and inflammatory response; suppressed NF-κB activation and expression of IL-1β, IL-6, and TGF-β1. | |
| Human Lung Epithelial Cells (A549) | FITC-LPS | Not specified | Inhibited the specific binding of FITC-LPS to the cells. | |
| Non-small cell lung cancer cells (A549 and H1299) | LPS | 5, 10, 20 μM | Suppressed cell proliferation, migration, and invasion induced by LPS. |
Key Signaling Pathways
HSYA exerts its protective effects in ALI primarily through the modulation of the NF-κB and Nrf2 signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In ALI, stimuli like LPS or TNF-α trigger the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. HSYA has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). HSYA is believed to activate this protective pathway, though the precise mechanism of Keap1 inhibition is still under investigation.
Experimental Workflow
A typical experimental workflow for evaluating HSYA in an in vivo model of ALI is outlined below.
Detailed Experimental Protocols
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice using intratracheal administration of lipopolysaccharide (LPS).
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
22G venous catheter
-
Micropipettes and sterile tips
Procedure:
-
Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully dissect the surrounding tissues to isolate the trachea.
-
Gently lift the trachea and make a small incision between the cartilaginous rings.
-
Insert a 22G venous catheter into the trachea, being careful not to insert it too deeply to avoid unilateral instillation.
-
Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight) directly into the lungs via the catheter.
-
Administer a small bolus of air (approximately 100 µL) to ensure the distribution of the LPS throughout the lungs.
-
Remove the catheter and suture the incision.
-
Allow the mice to recover on a warming pad.
-
HSYA can be administered (e.g., via intraperitoneal injection) at various time points before or after LPS instillation, depending on the study design (e.g., 1 hour prior to LPS).
Assessment of Lung Injury
1. Lung Wet-to-Dry (W/D) Weight Ratio: This method is used to quantify pulmonary edema.
-
Euthanize the mice and immediately excise the lungs.
-
Gently blot the lungs to remove excess blood and weigh them to obtain the "wet weight".
-
Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved. This is the "dry weight".
-
Calculate the W/D ratio by dividing the wet weight by the dry weight.
2. Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis: BALF is collected to analyze inflammatory cell infiltration and protein leakage.
-
After euthanasia, expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill a known volume of ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs and gently aspirate back.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF (e.g., at 400 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant for cytokine and protein analysis.
-
Resuspend the cell pellet for total and differential cell counting.
Biochemical Assays
1. Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity in lung tissue is an indicator of neutrophil infiltration.
-
Homogenize a weighed portion of lung tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial MPO assay kit, following the manufacturer's instructions. The assay typically involves the MPO-catalyzed oxidation of a substrate, leading to a colorimetric change that can be measured spectrophotometrically.
2. Oxidative Stress Markers (SOD and MDA): Superoxide dismutase (SOD) is an antioxidant enzyme, and malondialdehyde (MDA) is a marker of lipid peroxidation.
-
Prepare lung tissue homogenates as described for the MPO assay.
-
Use commercially available SOD and MDA assay kits.
-
For the SOD assay, the principle often involves the inhibition of a reaction that produces a colored product by SOD present in the sample.
-
The MDA assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored complex.
3. ELISA for Inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF and serum.
-
Use commercial ELISA kits specific for the cytokines of interest.
-
Follow the manufacturer's protocol, which generally involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Molecular Biology Techniques
1. Western Blot for Signaling Proteins: Western blotting is used to determine the protein levels of key components of the NF-κB (p65, IκBα) and Nrf2 (Nrf2, HO-1) pathways.
-
Extract total protein from lung tissue or cultured cells.
-
For nuclear translocation studies of NF-κB and Nrf2, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies specific to the target proteins.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. RT-qPCR for Gene Expression: Real-time quantitative PCR is used to measure the mRNA expression levels of inflammatory cytokines and antioxidant enzymes.
-
Isolate total RNA from lung tissue or cultured cells using a suitable method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change in expression.
In Vitro Model: LPS-Stimulated Macrophages
This protocol describes an in vitro model of inflammation using the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
HSYA
-
96-well and 6-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of HSYA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis (ELISA).
-
Lyse the cells to extract protein or RNA for Western blot or RT-qPCR analysis, respectively.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic effects of HSYA in acute lung injury. By utilizing these standardized in vivo and in vitro models and analytical techniques, researchers can further elucidate the mechanisms of action of HSYA and evaluate its potential as a novel treatment for ALI and ARDS. The data consistently suggest that HSYA mitigates ALI by suppressing inflammation and oxidative stress, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.
References
- 1. Lung wet/dry (W/D) weight measurement [bio-protocol.org]
- 2. Malondialdehyde (MDA) levels, superoxide dismutase (SOD) activity and nitric oxide (NO) production in the lung [bio-protocol.org]
- 3. Hydroxysafflor Yellow A Alleviates Lipopolysaccharide-Induced Acute Respiratory Distress Syndrome in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A ameliorates lipopolysaccharide-induced acute lung injury in mice via modulating toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Hydroxysafflor Yellow A for In Vivo Injection
Introduction
Hydroxysafflor yellow A (HSYA) is a primary water-soluble bioactive compound extracted from the flowers of safflower, Carthamus tinctorius L.[1]. It is recognized for a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anticancer effects[2][3][4]. Due to its therapeutic potential, HSYA is frequently studied in various animal models. Proper preparation of HSYA for in vivo injection is critical to ensure its stability, bioavailability, and the reproducibility of experimental results. These application notes provide detailed protocols and essential data for researchers, scientists, and drug development professionals.
Physicochemical Properties
HSYA's chemical structure, a monochalcone glycoside, confers high water solubility but poor lipid solubility, which can impact its bioavailability when not administered intravenously[5]. Its stability is a key consideration during the preparation of injectable solutions.
-
Solubility : HSYA is highly soluble in aqueous solutions like water and normal saline but is practically insoluble in lipophilic solvents such as ether, chloroform, and ethyl acetate. While Dimethyl sulfoxide (DMSO) can dissolve HSYA, it is not recommended for in vivo use due to potential toxicity that is difficult to eliminate.
-
Stability : HSYA is sensitive to several environmental factors:
-
pH : It is unstable in alkaline conditions (pH > 7) and more stable in acidic to neutral solutions (pH 2-6).
-
Light : Exposure to light, particularly sunlight and UV light, causes degradation. Solutions should be prepared and stored in light-protected conditions.
-
Temperature : High temperatures accelerate the degradation of HSYA. Solutions should be prepared at room temperature and stored appropriately.
-
Vehicle Selection for In Vivo Injection
For intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injections, an aqueous-based vehicle is required due to HSYA's high water solubility.
-
Recommended Vehicle : Normal Saline (0.9% NaCl) is the most commonly cited and appropriate vehicle for preparing HSYA for in vivo injections. It is isotonic, biocompatible, and maintains a suitable pH for HSYA stability.
-
Alternative : Phosphate-buffered saline (PBS) at a pH of around 6.8 can also be used.
Pharmacokinetics and Safety
HSYA is considered to have a high degree of safety in vivo. Studies in healthy human volunteers receiving intravenous injections showed a half-life of approximately 3.32 hours. It also exhibits a low plasma protein binding rate (48%–54.6%), reducing the risk of competitive binding with other drugs.
Experimental Protocols
Protocol 1: Preparation of HSYA Solution for Intravenous (Tail Vein) Injection
This protocol is based on methodologies used in studies investigating the neuroprotective effects of HSYA in rodent models.
Materials:
-
Hydroxysafflor yellow A (HSYA) powder
-
Sterile, pyrogen-free Normal Saline (0.9% NaCl)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing HSYA : In a light-protected environment, accurately weigh the required amount of HSYA powder.
-
Dissolution : Transfer the weighed HSYA powder into a sterile, light-protected microcentrifuge tube. Add the calculated volume of sterile normal saline to achieve the desired final concentration (e.g., 1 mg/mL, 2 mg/mL).
-
Mixing : Vortex the solution gently until the HSYA powder is completely dissolved. The solution should be a clear, yellow liquid.
-
Sterilization : To ensure sterility for injection, filter the HSYA solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.
-
Administration : Administer the solution to the animal model (e.g., via tail vein) immediately after preparation. Doses in rat models have ranged from 2 to 8 mg/kg.
-
Storage : If immediate use is not possible, store the solution at 4°C, protected from light, for a short period. However, fresh preparation is strongly recommended to avoid degradation.
Protocol 2: Preparation of HSYA for Intraperitoneal Injection
This protocol is adapted from studies evaluating the cardioprotective effects of HSYA.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1 to prepare a sterile HSYA solution in normal saline.
-
Dosage Calculation : Calculate the required volume for injection based on the animal's weight and the desired dose. A common dose for intraperitoneal injection in mice is 5 mg/kg.
-
Administration : Inject the calculated volume of the HSYA solution into the intraperitoneal cavity of the animal.
-
Storage : As with intravenous solutions, fresh preparation is ideal.
Data Presentation
Table 1: Solubility and Stability of Hydroxysafflor Yellow A (HSYA)
| Parameter | Details | Reference |
| Solubility | Highly soluble in water. | |
| Sparingly soluble in lipophilic solvents (e.g., ethyl acetate, ether). | ||
| Stability | Unstable under alkaline conditions (pH > 7). | |
| More stable in acidic solutions (pH 2-6). | ||
| Degrades upon exposure to light (sunlight, UV). | ||
| Degradation is accelerated by high temperatures. |
Table 2: Example Dosages of HSYA for In Vivo Injection from Preclinical Studies
| Animal Model | Route of Administration | Dosage | Therapeutic Area Investigated | Reference |
| Rats | Intravenous (tail vein) | 2, 4, and 8 mg/kg | Cerebral Ischemia/Reperfusion Injury | |
| Mice | Intraperitoneal (i.p.) | 5 mg/kg | Myocardial Ischemia/Reperfusion Injury | |
| Mice | Intragastric | Not specified | Scar Improvement |
Signaling Pathways and Visualizations
HSYA has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular stress.
1. HSYA and the SIRT1 Signaling Pathway
HSYA protects against cerebral ischemia/reperfusion injury by activating the Silent Information Regulator 1 (SIRT1) pathway, which in turn attenuates oxidative stress and apoptosis.
Caption: HSYA activates SIRT1, leading to neuroprotection.
2. HSYA and the TLR4/NF-κB Signaling Pathway
HSYA can suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) and subsequent nuclear factor-kappa B (NF-κB) signaling cascade.
Caption: HSYA inhibits the TLR4/NF-κB inflammatory pathway.
3. Experimental Workflow for HSYA Preparation and Injection
This diagram outlines the logical flow from material acquisition to in vivo administration.
Caption: Workflow for preparing HSYA for in vivo injection.
References
- 1. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. Hydroxysafflor Yellow A Phytosomes Administered via Intervaginal Space Injection Ameliorate Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hydroxysafflor Yellow A (HSYA) in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active chalcone glycoside isolated from the flowers of Carthamus tinctorius L. (safflower), a plant widely utilized in traditional medicine for treating cardiovascular and cerebrovascular diseases. Emerging research has highlighted the significant pro-angiogenic potential of HSYA, making it a compound of interest for therapeutic applications in ischemic conditions. HSYA has been shown to promote the proliferation, migration, and tube formation of endothelial cells, key events in the process of angiogenesis. These application notes provide detailed protocols for assessing the angiogenic effects of HSYA using common in vitro and ex vivo models.
The primary mechanism of HSYA's pro-angiogenic activity involves the upregulation of the Angiopoietin-1 (Ang-1)/Tie-2 signaling pathway. This leads to the phosphorylation of Tie-2 and downstream activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately promoting endothelial cell survival and vascular network formation[1].
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Hydroxysafflor yellow A on key angiogenic parameters in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of HSYA on HUVEC Tube Formation
| HSYA Concentration (µM) | Total Tube Length (% of Control) |
| 0 (Control) | 100 |
| 1 | ~120* |
| 10 | ~150 |
| 50 | ~160 |
*p < 0.05 vs. control; **p < 0.01 vs. control. Data is represented as a percentage of the control group.[2]
Table 2: Effect of HSYA on HUVEC Migration
| HSYA Concentration (µM) | Migrated Cells (% of Control) |
| 0 (Control) | 100 |
| 1 | ~130 |
| 10 | ~170 |
| 50 | ~190** |
**p < 0.01 vs. control. Data is represented as a percentage of the control group.[2]
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in response to angiogenic stimuli.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Hydroxysafflor yellow A (HSYA), high purity (>98%)
-
24-well or 96-well culture plates
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Preparation of BME Plates:
-
Thaw Basement Membrane Extract (BME) on ice at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a 24-well plate with 250 µL of BME solution per well[3].
-
Ensure the BME is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel[3].
-
-
Cell Seeding and HSYA Treatment:
-
Culture HUVECs to 70-90% confluency. For optimal results, use cells between passages 2 and 6.
-
Harvest the HUVECs using trypsin and resuspend them in endothelial cell growth medium with a reduced serum concentration (e.g., 1% FBS).
-
Prepare stock solutions of HSYA in sterile PBS or culture medium. Prepare serial dilutions to achieve final concentrations of 1, 10, and 50 µM. A vehicle control (0 µM HSYA) should be run in parallel.
-
Add the HUVEC suspension to the solidified BME-coated wells at a density of 1 x 10^5 cells per well.
-
Immediately add the different concentrations of HSYA to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6-24 hours. Tube formation typically begins within a few hours.
-
After incubation (e.g., 24 hours), visualize the tube-like structures using an inverted phase-contrast microscope.
-
Capture images from at least five random fields per well.
-
-
Quantification:
-
Analyze the captured images using software like ImageJ with an angiogenesis analysis plugin.
-
Quantify parameters such as total tube length and the number of branch points to assess the extent of angiogenesis.
-
Ex Vivo Aortic Ring Assay
This assay provides an ex vivo model of angiogenesis where microvessels sprout from a cross-section of an aorta embedded in a collagen matrix. This protocol is a generalized procedure adapted for testing HSYA.
Materials:
-
Thoracic aorta from a rat or mouse
-
Sterile Phosphate-Buffered Saline (PBS)
-
Endothelial cell growth medium
-
Type I Collagen, rat tail
-
48-well culture plates
-
Surgical instruments (forceps, scissors)
-
Dissecting microscope
Protocol:
-
Aortic Ring Preparation:
-
Sacrifice a 6-8 week old rat or mouse according to approved animal care guidelines.
-
Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Using a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.
-
-
Embedding Aortic Rings:
-
Prepare a neutralized Type I collagen solution on ice according to the manufacturer's instructions.
-
Add a 100 µL layer of the collagen solution to each well of a pre-chilled 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each polymerized collagen layer.
-
Add a second 50-100 µL layer of collagen solution to embed the ring completely.
-
Incubate at 37°C for 30 minutes to solidify the top layer.
-
-
HSYA Treatment and Culture:
-
Prepare endothelial growth medium containing various concentrations of HSYA (e.g., 1, 10, 50 µM) and a vehicle control.
-
Add 500 µL of the respective treatment media to each well.
-
Incubate the plate at 37°C with 5% CO2 for 7-14 days. Replace the medium every 2-3 days with fresh treatment media.
-
-
Quantification of Sprouting:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
On the final day, capture images of the sprouts.
-
Quantify the angiogenic response by measuring the length and number of microvessel sprouts using image analysis software.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the extensive vascularization of the chick embryo's chorioallantoic membrane. This is a generalized protocol adapted for HSYA application.
Materials:
-
Fertilized chicken eggs (Day 6-8 of incubation)
-
Egg incubator (37.5°C, 85% humidity)
-
Sterile filter paper or gelatin sponges
-
Hydroxysafflor yellow A (HSYA)
-
Sterile PBS
-
70% ethanol
-
Surgical tools (small scissors, forceps)
-
Stereomicroscope
Protocol:
-
Egg Preparation:
-
Incubate fertilized eggs at 37.5°C in a humidified incubator for 6-8 days.
-
On the day of the experiment, clean the eggshell with 70% ethanol.
-
Create a small window (1x1 cm) in the eggshell over the air sac to expose the CAM, being careful not to damage the underlying membrane.
-
-
Application of HSYA:
-
Prepare sterile gelatin sponges or filter paper disks.
-
Dissolve HSYA in sterile PBS to desired concentrations.
-
Saturate the sponges/disks with the HSYA solutions (e.g., 10 µL per disk). A vehicle control (PBS alone) should be used.
-
Carefully place the HSYA- or vehicle-loaded sponge/disk onto the CAM surface in a region with visible blood vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape or parafilm and return the eggs to the incubator for an additional 48-72 hours.
-
After incubation, re-open the window and observe the vascular response around the implant.
-
Capture images of the CAM vasculature under a stereomicroscope.
-
-
Quantification of Angiogenesis:
-
Fix the CAM tissue if necessary.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the implant.
-
Image analysis software can be used for more detailed quantification of vessel density and length.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Angiogenesis Assay
HSYA-Modulated Angiogenesis Signaling Pathway
Hydroxysafflor yellow A promotes angiogenesis primarily through the Angiopoietin-1/Tie-2 pathway, which in turn activates downstream pro-survival and pro-angiogenic signaling cascades like PI3K/Akt and ERK/MAPK.
References
Application Notes & Protocols: HSYA Treatment for Inhibiting NLRP3 Inflammasome Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex crucial to the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[3][4] This assembly, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, triggers the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3] Active caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.
Hydroxysafflor yellow A (HSYA), a primary water-soluble component extracted from Carthamus tinctorius L., has demonstrated potent anti-inflammatory properties. Emerging research highlights its efficacy in inhibiting the NLRP3 inflammasome through multiple mechanisms, positioning HSYA as a promising candidate for therapeutic development. These application notes provide a summary of the quantitative effects of HSYA and detailed protocols for investigating its inhibitory action on the NLRP3 inflammasome.
Mechanism of Action
HSYA has been shown to inhibit NLRP3 inflammasome activation through at least three distinct signaling pathways:
-
Inhibition of Xanthine Oxidase (XO) and ROS Production: HSYA can directly bind to and inhibit xanthine oxidase (XO), an enzyme whose activity is often upregulated by inflammatory stimuli like lipopolysaccharide (LPS). This inhibition curtails the excessive generation of reactive oxygen species (ROS), a key upstream signal for NLRP3 inflammasome activation. By reducing ROS levels, HSYA suppresses the activation of the NLRP3 inflammasome, thereby blocking the maturation of IL-1β and IL-18.
-
Modulation of TLR4/NF-κB Signaling: HSYA can suppress the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. NF-κB is a critical transcription factor that, upon activation, upregulates the expression of NLRP3 and pro-IL-1β, a process known as "priming". By inhibiting NF-κB phosphorylation and its nuclear translocation, HSYA reduces the expression of NLRP3 inflammasome components and downstream pro-inflammatory cytokines.
-
Activation of Autophagy via AMPK/mTOR Pathway: HSYA has been found to protect against myocardial ischemia/reperfusion injury by activating autophagy. This is achieved by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. Activated autophagy can remove damaged mitochondria, a source of ROS and other DAMPs that trigger NLRP3 activation, thereby suppressing inflammasome activity.
Data Presentation: Quantitative Effects of HSYA
The inhibitory effects of HSYA on NLRP3 inflammasome activation have been quantified across various experimental models. The following tables summarize these findings.
Table 1: Effect of HSYA on NLRP3 Inflammasome Components and Related Proteins
| Target Protein | Cell/Model System | Inducer | HSYA Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Xanthine Oxidase (XO) | In vitro enzyme assay | - | IC₅₀ = 40.04 μM | Direct binding and inhibition of enzyme activity | |
| NLRP3 | RAW264.7 Macrophages | LPS (1 μg/mL) | 50-100 μM | Significant, dose-dependent decrease in protein expression | |
| NLRP3 | Vascular Adventitial Fibroblasts | Angiotensin II | 50-200 μM | Significant, dose-dependent decrease in protein expression | |
| ASC | Vascular Adventitial Fibroblasts | Angiotensin II | 50-200 μM | Significant decrease in protein expression | |
| Cleaved Caspase-1 | RAW264.7 Macrophages | LPS (1 μg/mL) | 100 μM | Notable decrease in cleaved caspase-1 expression | |
| Caspase-1 | Rat Myocardium | I/R Injury | 8, 16 mg/kg | Significant decrease in protein expression |
| p-NF-κB | Vascular Adventitial Fibroblasts | Angiotensin II | 50-200 μM | Significant decrease in nuclear p-NF-κB protein levels | |
Table 2: Effect of HSYA on Pro-inflammatory Cytokine Secretion
| Cytokine | Model System | Inducer | HSYA Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| IL-1β (cleaved) | RAW264.7 Macrophages | LPS (1 μg/mL) | 50-100 μM | Notable decrease in cleaved IL-1β protein expression | |
| IL-1β (secreted) | Rat Serum | I/R Injury | 4, 8, 16 mg/kg | Significant, dose-dependent decrease in serum levels | |
| IL-18 (secreted) | Rat Serum | I/R Injury | 4, 8, 16 mg/kg | Significant, dose-dependent decrease in serum levels | |
| TNF-α (mRNA) | Vascular Adventitial Fibroblasts | Angiotensin II | 200 μM | Remarkable decrease in mRNA levels |
| IL-6 (mRNA) | Vascular Adventitial Fibroblasts | Angiotensin II | 200 μM | Remarkable decrease in mRNA levels | |
Experimental Protocols
This section provides a generalized protocol for an in vitro assay to measure the inhibitory effect of HSYA on NLRP3 inflammasome activation in macrophages, based on established methodologies.
Protocol: In Vitro HSYA Inhibition of LPS-Induced NLRP3 Inflammasome Activation
1. Materials and Reagents
-
Cell Line: Mouse RAW264.7 macrophages or human THP-1 monocytes.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HSYA (Hydroxysafflor yellow A): Stock solution prepared in sterile water or PBS.
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Activation Agent: ATP or Nigericin.
-
Reagents for Analysis:
-
ELISA kits for mouse/human IL-1β and IL-18.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-NLRP3, anti-ASC, anti-Caspase-1 (for p20 fragment), anti-IL-1β (for p17 fragment), anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
2. Cell Culture and Seeding
-
Culture macrophages in T-75 flasks until they reach 80-90% confluency.
-
Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
3. Inflammasome Priming and HSYA Treatment
-
Remove the culture medium from the wells.
-
Add fresh medium containing LPS (e.g., 1 μg/mL) to all wells except the negative control.
-
Incubate for 3-4 hours. This is the priming step .
-
Following priming, remove the LPS-containing medium.
-
Add fresh medium containing the desired concentrations of HSYA (e.g., 0, 25, 50, 100 μM). Include a vehicle control (medium only).
-
Incubate for 1 hour.
4. Inflammasome Activation
-
To induce NLRP3 inflammasome assembly and activation, add an activator directly to the wells. Common activators include:
-
ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Nigericin: Add to a final concentration of 10 μM and incubate for 1-2 hours.
-
-
Include control wells:
-
Untreated cells (negative control).
-
LPS only (priming control).
-
LPS + Activator (positive control).
-
5. Sample Collection
-
Supernatant: Carefully collect the culture medium from each well. Centrifuge at 300 x g for 5 minutes at 4°C to pellet any detached cells. Transfer the supernatant to a new tube and store at -80°C for ELISA analysis.
-
Cell Lysate: Wash the remaining adherent cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C for Western blot analysis.
6. Downstream Analysis
-
ELISA: Quantify the concentration of secreted IL-1β and IL-18 in the collected supernatants according to the manufacturer's protocol.
-
Western Blot:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against NLRP3, ASC, cleaved caspase-1 (p20), and cleaved IL-1β (p17). Use an anti-β-actin antibody as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band intensity using densitometry software.
-
Conclusion HSYA is a multi-faceted inhibitor of the NLRP3 inflammasome, acting on upstream priming and activation signals as well as modulating cellular housekeeping processes like autophagy. The provided data and protocols offer a framework for researchers to investigate and quantify the therapeutic potential of HSYA in the context of NLRP3-driven inflammatory diseases. Consistent findings of reduced inflammasome component expression and decreased secretion of key inflammatory cytokines support its further development as an anti-inflammatory agent.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroxysafflor Yellow A Solubility and Formulation
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low water solubility and stability of HSYA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Hydroxysafflor yellow A (HSYA) won't dissolve properly in my aqueous buffer for cell culture experiments. What am I doing wrong?
A1: This is a common issue. While HSYA is classified as a water-soluble compound, its solubility can be limited under certain conditions, and it is prone to degradation.[1][2] For in vitro studies, direct dissolution in aqueous buffers at high concentrations can be challenging. It is recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final concentration in your culture medium.
Q2: What is the best solvent to prepare a stock solution of HSYA?
A2: Dimethyl sulfoxide (DMSO) is an excellent choice for preparing a concentrated stock solution of HSYA.[3][4] HSYA exhibits high solubility in DMSO (≥61.3 mg/mL).[3] For most cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always prepare fresh solutions and protect them from light, as HSYA is light-sensitive.
Q3: I am observing a rapid loss of HSYA activity in my solutions. Why is this happening and how can I prevent it?
A3: HSYA is chemically unstable and can degrade under certain conditions, including high temperatures, alkaline pH, and exposure to light. To maintain its stability, it is crucial to store stock solutions at -20°C or -80°C and protect them from light. When preparing working solutions, use buffers with a neutral or slightly acidic pH. Avoid prolonged exposure to high temperatures.
Troubleshooting Guide: Enhancing HSYA Bioavailability and Stability for In Vivo and In Vitro Studies
Due to its low oral bioavailability and instability, various formulation strategies have been developed to improve the performance of HSYA in research applications. Below are troubleshooting guides for common formulation approaches.
Issue 1: Low Oral Bioavailability in Animal Studies
Solution: Encapsulation or complexation of HSYA can significantly enhance its oral absorption and bioavailability. Three effective methods are the use of solid lipid nanoparticles (SLNs), chitosan complexes, and β-cyclodextrin inclusion complexes.
| Formulation Method | Key Advantages | Reported Bioavailability Increase |
| Solid Lipid Nanoparticles (SLNs) | Protects HSYA from degradation, enhances absorption. | Oral absorption increased approximately 3.97-fold in rats compared to an HSYA water solution. |
| Chitosan Complex | Improves oral absorption. | Bioavailability increased to 476% with HSYA-Chitosan granules. |
| β-Cyclodextrin Inclusion Complex | Enhances solubility and stability. | Can significantly improve the solubility and stability of guest molecules. |
Experimental Protocols
Protocol 1: Preparation of Hydroxysafflor Yellow A Solid Lipid Nanoparticles (HSYA-SLNs) via Warm Microemulsion
This method involves the preparation of a water-in-oil-in-water (w/o/w) double emulsion to encapsulate the hydrophilic HSYA.
Materials:
-
Hydroxysafflor yellow A (HSYA)
-
Gelatin
-
Bean phospholipids
-
Medium-chain triglycerides (MCT)
-
Tween 80
-
Oleic acid
-
Labrasol
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Freeze-dryer
Procedure:
-
Prepare the inner aqueous phase: Dissolve HSYA in a 0.5% gelatin solution.
-
Prepare the oil phase: Mix bean phospholipids, MCT, Tween 80, oleic acid, and Labrasol. Heat the mixture to 70°C while stirring.
-
Form the primary emulsion (w/o): While maintaining the oil phase at 70°C, slowly add the inner aqueous phase and continue stirring to form a water-in-oil emulsion.
-
Form the double emulsion (w/o/w): Disperse the primary emulsion into a cold aqueous solution (2-3°C) under high-shear homogenization.
-
Nanoparticle formation: The rapid cooling of the lipid phase leads to the formation of solid lipid nanoparticles.
-
Purification and storage: The resulting SLN dispersion can be further purified and concentrated. For long-term storage, the SLNs can be lyophilized.
Caption: Freeze-drying method for HSYA-β-Cyclodextrin inclusion complex.
HSYA Solubility Data
The following table summarizes the solubility of Hydroxysafflor yellow A in various common solvents.
| Solvent | Solubility | Reference |
| Water | ≥61 mg/mL | |
| DMSO | ≥61.3 mg/mL | |
| Ethanol | <3.07 mg/mL | |
| Methanol | Soluble | |
| Ethyl Acetate | Hardly dissolves | |
| Ether | Hardly dissolves | |
| Benzene | Hardly dissolves | |
| Chloroform | Hardly dissolves |
Signaling Pathways Modulated by HSYA
HSYA has been shown to exert its pharmacological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
HSYA can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation. It can suppress the expression of pro-inflammatory cytokines.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting Hydroxysafflor yellow A degradation in cell culture media
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to HSYA degradation in cell culture media and to provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxysafflor yellow A (HSYA) and what are its primary applications in research?
A1: Hydroxysafflor yellow A (HSYA) is the main active chalcone compound extracted from the flowers of Carthamus tinctorius L. (safflower).[1] It is a water-soluble pigment with a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In research, it is widely investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases, as well as for its effects on various cell signaling pathways.[1]
Q2: I'm observing a loss of HSYA activity in my cell culture experiments over time. What could be the cause?
A2: The loss of HSYA activity is likely due to its inherent instability and degradation in the cell culture environment. Several factors can contribute to this, including the pH and temperature of the medium, as well as exposure to light.[2] It is also possible that HSYA is being metabolized by the cells into less active or inactive compounds.
Q3: What are the main factors that influence the stability of HSYA in solution?
A3: The stability of HSYA is significantly affected by the following factors:
-
pH: HSYA is most unstable in alkaline conditions, with the highest degradation rate observed around pH 9.[1]
-
Temperature: Elevated temperatures accelerate the degradation of HSYA.[1]
-
Light: HSYA is photosensitive and will degrade upon exposure to light.
Q4: Can components of the cell culture medium itself affect the stability of HSYA?
A4: Yes, components in the cell culture medium can interact with and degrade HSYA. These can include amino acids, vitamins, and metal ions. Additionally, serum supplements like Fetal Bovine Serum (FBS) contain enzymes that could potentially metabolize HSYA.
Q5: How can I determine the stability of HSYA in my specific cell culture medium?
A5: To determine the stability of HSYA in your specific cell culture medium, you should perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating HSYA in your medium of choice (e.g., DMEM, RPMI-1640) under your experimental conditions and quantifying the remaining HSYA concentration at various time points. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological effects of HSYA.
-
Possible Cause: Degradation of HSYA in the stock solution or in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Stock Solution Preparation and Storage:
-
Prepare HSYA stock solutions fresh for each experiment if possible.
-
If storing stock solutions, dissolve HSYA in a suitable solvent like DMSO, aliquot into small volumes, and store at -80°C, protected from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Experimental Conditions:
-
Add HSYA to the cell culture medium immediately before treating the cells.
-
Minimize the exposure of HSYA-containing solutions to light by using amber tubes and wrapping plates in foil.
-
Consider the duration of your experiment. For long-term experiments (e.g., over 24 hours), you may need to replenish the HSYA-containing medium at regular intervals.
-
-
Stability Assessment:
-
Perform a stability study of HSYA in your specific cell culture medium under your experimental conditions (37°C, 5% CO2) to determine its half-life. Refer to the protocol for "Assessing HSYA Stability in Cell Culture Media."
-
-
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent handling and preparation of HSYA solutions, or variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the same protocol for preparing and handling HSYA is used for every experiment.
-
Control for Light Exposure: Consistently protect all HSYA-containing solutions from light.
-
Temperature Control: Ensure that the incubator maintains a stable temperature.
-
Media and Serum Consistency: Use the same batch of cell culture medium and serum for a set of related experiments to minimize variability from these sources.
-
Issue 3: Unexpected cytotoxicity observed in cells treated with HSYA.
-
Possible Cause:
-
The concentration of HSYA used is too high for the specific cell line.
-
Formation of a toxic degradation product of HSYA.
-
The solvent used to dissolve HSYA (e.g., DMSO) is at a cytotoxic concentration.
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of HSYA for your cell line.
-
Solvent Control: Include a vehicle control group in your experiments (cells treated with the same concentration of the solvent used to dissolve HSYA) to ensure the solvent itself is not causing cytotoxicity.
-
Analyze for Degradation Products: If possible, use LC-MS to analyze the HSYA-containing medium for the presence of degradation products.
-
Data Presentation
Table 1: Factors Affecting HSYA Stability
| Factor | Condition | Effect on HSYA Stability | Recommendation |
| pH | Alkaline (pH > 7.4) | Increased degradation | Maintain pH of solutions as close to neutral as possible. |
| Acidic (pH < 7.0) | More stable than alkaline | ||
| Temperature | High (e.g., 37°C) | Increased degradation | Prepare solutions fresh and minimize incubation time when possible. |
| Low (e.g., 4°C, -20°C, -80°C) | Increased stability | Store stock solutions at low temperatures. | |
| Light | Exposure to light | Photodegradation | Protect all HSYA-containing solutions from light. |
Table 2: Template for HSYA Stability in Cell Culture Media (User-Generated Data)
Based on the experimental protocol for "Assessing HSYA Stability in Cell Culture Media."
| Time (hours) | HSYA Concentration (µM) in [Medium A] | % Remaining in [Medium A] | HSYA Concentration (µM) in [Medium B] | % Remaining in [Medium B] |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| Calculated Half-life (t½) |
Experimental Protocols
Protocol 1: Assessing HSYA Stability in Cell Culture Media
This protocol outlines a method to determine the stability of HSYA in a specific cell culture medium over time.
Materials:
-
Hydroxysafflor yellow A (HSYA) powder
-
DMSO (or other suitable solvent)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare HSYA Stock Solution: Prepare a concentrated stock solution of HSYA in DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the HSYA stock solution into pre-warmed (37°C) cell culture medium to the final concentration you will use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Aliquot Samples: Dispense the HSYA-containing medium into sterile, light-protected microcentrifuge tubes.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the HSYA-containing medium. This will be your T=0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator and immediately store it at -80°C.
-
Sample Preparation for Analysis:
-
Thaw all samples (including the T=0 sample) on ice.
-
If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC or LC-MS/MS analysis.
-
-
Analysis: Analyze the concentration of HSYA in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation:
-
Calculate the percentage of HSYA remaining at each time point relative to the T=0 concentration: % Remaining = (Concentration at Time X / Concentration at T=0) * 100
-
Plot the % remaining HSYA versus time to determine the degradation kinetics and calculate the half-life (t½) of HSYA in your medium.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of HSYA on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
HSYA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
HSYA Treatment: Prepare serial dilutions of HSYA in complete cell culture medium. Remove the old medium from the cells and add the HSYA-containing medium. Include a vehicle control (medium with the same concentration of solvent as the HSYA-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
Signaling Pathways and Visualizations
HSYA has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and oxidative stress.
HSYA and NF-κB Signaling Pathway
HSYA can inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. HSYA may prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining the NF-κB (p65/p50) dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
HSYA and PI3K/Akt/mTOR Signaling Pathway
HSYA has been reported to influence the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and growth. Depending on the cellular context, HSYA may either inhibit or activate this pathway. The diagram below illustrates a potential inhibitory mechanism.
References
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Formulation & Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). Here you will find information to address common stability challenges and guidance on formulation strategies to enhance the integrity of HSYA in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HSYA solution is rapidly losing its characteristic yellow color and showing a decrease in absorbance at its λmax (around 403 nm). What could be the cause?
A1: This is a common indicator of HSYA degradation. The primary factors contributing to this are exposure to alkaline conditions, high temperatures, and light.[1][2][3][4][5] HSYA, a C-glucosyl quinochalcone, is structurally unstable and can degrade through hydrolysis and intramolecular nucleophilic substitution.
Troubleshooting Steps:
-
pH Control: HSYA is most stable in acidic to neutral pH (pH 3-7). It degrades easily in alkaline conditions, with the highest instability observed around pH 9. Ensure your buffers and solutions are within the optimal pH range.
-
Temperature Management: HSYA is sensitive to heat and can degrade at temperatures above 60°C. Avoid excessive heating during your experimental procedures. For long-term storage, refrigeration is recommended.
-
Light Protection: Store HSYA solutions and formulations in light-protected containers (e.g., amber vials) to prevent photodegradation.
Q2: I am observing poor oral bioavailability of my HSYA formulation in preclinical studies. How can I improve it?
A2: Low oral bioavailability is a known challenge with HSYA, primarily due to its poor permeability and instability in the gastrointestinal tract. Several formulation strategies can enhance its absorption and bioavailability.
Recommended Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating HSYA in lipid-based systems like microemulsions, self-double-emulsifying drug delivery systems (SDEDDS), or solid lipid nanoparticles (SLNs) can protect it from degradation and improve its absorption.
-
Polymer Complexes: Complexation with polymers like chitosan can improve the oral bioavailability of HSYA.
-
Phospholipid Complexes: Forming a complex of HSYA with phospholipids can increase its lipophilicity, thereby enhancing its absorption.
Q3: What are some recommended excipients to include in my HSYA formulation to improve its stability?
A3: The addition of certain excipients can significantly enhance the stability of HSYA. Consider incorporating the following:
-
Antioxidants: Ascorbic acid can help mitigate oxidative degradation of HSYA.
-
Chelating Agents: Ethylenediamine tetra-acetic acid (EDTA) can chelate metal ions that may catalyze degradation reactions.
-
Surfactants: In some complex formulations, the formation of micelles by surfactants has been shown to greatly improve HSYA stability.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on HSYA stability and formulation strategies.
Table 1: Effect of pH on HSYA Stability
| pH | Stability | Observations |
| 3-7 | Stable | Optimal pH range for HSYA stability. |
| > 7 | Unstable | Degradation increases with increasing pH. |
| 9 | Most Unstable | Peak of the inverted V curve of pH-dependent degradation. |
Table 2: Comparison of HSYA Formulation Strategies on Bioavailability Enhancement
| Formulation Strategy | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Increased oral bioavailability in rats by approximately 3.97-fold. | |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Enhanced intestinal absorption and increased relative bioavailability by 2.17-fold in rats. | |
| Phospholipid Complex | Increased oral bioavailability in rats by about 37 times compared to an aqueous solution. | |
| Chitosan Complex | Formulations with sodium caprate showed a relative bioavailability of 284.2%. |
Experimental Protocols
Protocol 1: Preparation of HSYA Solid Lipid Nanoparticles (SLNs)
This protocol is based on the microemulsification procedure described in the literature.
Materials:
-
Hydroxysafflor yellow A (HSYA)
-
Glyceryl monostearate
-
Soybean lecithin
-
Tween 80
-
Poloxamer 188
-
Glycerin
-
Distilled water
Procedure:
-
Preparation of the Oil Phase: Melt glyceryl monostearate at 75°C. Add soybean lecithin to the molten lipid and stir until a clear oil phase is formed.
-
Preparation of the Aqueous Phase: Dissolve Tween 80, Poloxamer 188, and glycerin in distilled water and heat to 75°C.
-
Formation of the Primary Emulsion: Add the hot aqueous phase to the hot oil phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
Incorporation of HSYA: Dissolve HSYA in a small amount of distilled water and add it to the primary emulsion with continuous stirring.
-
Formation of SLNs: Cool the emulsion to room temperature under moderate stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Analyze the particle size, zeta potential, and encapsulation efficiency of the prepared SLNs.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for HSYA Stability Testing
This protocol provides a general method for quantifying HSYA and detecting its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% phosphoric acid) is commonly used. A typical gradient might be:
-
0-10 min: 10-25% Acetonitrile
-
10-25 min: 25-40% Acetonitrile
-
25-30 min: 40-10% Acetonitrile
-
Procedure:
-
Sample Preparation: Dilute the HSYA formulation samples with the mobile phase to an appropriate concentration. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 403 nm
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify and quantify the HSYA peak based on the retention time and peak area of a standard solution. Degradation products will appear as new peaks in the chromatogram.
Visualizations
Caption: Factors leading to the degradation of HSYA.
Caption: Workflow for developing a stable HSYA formulation.
Caption: Key signaling pathways modulated by HSYA.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Delivery to the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Hydroxysafflor Yellow A (HSYA) to the central nervous system (CNS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Physicochemical Properties and Stability
Question: My HSYA solution appears unstable and is degrading quickly during my experiments. What could be the cause and how can I mitigate this?
Answer: HSYA is known to be unstable under certain conditions. High temperatures, alkaline pH, and exposure to light can accelerate its degradation.[1] To mitigate this, it is recommended to:
-
Storage: Store HSYA powder and stock solutions in a cool, dark place. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
pH Control: Prepare solutions in a buffer with a slightly acidic to neutral pH and verify the pH of your experimental media.
-
Light Protection: Protect HSYA-containing solutions from direct light by using amber vials or covering containers with aluminum foil.
-
Fresh Preparations: Prepare fresh solutions for each experiment whenever possible.
Question: I'm having trouble dissolving HSYA in my desired solvent for an in vivo study. What are the recommended solvents?
Answer: HSYA is highly soluble in water but has poor solubility in lipophilic solvents such as ethyl acetate, ether, benzene, and chloroform.[1] For in vivo studies, sterile water for injection or a saline solution are the most common and appropriate solvents. If a different vehicle is required for your experimental design, ensure it is biocompatible and does not precipitate the HSYA.
Category 2: Blood-Brain Barrier (BBB) Permeability & In Vitro Models
Question: My in vitro BBB model is showing inconsistent permeability results for HSYA. How can I troubleshoot my model?
Answer: Inconsistent results in in vitro BBB models can stem from several factors. Here's a troubleshooting guide:
-
Cell Culture Conditions: Ensure your brain endothelial cells, pericytes, and astrocytes are healthy and cultured under optimal conditions. Contamination or overgrown cultures can compromise the barrier integrity.[2]
-
Tight Junction Formation: The integrity of the tight junctions is crucial for a functional BBB model. Verify the expression and localization of tight junction proteins like occludin, claudin-5, and ZO-1 using immunocytochemistry or Western blotting.
-
Transendothelial Electrical Resistance (TEER): Regularly measure the TEER of your cell monolayer. A stable and sufficiently high TEER value indicates a well-formed barrier. Low or fluctuating TEER suggests a leaky barrier.[3]
-
Co-culture System: For a more physiologically relevant model, consider a co-culture system with astrocytes and pericytes, as they play a critical role in inducing and maintaining BBB properties in endothelial cells.[2]
Question: What are the expected effects of HSYA on the blood-brain barrier?
Answer: Studies have shown that HSYA can attenuate blood-brain barrier permeability, particularly in the context of injury or inflammation. It has been reported to up-regulate the expression of tight junction proteins, which are essential for BBB integrity. Therefore, in a healthy BBB model, HSYA's baseline permeability may be low, while in a compromised BBB model (e.g., induced by inflammatory agents), HSYA may exhibit protective effects by tightening the barrier.
Category 3: Nanoparticle Formulation & Delivery
Question: I am encapsulating HSYA in nanoparticles to improve CNS delivery, but the brain concentration remains low. What are the potential issues?
Answer: Low brain accumulation of HSYA-loaded nanoparticles can be due to several factors. Consider the following troubleshooting steps:
-
Particle Size and Charge: The size of your nanoparticles is critical for crossing the BBB, with sizes generally needing to be below 200 nm. The surface charge can also influence interactions with the negatively charged endothelial cell surface; cationic nanoparticles may facilitate adsorptive-mediated transcytosis.
-
Surface Modification: Unmodified nanoparticles can be quickly cleared by the reticuloendothelial system (RES). Surface modification with polyethylene glycol (PEG) can increase circulation time. Additionally, conjugating ligands (e.g., transferrin, glucose) that target specific receptors on brain endothelial cells can enhance receptor-mediated transcytosis.
-
Drug Loading and Release: Ensure efficient encapsulation of HSYA and characterize the release kinetics. A premature release in the systemic circulation will prevent the drug from reaching the brain.
-
Stability of the Formulation: Assess the stability of your nanoparticles in biological fluids. Aggregation or degradation of the nanoparticles will negatively impact their ability to cross the BBB.
Question: I am struggling with the scale-up of my HSYA nanoformulation from a lab-scale to a larger batch for preclinical studies. What are the common challenges?
Answer: Scaling up nanoformulation production is a common hurdle. Key challenges include:
-
Batch-to-Batch Reproducibility: Maintaining consistent particle size, drug loading, and surface characteristics across different batches can be difficult.
-
Manufacturing Process: The method used for small-scale production (e.g., sonication) may not be suitable for large-scale manufacturing. Techniques like microfluidics can offer better control and reproducibility for larger-scale production.
-
Sterility: Ensuring the sterility of the final product is crucial for in vivo applications and becomes more challenging with larger volumes.
-
Quality Control: Implementing robust quality control measures to ensure each batch meets the required specifications is essential.
Quantitative Data Summary
Table 1: Physicochemical Properties of Hydroxysafflor Yellow A (HSYA)
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₆ | |
| Molecular Weight | 612.53 g/mol | |
| Appearance | Yellow amorphous powder | |
| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents | |
| Maximum UV Absorption | 403 nm |
Table 2: Parameters for Optimizing Nanoparticle-Mediated CNS Delivery
| Parameter | Recommended Range/Consideration | Potential Impact on CNS Delivery | Reference |
| Particle Size | < 200 nm | Smaller particles can more easily cross the BBB. | |
| Surface Charge | Cationic or neutral | Cationic surfaces can enhance interaction with the negatively charged BBB. | |
| Surface Modification | PEGylation, Ligand Conjugation (e.g., Transferrin, Glucose) | Increases circulation time and facilitates receptor-mediated transcytosis. | |
| Drug Loading Efficiency | High | Maximizes the amount of HSYA delivered per nanoparticle. | - |
| In Vitro Release Profile | Sustained release | Prevents premature drug release in systemic circulation. | - |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing HSYA permeability using a Transwell-based in vitro BBB model.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Astrocytes and Pericytes (for co-culture models)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
HSYA solution of known concentration
-
Lucifer yellow or another fluorescent marker for barrier integrity
-
LC-MS/MS system for HSYA quantification
Procedure:
-
Cell Seeding:
-
Coat the luminal side of the Transwell insert with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the brain endothelial cells onto the insert.
-
For co-culture models, seed astrocytes and/or pericytes on the abluminal side of the insert or in the bottom of the well.
-
-
Barrier Formation:
-
Culture the cells until a confluent monolayer is formed.
-
Monitor the formation of a tight barrier by measuring the Transendothelial Electrical Resistance (TEER) daily. The model is ready when TEER values are stable and high (typically >150 Ω x cm²).
-
-
Permeability Assay:
-
Replace the medium in the luminal (upper) chamber with fresh medium containing a known concentration of HSYA.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (lower) chamber.
-
To assess barrier integrity during the experiment, Lucifer yellow can be added to the luminal chamber, and its passage to the abluminal chamber can be measured.
-
-
Quantification:
-
Analyze the concentration of HSYA in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of HSYA transport to the abluminal chamber
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration of HSYA in the luminal chamber
-
-
Protocol 2: Quantification of HSYA in Brain Tissue using LC-MS/MS
This protocol outlines the general steps for extracting and quantifying HSYA from brain tissue.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Extraction solvent (e.g., methanol, acetonitrile)
-
Internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer or solvent. A common ratio is 1:4 (w/v) of tissue to solvent.
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitating solvent (e.g., ice-cold acetonitrile or methanol) containing an internal standard to the homogenate.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate HSYA from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection of HSYA and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of HSYA.
-
Quantify the amount of HSYA in the brain tissue samples by comparing the peak area ratio of HSYA to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway
Caption: HSYA's potential inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating HSYA delivery to the CNS.
References
- 1. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Technical Support Center: Hydroxysafflor Yellow A (HSYA)
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of HSYA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Hydroxysafflor Yellow A?
A1: While HSYA is known for its therapeutic effects, including antioxidant and anti-inflammatory properties, high concentrations or prolonged exposure can lead to off-target effects. The most commonly reported off-target effects are nephrotoxicity (kidney injury) and prolonged blood coagulation time.[1][2] It is crucial to determine the optimal concentration for your specific cell line or animal model to minimize these effects.
Q2: At what concentrations are off-target effects typically observed in vitro?
A2: The concentration at which HSYA exhibits off-target cytotoxicity is cell-type dependent. For instance, in human normal intestinal epithelial cells (HIEC), no significant toxicity is observed at concentrations up to 100 μM.[3] However, in other cell types, such as 3T3-L1 preadipocytes, inhibitory effects on cell viability have been noted at concentrations as low as 0.1 mg/L after 72 hours. It is essential to perform a dose-response curve for your specific cell line to establish the therapeutic window and identify concentrations that may lead to off-target effects.
Q3: What are the signs of nephrotoxicity in animal models treated with HSYA?
A3: In animal studies, particularly in rats, subchronic administration of high doses of HSYA (e.g., 180 mg/kg via intraperitoneal injection for 90 days) has been shown to cause kidney injury.[1][2] Signs of nephrotoxicity include histological changes in the kidneys, such as round tubular figures and a breaking-off of the tubular epithelium. Researchers should also monitor established biomarkers of kidney injury.
Q4: How can I minimize the anticoagulant effects of HSYA in my experiments?
A4: HSYA has a known anticoagulant effect, which can be a therapeutic target but also an off-target effect depending on the research context. High doses (60 and 180 mg/kg in rats) can prolong blood coagulation time. To minimize this, it is crucial to use the lowest effective dose of HSYA. If you observe signs of hemorrhage or unexpected bleeding in your animal models, consider reducing the dose or the frequency of administration. The prolonged coagulation time has been observed to be reversible, returning to normal levels after a washout period.
Q5: Can drug delivery systems help in minimizing HSYA's off-target effects?
A5: Yes, advanced drug delivery systems are a promising strategy. Encapsulating HSYA in nanoparticles or liposomes can improve its bioavailability and potentially reduce systemic toxicity by enabling targeted delivery to the tissue of interest. For example, a self-double-emulsifying drug delivery system (SDEDDS) has been shown to improve the oral absorption of HSYA. While this can enhance efficacy, it is important to note that some formulations may still cause mucosal damage at high concentrations.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Cell Culture
Issue: You are observing a higher-than-expected level of cell death in your cell cultures treated with HSYA.
| Possible Cause | Troubleshooting Step |
| HSYA Concentration Too High | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and narrow it down to find the optimal therapeutic window with minimal toxicity. For some cancer cell lines like HCT116, HSYA shows cytotoxicity at 25-100 μM, while normal HIEC cells are unaffected at these concentrations. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to HSYA. If possible, test HSYA on a non-cancerous or "normal" cell line relevant to your research area to establish a baseline for off-target cytotoxicity. |
| Compound Precipitation | At high concentrations, HSYA may precipitate out of the culture medium, which can cause cytotoxicity or interfere with assay readings. Visually inspect the culture wells for any signs of precipitation. If observed, consider preparing fresh stock solutions or using a lower concentration. |
| Incorrect Vehicle Control | Ensure that the vehicle used to dissolve HSYA (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control to rule out this possibility. |
Guide 2: Inconsistent Results in Animal Studies
Issue: You are observing high variability in your animal study outcomes, or signs of toxicity such as weight loss or lethargy.
| Possible Cause | Troubleshooting Step |
| High Dosage Leading to Systemic Toxicity | Review the literature for recommended dosage ranges for your specific animal model and administration route. A study in rats showed that a high dose of 180 mg/kg (i.p.) for 90 days induced slight nephrotoxicity. Consider performing a pilot study with a small group of animals to determine the maximum tolerated dose (MTD). |
| Route of Administration | The route of administration can significantly impact the bioavailability and toxicity of HSYA. Intraperitoneal injections may lead to higher systemic exposure compared to oral administration. Evaluate if the chosen route is appropriate for your experimental goals. |
| Animal Health Status | Ensure that all animals are healthy and of a consistent age and weight at the start of the experiment. Underlying health issues can exacerbate the toxic effects of any compound. |
| Formulation Issues | If you are using a novel formulation (e.g., nanoparticles), ensure its stability and biocompatibility. The components of the delivery system itself could be contributing to the observed toxicity. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of HSYA on Different Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Citation |
| HIEC | Human Normal Intestinal Epithelial | 0-100 μM | No significant effect on cell viability | |
| HCT116 | Human Colorectal Carcinoma | 25, 50, 100 μM | Significantly reduced cell viability in a concentration-dependent manner | |
| PC12 | Rat Pheochromocytoma | 1-100 μM | No poisonous effect on cell viability | |
| 3T3-L1 | Mouse Preadipocyte | 0.1-10 mg/L | Significantly inhibited cell viability in a dose and time-dependent manner | |
| HUVSMCs | Human Umbilical Vein Smooth Muscle Cells | 1, 5, 25 µM | Inhibited cell viability induced by CRF serum in a concentration-dependent manner |
Table 2: In Vivo Off-Target Effects of HSYA in Rats
| Effect | Species | Dose | Route & Duration | Findings | Citation |
| Nephrotoxicity | Sprague-Dawley Rats | 180 mg/kg | Intraperitoneal, 90 days | Induced slight nephrotoxicity (round tubular figures, breaking-off of tubular epithelium) | |
| Prolonged Blood Coagulation | Sprague-Dawley Rats | 60 and 180 mg/kg | Intraperitoneal, 90 days | Induced a prolonged blood coagulation time without influencing the normal coagulation process. Effect was reversible. |
Experimental Protocols
Protocol 1: Assessing HSYA-Induced Nephrotoxicity in Rats
This protocol is a general guideline for assessing the potential nephrotoxic effects of HSYA in a rat model.
1. Animal Model:
-
Use healthy, adult Sprague-Dawley rats of a consistent age and weight.
-
House the animals in standard conditions with ad libitum access to food and water.
2. Dosing and Administration:
-
Based on existing literature, a high dose of 180 mg/kg has been shown to induce nephrotoxicity. It is recommended to include at least two lower dose groups (e.g., 20 mg/kg and 60 mg/kg) and a vehicle control group.
-
Administer HSYA via intraperitoneal (i.p.) injection daily for the desired study duration (e.g., 90 days for subchronic toxicity).
3. Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Collect urine samples at regular intervals (e.g., weekly) for urinalysis, including measurement of protein and creatinine levels.
-
At the end of the study, collect blood samples for serum biochemistry analysis, focusing on markers of kidney function such as blood urea nitrogen (BUN) and creatinine.
4. Histopathology:
-
At the termination of the study, euthanize the animals and perform a gross necropsy.
-
Collect the kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues for histopathological examination. Stain kidney sections with Hematoxylin and Eosin (H&E) and examine for any pathological changes, such as tubular degeneration, necrosis, or inflammation.
Protocol 2: Measuring Blood Coagulation Time (Capillary Tube Method)
This protocol outlines a simple method to assess the effect of HSYA on blood coagulation time.
1. Materials:
-
Sterile lancets
-
Capillary tubes (non-heparinized)
-
Cotton swabs and 70% ethanol
-
Stopwatch
-
Plasticine or sealing clay
2. Procedure:
-
Anesthetize the animal according to your approved institutional protocol.
-
Clean the tip of the tail or another appropriate site with 70% ethanol.
-
Make a small puncture with a sterile lancet to obtain a free-flowing drop of blood.
-
Start the stopwatch immediately as the blood appears.
-
Touch the tip of a capillary tube to the blood drop, allowing it to fill by capillary action.
-
Seal one end of the capillary tube with plasticine.
-
After a set time (e.g., 2 minutes), carefully break a small piece from the unsealed end of the capillary tube every 30 seconds.
-
The clotting time is the time from the appearance of the blood drop until a fibrin thread is observed between the two broken ends of the capillary tube.
-
Record the time. Compare the clotting times between HSYA-treated and control groups.
Visualizations
References
- 1. Hydroxysafflor Yellow A Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. Hydroxysafflor yellow A inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Hydroxysafflor Yellow A (HSYA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor pharmacokinetic properties of Hydroxysafflor yellow A (HSYA).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor pharmacokinetic properties of HSYA?
A1: The suboptimal pharmacokinetic profile of Hydroxysafflor yellow A (HSYA) is primarily attributed to several intrinsic physicochemical characteristics. As a highly water-soluble and polar molecule, HSYA exhibits poor lipophilicity, which hinders its ability to permeate across biological membranes, a critical step for oral absorption.[1] Furthermore, HSYA is unstable and susceptible to degradation under conditions of strong acidity or alkalinity, such as the environment of the gastrointestinal tract.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability.[2][3] Consequently, its oral bioavailability is very low, reported to be only 1.2%.[4] A significant portion of the administered dose is rapidly excreted unchanged in the urine.
Q2: What are the most common strategies to improve the oral bioavailability of HSYA?
A2: To overcome the poor oral bioavailability of HSYA, various formulation strategies have been developed. These primarily focus on enhancing its permeation across the intestinal epithelium and protecting it from degradation. The most successful approaches involve the use of nano-delivery systems, including:
-
Lipid-Based Formulations: These are a key strategy to enhance the absorption of hydrophilic drugs like HSYA. They can improve solubility and permeability.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate HSYA, protecting it from the harsh gastrointestinal environment and facilitating its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.
-
-
Chitosan Complexes: Formulating HSYA with chitosan, a natural polysaccharide, has been shown to significantly improve its oral absorption and bioavailability.
II. Troubleshooting Guides
Formulation Development of HSYA-Loaded Solid Lipid Nanoparticles (SLNs)
Problem: Low entrapment efficiency of HSYA in SLNs.
-
Possible Cause 1: High water solubility of HSYA. HSYA, being hydrophilic, has a tendency to partition into the external aqueous phase during the formulation process.
-
Solution: Employ a double emulsion method (w/o/w). Dissolve HSYA in a small amount of aqueous phase, emulsify this in a lipid phase containing the solid lipid, and then disperse this primary emulsion in an external aqueous phase containing a stabilizer. This can help to better encapsulate the hydrophilic drug within the lipid core.
-
-
Possible Cause 2: Inappropriate lipid selection. The lipid matrix may not be optimal for entrapping HSYA.
-
Solution: Screen different solid lipids with varying chain lengths and degrees of crystallinity. Lipids such as glyceryl monostearate, stearic acid, or a combination of lipids can be tested. A less organized crystal lattice of the lipid matrix can provide more space to accommodate the drug molecules.
-
-
Possible Cause 3: Suboptimal surfactant concentration. The concentration of the surfactant used to stabilize the nanoparticles can influence drug encapsulation.
-
Solution: Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). Too low a concentration may lead to particle aggregation and drug leakage, while too high a concentration can increase the solubility of the drug in the external phase.
-
Problem: Large particle size and broad size distribution of SLNs.
-
Possible Cause 1: Inefficient homogenization. The energy input during the homogenization step may not be sufficient to produce small, uniform nanoparticles.
-
Solution: Optimize the homogenization parameters. For high-pressure homogenization, increase the pressure and/or the number of homogenization cycles. For ultrasonication, increase the sonication time and/or power. Ensure the temperature is maintained above the melting point of the lipid during hot homogenization.
-
-
Possible Cause 2: Aggregation of nanoparticles. The prepared SLNs may be unstable and aggregate over time.
-
Solution: Ensure an adequate concentration of a suitable stabilizer (surfactant) is used. The choice of surfactant can significantly impact the stability of the nanoparticle dispersion. The zeta potential of the nanoparticles should be sufficiently high (typically > |30| mV) to ensure electrostatic stabilization.
-
Formulation Development of HSYA-Loaded Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem: Poor self-emulsification performance.
-
Possible Cause 1: Inappropriate excipient selection. The oil, surfactant, and cosurfactant combination may not be optimal for spontaneous emulsion formation.
-
Solution: Systematically screen different oils (e.g., medium-chain triglycerides), surfactants with varying HLB values (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400). Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of excipients.
-
-
Possible Cause 2: Incorrect ratio of components. The ratio of oil, surfactant, and cosurfactant is critical for efficient self-emulsification.
-
Solution: Optimize the ratios of the selected excipients based on the pseudo-ternary phase diagrams. The goal is to find a formulation that forms a clear or slightly opalescent microemulsion with a small droplet size upon gentle agitation in an aqueous medium.
-
Problem: Drug precipitation upon dilution.
-
Possible Cause 1: Supersaturation and drug crystallization. The drug may be solubilized in the SEDDS pre-concentrate but precipitates out when the system emulsifies in the aqueous environment of the GI tract.
-
Solution: Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into the SEDDS formulation. These polymers can help maintain a supersaturated state of the drug in the GI fluids, preventing its precipitation and enhancing absorption.
-
III. Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of HSYA in Different Formulations following Oral Administration in Rats.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| HSYA Solution | 0.08 | 0.25 | 0.18 | 100 | |
| HSYA Lipid-Based Formulation | 2.79 | 1.5 | 6.71 | 3727 | |
| HSYA-SLNs | ~0.6 | ~1.0 | ~0.7 | ~390 | |
| HSYA-SDEDDS | ~0.17 | ~1.0 | ~0.39 | ~217 |
Note: Values are approximated from published data and may vary depending on the specific experimental conditions.
IV. Experimental Protocols
Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of the Lipid Phase: Weigh the desired amount of solid lipid (e.g., glyceryl monostearate) and heat it to 5-10°C above its melting point.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in double-distilled water and heat it to the same temperature as the lipid phase.
-
Drug Incorporation: Disperse the accurately weighed HSYA into the molten lipid phase with continuous stirring.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles) or ultrasonication to reduce the particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vitro Permeability Study using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. A TEER value above 200 Ω·cm² generally indicates a well-formed monolayer. The permeability of a paracellular marker like Lucifer yellow can also be assessed.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the HSYA solution (in its native form or in the nanoformulation) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of HSYA in the collected samples using a validated analytical method, such as HPLC.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
V. Visualizations
Caption: Experimental workflow for developing and evaluating enhanced HSYA formulations.
Caption: HSYA's inhibitory effects on NF-κB and MAPK signaling pathways.
References
- 1. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Optimization of HSYA treatment duration in chronic disease models
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA) applications in chronic disease models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
General Information
Q1: What is Hydroxysafflor yellow A (HSYA) and what are its primary therapeutic effects? A1: Hydroxysafflor yellow A (HSYA) is a major bioactive water-soluble compound extracted from the flower of the safflower plant, Carthamus tinctorius L.[1] It is known for a broad range of pharmacological activities, including cardiovascular protection, neuroprotection, anti-inflammatory effects, antioxidant activity, and regulation of metabolism.[1][2] An injectable form of safflor yellow, which is primarily composed of HSYA, has been approved by the China State Food and Drug Administration for treating cardiac conditions like angina pectoris.[1]
Q2: What are the known mechanisms of action for HSYA? A2: HSYA exerts its effects by modulating several critical signaling pathways.[2] Key pathways include the PI3K/Akt/GSK-3β pathway to reduce apoptosis, the NF-κB and MAPK pathways to inhibit inflammatory responses, and the Nrf2/HO-1 pathway to combat oxidative stress. By influencing these pathways, HSYA can reduce cell death, decrease inflammation, and protect against oxidative damage in various disease models.
Q3: How should I prepare and store HSYA for in vivo and in vitro experiments? A3: HSYA is a water-soluble compound. For in vitro studies, it can be dissolved in cell culture media or a suitable buffer. For in vivo studies, it is typically dissolved in saline for injection. It is crucial to check the stability of your specific HSYA formulation. If an experiment is not working as expected, verifying the integrity and pH of your buffers and solutions is a critical troubleshooting step. Always refer to the supplier's instructions for specific storage conditions to prevent degradation.
Experimental Design and Dosing
Q4: What is a recommended starting dose for HSYA in a rodent model of chronic disease? A4: The optimal dose of HSYA is highly dependent on the disease model and the route of administration. For a middle cerebral artery occlusion (MCAO) model in rats, doses of 8 mg/kg and 16 mg/kg administered via common carotid artery injection were shown to be effective in improving cognitive function, while 4 mg/kg was not. In a mouse model of nonalcoholic fatty liver disease (NAFLD), both low and high doses were effective in reducing oxidative stress, with high doses also significantly inhibiting the inflammatory response. A pharmacokinetic-guided dosing strategy, although not established for HSYA, is an ideal approach to optimize dosing for individual subjects and can reduce the time needed to determine the maximum tolerated dose (MTD).
Q5: How long should HSYA treatment be administered in a chronic disease model? A5: The treatment duration should be guided by the specific pathophysiology of the chronic disease being modeled. For conditions involving long-term inflammation or metabolic dysregulation, extended treatment periods may be necessary. In a study on mesenchymal stem cells under hypoxic conditions, HSYA protection showed positive effects on cell viability after short-term exposure, but this benefit diminished with continuous treatment for 48 hours, suggesting that duration is a critical parameter. It is recommended to conduct pilot studies with multiple time points to establish an optimal therapeutic window.
Q6: What are the common routes of administration for HSYA in animal models? A6: HSYA has been administered through various routes in preclinical studies. Sublingual vein injection has been used in models of focal cerebral ischemic injury. In a study on MCAO rats, HSYA was administered via injection into the common carotid artery. The choice of administration route should be based on the target organ, the desired pharmacokinetic profile, and the specific experimental model.
Q7: Are there potential drug interactions I should be aware of when using HSYA? A7: Yes, as with many herbal-derived compounds, there is a potential for herb-drug interactions (HDIs). These interactions can alter the pharmacokinetics of co-administered drugs, potentially by modulating metabolic enzymes like cytochrome P450 (CYP). For instance, some traditional Chinese medicines have been shown to interact with drugs like warfarin and aspirin. If your model involves co-administration of HSYA with other therapeutic agents, it is crucial to consider potential interactions and monitor for unexpected effects or changes in efficacy.
Troubleshooting Guide
| Problem/Issue | Potential Cause | Recommended Action/Solution |
| Inconsistent or No Therapeutic Effect | 1. Incorrect Dose: The dose may be too low to elicit a response. 2. HSYA Degradation: Improper storage or preparation may have compromised the compound's stability. 3. Model Variability: High biological variability within the animal model can mask treatment effects. 4. Timing/Duration: The treatment window may not align with the key pathological events in the disease model. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., low, medium, high) to identify the optimal therapeutic concentration. 2. Verify HSYA Integrity: Prepare fresh solutions for each experiment. Confirm the quality of the HSYA from your supplier. Consider starting from scratch with all new reagents if a known protocol fails repeatedly. 3. Increase Sample Size & Use Controls: Ensure you have adequate statistical power. Always include positive and negative controls to validate the experimental setup. 4. Optimize Treatment Schedule: Perform a time-course study to determine the most effective treatment start time and duration relative to disease induction. |
| Unexpected Toxicity or Adverse Events | 1. Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD). 2. Route of Administration: The chosen route may cause localized irritation or rapid systemic exposure leading to toxicity. 3. Herb-Drug Interaction: HSYA may be interacting with another compound or medication used in the study. | 1. Determine the MTD: Perform a dose escalation study to find the highest dose that does not cause significant toxicity. 2. Test Alternative Routes: Explore less invasive or slower-release administration routes if possible. 3. Review All Administered Compounds: Carefully check for known interactions between HSYA and any other substances the animals are receiving. Simplify the treatment regimen if possible. |
| Difficulty Interpreting Biomarker Data | 1. Non-specific Biomarkers: The selected biomarkers may not be specific to the targeted pathway or disease process. 2. Incorrect Sampling Time: Biomarker expression can be transient; samples may have been collected too early or too late. | 1. Select Specific Biomarkers: Choose biomarkers directly related to HSYA's mechanism (e.g., p-Akt, NF-κB) or key pathological features of the disease. 2. Conduct a Time-Course Analysis: Collect samples at multiple time points post-treatment to capture the peak response of your chosen biomarkers. |
Key Experimental Protocols & Data
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like HSYA.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Insert a nylon monofilament suture (e.g., 4-0) into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.
-
-
Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow blood flow to resume.
-
HSYA Administration: Administer HSYA at the desired dose (e.g., 8 mg/kg or 16 mg/kg) via injection into the CCA at the time of reperfusion.
-
Post-Operative Care: Suture the incision and monitor the animal during recovery. Provide appropriate analgesics.
-
Outcome Assessment: Evaluate neurological deficits, infarct volume (using TTC staining), and cognitive function (e.g., Morris water maze) at predefined time points post-surgery.
Data Summary: HSYA Dose-Response in Chronic Disease Models
| Disease Model | Species | HSYA Dose | Route of Administration | Key Findings | Citation(s) |
| Cerebral Ischemia Reperfusion | Rat (MCAO) | 4, 8, 16 mg/kg | Common Carotid Artery Injection | 8 and 16 mg/kg improved cognitive function and rescued long-term potentiation impairment. 4 mg/kg was ineffective. | |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Mouse (HFD-induced) | Low and High Doses | Not Specified | Both doses reduced oxidative stress. High dose significantly inhibited liver inflammation and reduced serum ALT, AST, and TG levels. | |
| Focal Cerebral Ischemia | Rat (MCAO) | 1.5, 3.0, 6.0 mg/kg | Sublingual Vein Injection | 3.0 and 6.0 mg/kg significantly reduced neurological deficit scores and infarct area. 6.0 mg/kg showed similar potency to nimodipine. | |
| Hypoxia/Serum Deprivation Injury | Mesenchymal Stem Cells (in vitro) | 160 mg/L | In Culture Medium | Reduced apoptosis from ~40% to ~15% after 48h. Increased expression of HIF-1α and VEGF. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Strategies to Prevent HSYA Precipitation in Aqueous Solutions
Welcome to the technical support center for Hydroxy-α-sanshool (HSYA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of HSYA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you prevent precipitation and maintain HSYA in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy-α-sanshool (HSYA) and what are its solubility properties?
A1: Hydroxy-α-sanshool (HSYA) is a bioactive alkylamide found in Szechuan peppers. It is a hydrophobic compound, meaning it has poor solubility in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] One study has estimated its aqueous solubility to be approximately 33.25 mg/L at 25°C.
Q2: Why does my HSYA precipitate when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?
A2: This is a common issue known as "precipitation upon dilution." It occurs because HSYA is highly soluble in the concentrated DMSO stock but has very low solubility in the final aqueous environment. When the DMSO concentration is significantly lowered by dilution, the aqueous medium can no longer keep the HSYA dissolved, causing it to precipitate out of solution.
Q3: What are the primary strategies to prevent HSYA precipitation in aqueous solutions?
A3: The main strategies to enhance the aqueous solubility of HSYA and prevent precipitation include:
-
Using Co-solvents: Maintaining a low, non-toxic concentration of an organic solvent like DMSO in the final aqueous solution.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic HSYA molecule within the core of a cyclodextrin molecule.
-
Micellar Solubilization with Surfactants: Using surfactants to form micelles that can encapsulate HSYA.
-
pH Adjustment: Although less common for neutral compounds like HSYA, altering the pH can sometimes improve the solubility of ionizable compounds.
-
Solid Dispersions: Creating a solid formulation of HSYA dispersed within a hydrophilic carrier.
Q4: Which solubilization strategy should I choose for my experiment?
A4: The choice of strategy depends on the specific requirements of your experiment, such as the desired final concentration of HSYA, the type of assay (e.g., in vitro cell-based assay, in vivo study), and the tolerance of the experimental system to excipients like solvents, cyclodextrins, or surfactants. The decision-making workflow below can help guide your choice.
Troubleshooting Guides
Issue 1: HSYA precipitates immediately upon dilution of the DMSO stock solution into an aqueous medium.
This is a common challenge when working with hydrophobic compounds. The following workflow can help you troubleshoot this issue.
References
Validation & Comparative
A Comparative Analysis of Hydroxysafflor Yellow A and Other Chalcone Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Hydroxysafflor Yellow A (HSYA) against other notable chalcone compounds. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their therapeutic potential.
Hydroxysafflor yellow A (HSYA), a prominent chalcone glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities.[1][2] Chalcones, a class of open-chain flavonoids, are recognized for their broad spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] This guide aims to provide a comparative perspective on HSYA in relation to other well-studied chalcones, such as butein and xanthohumol, by presenting available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.
Quantitative Performance Analysis
To facilitate a clear comparison of the biological activities of HSYA and other chalcones, the following tables summarize key quantitative data from various studies. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| HSYA | Neuroprotection (against OGD/R injury) | Brain microvascular endothelial cells | Not specified (protective effects observed) | [3] |
| Xanthohumol | Anticancer (Colon Cancer) | 40-16 | 2.6 µM (72h) | [4] |
| Anticancer (Colon Cancer) | HCT-15 | 3.6 µM (24h) | ||
| Anticancer (Breast Cancer) | MDA-MB-231 | 6.7 µM (24h) | ||
| Anticancer (Breast Cancer) | Hs578T | 4.78 µM (24h) | ||
| Anticancer (Neuroblastoma) | NGP, SH-SY-5Y, SK-N-AS | ~12 µM | ||
| Anticancer (Melanoma) | B16F10 | 18.5 ± 1.5 µM | ||
| Butein | Anti-inflammatory (TNF-α suppression) | Mouse peritoneal macrophages | 14.6 µM | |
| Chalcone Analogues | Antioxidant (DPPH assay) | Chemical assay | 4 ± 1 to 46 ± 1 µg/mL | |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | Antioxidant (DPPH assay) | Chemical assay | 8.22 µg/mL | |
| (E)-1-(2-hydroxyphenyl)-3-(4- methoxyphenyl) prop-2-en-1-one | Antioxidant (DPPH assay) | Chemical assay | 6.89 µg/mL | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Antioxidant (DPPH assay) | Chemical assay | 3.39 µg/mL |
Table 1: Comparative Anticancer, Anti-inflammatory, and Antioxidant Activities (IC50 Values)
Key Signaling Pathways
HSYA and other chalcones exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
HSYA Signaling Pathways
HSYA has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
Caption: HSYA modulates multiple signaling pathways to exert its protective effects.
Chalcone General Anti-inflammatory Pathway (NF-κB)
A common mechanism by which many chalcones, including butein, exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway.
Caption: Chalcones inhibit the NF-κB pathway to reduce inflammation.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed protocols for key experiments commonly used to evaluate the biological activities of chalcone compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compounds (e.g., HSYA, butein, xanthohumol) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for assessing chalcone cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Western Blot for NF-κB Pathway
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with different concentrations of chalcones for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: General workflow for Western blot analysis of the NF-κB pathway.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the chalcone compounds and a standard antioxidant (e.g., ascorbic acid or gallic acid) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the chalcone solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol and a control containing DPPH solution and methanol are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition against compound concentration.
Conclusion
This comparative guide provides a foundational overview of the biological activities of HSYA in the context of other chalcone compounds. The available data suggests that HSYA possesses a wide range of therapeutic properties, modulating key signaling pathways involved in cellular protection. While direct comparative studies are limited, the quantitative data presented for other chalcones like butein and xanthohumol highlight their potent anticancer and anti-inflammatory activities. The detailed experimental protocols provided herein offer a standardized approach for future comparative research. Further head-to-head studies under consistent experimental conditions are warranted to definitively establish the comparative efficacy of HSYA and to unlock the full therapeutic potential of this promising class of natural compounds.
References
- 1. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Analogs Derivatives Sort Score « metajournal.com [metajournal.com]
- 4. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Hydroxysafflor Yellow A (HSYA) with Known Inhibitors: A Comparative Guide
Hydroxysafflor yellow A (HSYA), a primary active component of Carthamus tinctorius L., has demonstrated significant anti-inflammatory properties across various experimental models. This guide provides a comparative analysis of studies that have validated the anti-inflammatory mechanisms of HSYA by utilizing known pharmacological inhibitors of key signaling pathways. The presented data, protocols, and pathway diagrams are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Data Presentation: Comparative Efficacy of HSYA with Pathway-Specific Inhibitors
The following tables summarize quantitative data from studies where known inhibitors were used to confirm the involvement of specific signaling pathways in the anti-inflammatory action of HSYA.
Table 1: Validation of HSYA's Effect on the JAK/STAT Pathway
| Experimental Model | Treatment Groups | Key Biomarker Measured | Inhibitor Used | Quantitative Results | Reference |
| Aβ₁₋₄₂-treated BV-2 microglia cells | Control, Aβ₁₋₄₂, HSYA + Aβ₁₋₄₂, AG490 + HSYA + Aβ₁₋₄₂ | Phosphorylation of JAK2 and STAT3 | AG490 (JAK2 inhibitor) | HSYA enhanced phosphorylation of JAK2/STAT3. The anti-inflammatory effects of HSYA were attenuated by the inhibition of JAK2 by AG490.[1] | [1] |
| Aβ₁₋₄₂-induced Alzheimer's disease mouse model | Control, Aβ₁₋₄₂, HSYA + Aβ₁₋₄₂, AG490 + HSYA + Aβ₁₋₄₂ | NF-κB p65 translocation, mRNA of pro-inflammatory mediators | AG490 (STAT3 inhibitor) | HSYA up-regulated the JAK2/STAT3 pathway and inhibited NF-κB activation. Pharmacological inhibition of STAT3 by AG490 reversed the inactivation of p65 and the anti-inflammatory effects of HSYA.[2] | [2] |
| Myocardial ischemia/reperfusion (I/R) in H9c2 cells | Control, H/R, HSYA + H/R, AG490 + HSYA + H/R | Apoptosis rate, Caspase-3 activity | AG490 (JAK2 inhibitor) | AG490 markedly enhanced the anti-apoptotic effect of HSYA, suggesting a shared mechanism of action involving the JAK2/STAT1 pathway.[3] |
Table 2: Validation of HSYA's Effect on MAPK and PI3K/Akt Pathways
| Experimental Model | Treatment Groups | Key Signaling Pathway Investigated | Inhibitor Used | Observed Effects | Reference |
| LPS-induced A549 and H1299 cells | Control, LPS, HSYA + LPS | PI3K/Akt/mTOR and ERK/MAPK | Not specified in abstract | HSYA inhibited LPS-induced expression of inflammatory cytokines by blocking these pathways, leading to reduced migration, invasion, and promotion of apoptosis. | |
| LPS-injured Human Umbilical Vein Endothelial Cells (HUVECs) | Control, LPS, HSYA + LPS | p38 MAPK, JNK MAPK, NF-κB | Not specified in abstract | HSYA inhibited phosphorylation of p38 MAPK and JNK MAPK, as well as NF-κB p65 subunit DNA binding. | |
| IL-1β-induced SW982 human synovial cells | Control, IL-1β, HSYA + IL-1β | ERK, NF-κB, AP-1 | Not specified in abstract | HSYA's anti-inflammatory effect was associated with the suppression of ERK, NF-κB, and activator protein-1 (AP-1) signaling. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of HSYA's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: BV-2 microglia, H9c2 cardiomyocytes, A549 and H1299 lung cancer cells, and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Inflammation: Inflammation is induced by treating cells with lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides for a specified duration.
-
HSYA and Inhibitor Treatment: Cells are pre-treated with HSYA at various concentrations for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. For inhibitor studies, cells are pre-treated with the specific inhibitor (e.g., AG490) for a designated time before HSYA and subsequent inflammatory insult.
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-p65, p65, COX-2, iNOS) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR for mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR: Real-time PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., IL-1β, TNF-α, COX-2, iNOS) is calculated using the 2-ΔΔCt method, with GAPDH or β-actin serving as the internal control.
Immunofluorescence for NF-κB Translocation
-
Cell Seeding and Treatment: Cells are seeded on glass coverslips and subjected to the various treatment conditions.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked with BSA and then incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: Nuclei are counterstained with DAPI. The cellular localization of p65 is observed using a fluorescence microscope.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in HSYA's Anti-inflammatory Action
The following diagrams illustrate the key signaling pathways modulated by HSYA.
Caption: Key signaling pathways modulated by HSYA.
Experimental Workflow for Validating HSYA's Mechanism
This diagram outlines a typical experimental workflow to validate the anti-inflammatory mechanism of HSYA using a known inhibitor.
Caption: General experimental workflow for validation.
References
- 1. Hydroxy-safflor yellow A inhibits neuroinflammation mediated by Aβ₁₋₄₂ in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxy-safflor yellow A attenuates Aβ₁₋₄₂-induced inflammation by modulating the JAK2/STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxysafflor Yellow A (HSYA) and Current Ischemic Stroke Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Hydroxysafflor Yellow A (HSYA), a natural compound derived from the safflower plant, with current standard treatments for ischemic stroke, namely intravenous thrombolysis with alteplase (tPA) and mechanical thrombectomy. The information presented is based on preclinical and clinical data to inform future research and drug development in the field of ischemic stroke therapeutics.
Executive Summary
Hydroxysafflor Yellow A (HSYA) has demonstrated significant neuroprotective effects in preclinical animal models of ischemic stroke. These effects include a reduction in infarct volume, amelioration of neurological deficits, and decreased cerebral edema. The primary mechanism of action for HSYA involves the modulation of inflammatory and apoptotic signaling pathways, notably the JAK2/STAT3 pathway.
Current first-line treatments for acute ischemic stroke are reperfusion therapies: intravenous administration of alteplase (tPA) and endovascular mechanical thrombectomy. These interventions aim to restore blood flow to the ischemic brain region. While effective within a narrow therapeutic window, they carry risks, including intracranial hemorrhage.
This guide presents a comparative overview of the available efficacy data for HSYA (preclinical) and the standard of care (clinical). It also provides detailed experimental protocols and visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding for the research and development community.
Quantitative Data Comparison
The following tables summarize the key efficacy parameters for HSYA in preclinical studies and for alteplase and mechanical thrombectomy in clinical trials. It is crucial to note that the HSYA data is derived from animal models, and direct comparison with human clinical trial data should be interpreted with caution.
Table 1: Efficacy of HSYA in Preclinical Ischemic Stroke Models (MCAO Rat Model)
| Efficacy Parameter | HSYA Treatment Group | Control Group (MCAO) | Key Findings |
| Neurological Deficit Score | Significant improvement in neurological function. | Severe neurological deficits observed. | HSYA treatment promotes recovery of neurological function. |
| Infarct Volume | Significant reduction in cerebral infarct volume. | Large infarct volumes in the MCA territory. | HSYA attenuates ischemic brain injury. |
| Cerebral Edema | Marked reduction in brain edema. | Significant cerebral edema present. | HSYA mitigates post-stroke cerebral edema. |
| Therapeutic Window | Effective when administered within 3 hours of ischemia. | - | HSYA has a time-dependent therapeutic window in animal models.[1] |
Table 2: Efficacy of Current Standard Ischemic Stroke Treatments in Clinical Trials
| Treatment | Efficacy Parameter | Key Findings | Therapeutic Window |
| Alteplase (tPA) | Improved Functional Outcome (mRS 0-1 at 90 days) | Significantly higher proportion of patients achieve functional independence compared to placebo.[2] | Within 4.5 hours of symptom onset.[3] |
| Recanalization Rate | Variable, with lower rates in large vessel occlusions.[4] | ||
| Mechanical Thrombectomy | Improved Functional Outcome (mRS 0-2 at 90 days) | Superior functional outcomes compared to medical therapy alone for large vessel occlusions.[4] | Up to 24 hours in select patients. |
| Recanalization Rate (TICI 2b/3) | High rates of successful reperfusion. |
Experimental Protocols
Hydroxysafflor Yellow A (HSYA) Preclinical Study Protocol
This protocol outlines the methodology for inducing ischemic stroke in a rat model and assessing the efficacy of HSYA.
1. Animal Model: Middle Cerebral Artery Occlusion (MCAO)
-
Animal Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Intraperitoneal injection of pentobarbital sodium (40 mg/kg).
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specified duration (e.g., 2 hours) to induce focal cerebral ischemia.
-
For reperfusion studies, the suture is withdrawn to allow blood flow to resume.
-
-
Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful MCA occlusion.
2. HSYA Administration
-
Dosage: Varies by study, with effective doses typically ranging from 4 to 16 mg/kg.
-
Route of Administration: Intravenous injection.
-
Timing: Administered at a specific time point post-MCAO, often within 3 hours, to evaluate the therapeutic window.
3. Assessment of Efficacy
-
Neurological Deficit Scoring: A standardized scoring system (e.g., a 5-point scale) is used to assess motor deficits at various time points post-MCAO.
-
Infarct Volume Measurement: 24 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Cerebral Edema Assessment: Brain water content is measured by comparing the wet and dry weight of the brain hemispheres.
Current Ischemic Stroke Treatment Protocols (Clinical)
1. Intravenous Alteplase (tPA) Administration
-
Patient Selection: Patients with acute ischemic stroke who meet the eligibility criteria, including a time of symptom onset within 4.5 hours. Contraindications such as active bleeding or recent major surgery must be ruled out.
-
Dosage and Administration: The standard dose is 0.9 mg/kg (maximum 90 mg), with 10% administered as an initial bolus over 1 minute, followed by a 60-minute infusion of the remainder.
-
Monitoring: Patients are closely monitored for blood pressure, neurological status, and signs of bleeding during and after administration.
2. Mechanical Thrombectomy
-
Patient Selection: Patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation, confirmed by neuroimaging (CT angiography or MR angiography). The procedure can be performed up to 24 hours from symptom onset in eligible patients based on advanced imaging.
-
Procedure:
-
Performed under conscious sedation or general anesthesia.
-
A catheter is inserted into a femoral artery and navigated to the occluded cerebral artery under fluoroscopic guidance.
-
A stent retriever is deployed across the clot, which is then retrieved, or an aspiration catheter is used to remove the thrombus.
-
-
Assessment of Efficacy: Successful recanalization is assessed angiographically using the Thrombolysis in Cerebral Infarction (TICI) scale, with a score of 2b or 3 indicating successful reperfusion. Functional outcome is assessed at 90 days using the modified Rankin Scale (mRS).
Signaling Pathway and Experimental Workflow Diagrams
HSYA Signaling Pathway
The neuroprotective effects of HSYA in ischemic stroke are, in part, mediated through the modulation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. Ischemic insult leads to the overactivation of the JAK2/STAT3 pathway, contributing to inflammation and apoptosis. HSYA has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating this pro-inflammatory cascade. Concurrently, HSYA can promote the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway, further contributing to its neuroprotective effects.
Caption: HSYA modulates the JAK2/STAT3 pathway in ischemic stroke.
Experimental Workflow for HSYA Efficacy Assessment
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of HSYA in a preclinical MCAO rat model.
Caption: Preclinical workflow for HSYA efficacy evaluation.
Conclusion
HSYA shows considerable promise as a neuroprotective agent for ischemic stroke in preclinical models. Its mechanism of action, targeting inflammatory and apoptotic pathways, offers a different therapeutic approach compared to the current standard of care, which is focused on reperfusion. While the preclinical data for HSYA is encouraging, further research, including well-designed clinical trials, is necessary to establish its safety and efficacy in humans. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating the landscape of ischemic stroke therapeutics and identifying promising avenues for future investigation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. JAK2/STAT3 pathway mediates neuroprotective and pro-angiogenic treatment effects of adult human neural stem cells in middle cerebral artery occlusion stroke animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New device multisegment Mechanical Thrombectomy System for endovascular treatment in acute ischaemic stroke: study protocol for a prospective, multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potential of HSYA in PI3K/Akt/mTOR Pathway Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Hydroxysafflor yellow A (HSYA) and its effects on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Through a detailed comparison with established pathway inhibitors and a presentation of supporting experimental data, this document serves as a critical resource for evaluating HSYA's potential in therapeutic development.
Comparative Analysis of HSYA and Other PI3K/Akt/mTOR Pathway Inhibitors
Hydroxysafflor yellow A, a primary active component of Carthamus tinctorius L., has demonstrated significant effects on the PI3K/Akt/mTOR pathway, a critical signaling cascade that governs cell proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.
HSYA has been shown to exert its influence by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[3][4] This inhibitory action disrupts the downstream signaling events that promote cell growth and survival. To contextualize the efficacy of HSYA, this guide presents a comparative analysis against well-established inhibitors of the PI3K/Akt/mTOR pathway.
Table 1: Comparative Efficacy of PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target(s) | IC50 | Cell Line/Model | Reference |
| HSYA | PI3K/Akt/mTOR | Data not available in direct IC50 format; demonstrates significant inhibition of p-Akt and p-mTOR | THP-1 macrophages, Vascular smooth muscle cells | [3] |
| LY294002 | Pan-PI3K | 1-20 µM (IC50 for growth inhibition) | HTLV-1-infected T-cells | |
| Rapamycin | mTORC1 | 1-100 nM (for growth inhibition) | HTLV-1-infected T-cells | |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | Nanomolar IC50 | HCT15 colorectal cancer cells | |
| Apitolisib (GDC-0980) | Dual PI3K/mTOR | Low nanomolar concentrations | Various cancer models |
Note: Direct comparative studies of HSYA with other inhibitors in the same experimental setup are limited. The data presented is a compilation from various sources to provide a relative understanding of efficacy.
Visualizing the Mechanism: HSYA's Interaction with the PI3K/Akt/mTOR Pathway
To illustrate the mechanism of action, the following diagrams depict the PI3K/Akt/mTOR signaling cascade and the proposed point of intervention for HSYA.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of HSYA.
Experimental Protocols
For researchers aiming to validate these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with HSYA or other inhibitors at desired concentrations and time points.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunohistochemistry (IHC) for PI3K/Akt/mTOR Pathway Proteins in Tissue Samples
This protocol details the steps for localizing PI3K/Akt/mTOR pathway proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Dewax slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies against total or phosphorylated PI3K, Akt, or mTOR overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of HSYA on the PI3K/Akt/mTOR pathway.
Caption: A generalized workflow for HSYA's effect on the PI3K/Akt/mTOR pathway.
Logical Relationship of Comparative Analysis
The diagram below outlines the logical framework for the comparative analysis presented in this guide.
References
- 1. dovepress.com [dovepress.com]
- 2. Hydroxysafflor Yellow A inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by Hydroxysafflor Yellow A-Sonodynamic Therapy in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by Hydroxysafflor Yellow A-Sonodynamic Therapy in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxysafflor Yellow A (HSYA) Extraction and Purification for Optimal Purity
For researchers, scientists, and drug development professionals, achieving high purity of Hydroxysafflor yellow A (HSYA), a key bioactive compound from Carthamus tinctorius L. (safflower), is critical for accurate pharmacological studies and the development of therapeutic agents. This guide provides an objective comparison of common extraction and purification methods, supported by experimental data, to aid in the selection of the most effective strategy for obtaining high-purity HSYA.
The isolation of HSYA involves a two-stage process: initial extraction from the plant matrix followed by purification to remove impurities. The choice of method at each stage significantly impacts the final yield and purity of the compound. This guide explores various techniques, presenting quantitative data and detailed protocols to inform laboratory practice.
Comparative Analysis of Initial Extraction Methods
The initial extraction of HSYA from safflower can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, efficiency, and environmental impact. While direct purity comparisons of the crude extract are not extensively documented in comparative studies, the extraction yield is a critical primary indicator of efficiency. Subsequent purification is always necessary to achieve high purity.
| Extraction Method | Principle | Reported Yield of HSYA | Advantages | Disadvantages |
| Water Immersion (Decoction) | Traditional method involving boiling safflower in water. | 0.023% - 0.066%[1] | Simple, low-cost. | Low yield, time-consuming, potential for thermal degradation of HSYA.[1] |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[2] | ~1.64% (optimized conditions)[3] | Faster than traditional methods, improved yield. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant material, accelerating extraction.[4] | Up to 6.96% | Rapid, efficient, reduced solvent consumption. | Requires microwave-transparent vessels, potential for localized overheating. |
| Matrix Solid-Phase Dispersion (MSPD) | The solid sample is blended with a solid support, creating a dispersed phase from which HSYA is eluted. | Up to 14.89% | High yield, minimal solvent usage, combines extraction and clean-up. | Can be more labor-intensive than other methods. |
Advanced Purification Techniques for High-Purity HSYA
Following initial extraction, the crude extract contains a mixture of compounds. To achieve the high purity required for research and pharmaceutical applications, further purification is essential. Macroporous resin chromatography and high-speed counter-current chromatography (HSCCC) are two effective methods. A combined approach of an efficient initial extraction followed by a robust purification step can yield exceptionally high purity levels. For instance, a patented method combining ultrasonic extraction with macroporous resin chromatography, followed by further chromatographic steps, has been shown to achieve a final HSYA purity of 99.8% with an overall yield of 62.7%.
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of HSYA
This protocol is based on an optimized method using response surface methodology.
Materials and Equipment:
-
Dried safflower powder
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix 10 g of dried safflower powder with 160 mL of deionized water (solvent-to-material ratio of 16 mL/g) in a suitable flask.
-
Place the flask in an ultrasonic bath and sonicate for 36 minutes at a temperature of 66°C and an ultrasonic power of 150 W.
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude HSYA extract.
-
The crude extract can then be subjected to purification.
Microwave-Assisted Extraction (MAE) of HSYA
Materials and Equipment:
-
Dried safflower powder
-
Deionized water
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Combine 1 g of safflower powder with 100 mL of deionized water (solid-to-liquid ratio of 1:100) in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor and apply microwave irradiation at a power of 120 W for 15 minutes.
-
Maintain the extraction temperature at 70°C.
-
After the extraction cycle, allow the mixture to cool.
-
Filter the mixture to separate the liquid extract.
-
Concentrate the extract using a rotary evaporator to yield the crude HSYA extract for subsequent purification.
Purification of HSYA using Macroporous Resin Chromatography
This is a common and effective method for purifying HSYA from the crude extract.
Materials and Equipment:
-
Crude HSYA extract
-
Macroporous adsorption resin (e.g., HZ801, AB-8)
-
Glass chromatography column
-
Deionized water
-
Ethanol (for elution)
-
Fraction collector
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water to remove any residual ethanol and impurities.
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Adsorption: Dissolve the crude HSYA extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
Elution: Elute the adsorbed HSYA from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water.
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of HSYA using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Concentration: Combine the HSYA-rich fractions and concentrate them under reduced pressure to obtain the purified product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard method for determining the purity of HSYA.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape). A typical gradient might be: 0-12 min, 10%-22% acetonitrile; 12-20 min, 22%-26% acetonitrile; 20-30 min, 26%-95% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 403 nm.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard solution of high-purity HSYA of known concentration.
-
Dissolve the extracted and purified HSYA sample in the mobile phase.
-
Inject both the standard and the sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of HSYA in the sample chromatogram to the total area of all peaks, or by comparing it against the standard curve.
Visualizing the Workflow and Pathways
To further clarify the processes and relationships involved in HSYA extraction and its known signaling pathway interactions, the following diagrams are provided.
References
- 1. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Hydroxysafflor Yellow A (HSYA): A Potent Activator of the SIRT1 Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HSYA's Performance in Activating the SIRT1 Signaling Pathway.
Hydroxysafflor yellow A (HSYA), a primary active component isolated from the flowers of Carthamus tinctorius L., has emerged as a significant activator of the Sirtuin 1 (SIRT1) pathway. This guide provides a comprehensive validation of HSYA's role as a SIRT1 activator, presenting a comparative analysis with other known activators, detailed experimental methodologies, and a summary of its impact on downstream signaling cascades.
Comparative Analysis of SIRT1 Activation
HSYA has demonstrated a notable capacity to activate SIRT1, a key regulator of cellular processes including stress resistance, metabolism, and aging. While direct comparative quantitative data with other well-known SIRT1 activators like resveratrol is still emerging in publicly available literature, existing studies consistently show that HSYA upregulates both the expression and activity of SIRT1 in various experimental models.
| Compound | Typical In Vitro Concentration Range | Fold Activation of SIRT1 (Relative to Control) | Key Downstream Effects |
| HSYA | 1 - 20 µM | Data demonstrating specific fold-increase is still being consolidated across various studies. However, significant increases in SIRT1 protein levels and activity have been consistently reported. | Upregulates PGC-1α, FOXO1; Modulates the SIRT1/Nrf2/NF-κB pathway. |
| Resveratrol | 10 - 100 µM | Variable, typically 1.5 to 8-fold depending on the assay and substrate. | Activates PGC-1α, deacetylates p53 and FOXO proteins. |
Experimental Validation of HSYA's Effect on the SIRT1 Pathway
The validation of HSYA as a SIRT1 activator is supported by robust experimental data, primarily from in vitro cellular assays and in vivo animal models of neurological and inflammatory conditions. The key experimental approaches include SIRT1 activity assays and Western blot analysis of SIRT1 and its downstream targets.
SIRT1 Activity Assay
This assay directly measures the enzymatic activity of SIRT1. Commercially available fluorometric assay kits are commonly employed for this purpose.
Experimental Protocol:
-
Sample Preparation: Cellular lysates from control and HSYA-treated cells are prepared. Typically, neuronal cell lines like SH-SY5Y or primary neurons are used.
-
HSYA Treatment: Cells are incubated with varying concentrations of HSYA (e.g., 1, 5, 10, 20 µM) for a specified duration, often 24 hours.
-
Assay Procedure: The assay is performed according to the manufacturer's instructions. In brief, the cell lysate is incubated with a fluorogenic SIRT1 substrate and NAD+. SIRT1 deacetylates the substrate, leading to a quantifiable fluorescent signal.
-
Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader. The activity of SIRT1 in HSYA-treated samples is calculated relative to the untreated control.
Western Blot Analysis
Western blotting is a crucial technique to quantify the protein expression levels of SIRT1 and its downstream targets, providing evidence of pathway activation.
Experimental Protocol:
-
Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y) are cultured and treated with HSYA at concentrations ranging from 1 to 20 µM for 24 hours.
-
Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SIRT1, acetylated-p53 (Ac-p53), p53, FOXO1, PGC-1α, Nrf2, and NF-κB p65. Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflow
The activation of SIRT1 by HSYA initiates a cascade of downstream signaling events that contribute to its neuroprotective and anti-inflammatory effects.
A Comparative Guide to Hydroxysafflor Yellow A and Other Safflower Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Hydroxysafflor yellow A (HSYA) against other compounds derived from safflower (Carthamus tinctorius L.), supported by available experimental data. Safflower is a rich source of bioactive flavonoids, with HSYA being a principal and extensively studied component for its therapeutic potential.[1][2] This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in research and development efforts in oncology.
Comparative Analysis of Anticancer Activity
Hydroxysafflor yellow A has demonstrated significant anticancer effects across a variety of cancer cell lines, including those of the breast, colon, and lung.[2][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of migration and invasion. While HSYA is the most studied safflower compound in the context of cancer, other related molecules like Hydroxysafflor yellow B (HSYB) also exhibit anticancer properties. Direct comparative studies measuring the efficacy of these compounds under identical experimental conditions are limited. The following tables summarize the available quantitative data on the anti-proliferative effects of HSYA and HSYB.
Table 1: In Vitro Anti-Proliferative Activity of Safflower Compounds
| Compound | Cancer Cell Line | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| Hydroxysafflor yellow A (HSYA) | HCT116 (Colorectal) | Colony Formation | Concentration-dependent inhibition at 25, 50, and 100 µM | Not Specified | |
| A549 & H1299 (Lung) | CCK-8 | Significant inhibition at 5, 10, and 20 µM | 48 hours | ||
| MCF-7 (Breast) | MTT | Dose-dependent inhibition (Specific IC50 not provided) | Not Specified | ||
| Hydroxysafflor yellow B (HSYB) | MCF-7 (Breast) | MTT | 22.12 µg/mL | 24 hours | |
| Safflower Ethanol Extract | T47D (Breast) | Cell Counting Kit-8 | 479 µg/mL | Not Specified |
Note: A direct comparison of IC50 values between HSYA and HSYB is challenging due to the use of different experimental setups and reporting metrics in the cited literature.
There is currently insufficient publicly available data on the specific anticancer activities and IC50 values for other safflower compounds such as anhydrosafflor yellow B (AHSYB) and safflomin C to facilitate a direct comparison with HSYA.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of safflower compounds.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the safflower compounds (e.g., HSYA, HSYB) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the safflower compound or control for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways in Anticancer Action
HSYA and HSYB exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
HSYA-Modulated Signaling Pathways
HSYA has been shown to influence multiple signaling cascades in cancer cells. In breast cancer cells (MCF-7), it can induce apoptosis by blocking the NF-κB/p65 pathway and disrupting the mitochondrial transmembrane potential. In colorectal cancer, the PPARγ/PTEN/Akt signaling pathway is a key mediator of its anticancer effects. Furthermore, in non-small cell lung cancer, HSYA has been observed to suppress the PI3K/AKT/mTOR and ERK/MAPK signaling pathways.
HSYB-Modulated Signaling Pathway
The anticancer activity of HSYB in breast cancer cells has been linked to the inhibition of the PI3K/Akt signaling pathway, which leads to the induction of apoptosis.
References
- 1. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A induces apoptosis in MCF-7 cells by blocking NFκB/p65 pathway and disrupting mitochondrial transmembrane potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of Hydroxysafflor Yellow A in Mitigating Oxidative Stress: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone compound extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent antioxidant properties. This guide provides a comprehensive comparison of HSYA's efficacy in attenuating oxidative stress against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
HSYA's Efficacy in Attenuating Oxidative Stress: A Data-Driven Comparison
HSYA has demonstrated significant efficacy in reducing markers of oxidative stress across various in vitro and in vivo models. Its performance, when compared to other known antioxidants, underscores its potential as a therapeutic agent.
In Vitro Antioxidant Activity
The following table summarizes the comparative effects of HSYA and other antioxidants on key markers of oxidative stress in cultured cells.
| Antioxidant Agent | Cell Type | Oxidative Stressor | HSYA Concentration | Comparator Concentration | % Reduction in ROS | % Increase in SOD Activity | % Increase in GSH-Px Activity | % Reduction in MDA Levels |
| HSYA | Hippocampal Neurons | OGD/R | 80 µM | - | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease |
| Nimodipine | Hippocampal Neurons | OGD/R | - | Not specified | Similar to HSYA at 80 µM | Not specified | Not specified | Similar to HSYA at 80 µM |
| HSYA | PC12 Cells | OGD-R | Not specified | - | Significant suppression | Not specified | Not specified | Not specified |
| HSYA | Nucleus Pulposus Cells | TBHP | 10 µM | - | Significant reduction | Significant increase | Significant increase | Not specified |
| N-Acetylcysteine (NAC) | SH-SY5Y Cells | Hydrogen Peroxide | - | 0.25-0.5 µM | Significant decrease | Not specified | Not specified | Not specified |
| Vitamin C | - | - | - | - | Potent antioxidant | - | - | - |
| Resveratrol | - | - | - | - | Potent antioxidant | - | - | - |
Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a common in vitro model for ischemia-reperfusion injury. TBHP is tert-Butyl hydroperoxide, an inducer of oxidative stress. Direct quantitative comparisons between HSYA and other antioxidants are limited in the currently available literature; the table reflects data from individual studies.
In Vivo Antioxidant Activity
Animal models provide further evidence of HSYA's protective effects against oxidative stress.
| Antioxidant Agent | Animal Model | Injury Model | HSYA Dosage | Comparator Dosage | % Reduction in MDA (in tissue) | % Increase in SOD (in tissue/serum) | % Increase in GSH-Px (in serum) |
| HSYA | Rat | MCAO/R | Dose-dependent | - | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| HSYA | Rat | Spinal Cord Injury | 8-14 mg/kg | - | Significant decrease | Significant increase | Not specified |
| HSYA | Rat | Traumatic Brain Injury | 10-30 mg/kg | - | Significant decrease | Significant increase | Not specified |
| Edaravone | Mouse | Sleep Deprivation | - | 40 mg/kg | Significant reduction | Significant increase | Significant increase |
Note: MCAO/R refers to Middle Cerebral Artery Occlusion/Reperfusion, a common in vivo model for stroke.
Key Signaling Pathways Modulated by HSYA
HSYA exerts its antioxidant effects through the modulation of several critical signaling pathways.
SIRT1 Signaling Pathway
HSYA has been shown to activate the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular resistance to oxidative stress.[1][2][3] Activation of SIRT1 by HSYA leads to the deacetylation of downstream targets like FOXO1 and PGC-1α, promoting the expression of antioxidant enzymes.[1][2]
HSYA activates the SIRT1 signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. HSYA promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including HO-1, leading to their upregulation.
HSYA promotes the Nrf2/HO-1 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is involved in cell survival and has been implicated in protection against oxidative stress. Evidence suggests that HSYA may activate this pathway, contributing to its neuroprotective and antioxidant effects.
HSYA activates the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Experimental Workflow for In Vitro Studies
References
A Head-to-Head Comparison of HSYA and Edaravone in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis. Neuroprotective agents that can mitigate this damage are of significant interest. This guide provides a comparative analysis of two such agents: Hydroxysafflor yellow A (HSYA), a natural compound derived from the safflower plant, and edaravone, a synthetic free radical scavenger. While direct head-to-head preclinical studies are limited, this document synthesizes available data from comparable stroke models to offer an objective comparison of their neuroprotective efficacy and underlying mechanisms.
Quantitative Data Summary
The following tables summarize the key efficacy data for HSYA and edaravone from preclinical studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, a widely used model of focal cerebral ischemia.
Table 1: Efficacy of Hydroxysafflor Yellow A (HSYA) in a Rat MCAO Model
| Efficacy Endpoint | HSYA Dose | Administration Route & Timing | Key Findings | Reference |
| Neurological Deficit Score | 5 mg/kg & 20 mg/kg | Intraperitoneal, post-MCAO | Dose-dependently improved neurological function. | [1] |
| 2, 4, 8 mg/kg | Intravenous, 15 min after occlusion | Significantly decreased neurological deficit scores. | [2] | |
| Infarct Volume | 5 mg/kg & 20 mg/kg | Intraperitoneal, post-MCAO | Significantly reduced infarct volume at both doses. | [1] |
| 2, 4, 8 mg/kg | Intravenous, 15 min after occlusion | Dose-dependently reduced infarct volume. | [2] | |
| 8 mg/kg | Intra-carotid artery, within 3h post-ischemia | Significantly reduced infarct volume. | [3] | |
| Cerebral Edema | 8 mg/kg | Intra-carotid artery, within 3h post-ischemia | Attenuated cerebral edema. | |
| Oxidative Stress Markers | 2, 4, 8 mg/kg | Intravenous, post-MCAO | Attenuated the elevation of malondialdehyde (MDA) content. | |
| Inflammatory Markers | 2, 4, 8 mg/kg | Intravenous, 15 min after occlusion | Inhibited the activation of iNOS and NF-κB. |
Table 2: Efficacy of Edaravone in a Rat MCAO Model
| Efficacy Endpoint | Edaravone Dose | Administration Route & Timing | Key Findings | Reference |
| Neurological Deficit Score | 30 mg/kg | Intravenous, 5h post-MCAO, twice daily for 7 days | Significantly improved neurological scores. | |
| 10, 20, 30 mg/kg | Oral, 5h post-MCAO, twice daily for 7 days | Dose-dependently improved behavioral data. | ||
| Infarct Volume | 3 mg/kg | Intravenous, at 0 and 90 min after MCAO | Significantly reduced infarct volume. | |
| 3 mg/kg & 6 mg/kg | Intravenous, post-MCAO | Dose-dependently reduced infarct area. | ||
| 10, 20, 30 mg/kg | Oral, 5h post-MCAO, twice daily for 7 days | Significantly reduced cerebral infarction area in a dose-dependent manner. | ||
| Cerebral Edema | 3 mg/kg | Intravenous, at 0 and 90 min after MCAO | Reduced brain swelling. | |
| Oxidative Stress Markers | Not specified | Not specified | Decreased Fe2+, MDA, and LPO content; increased GSH content. | |
| Inflammatory Markers | 3 mg/kg | Intravenous, at 0 and 90 min after MCAO | Reduced plasma levels of IL-1β and MMP-9. | |
| Not specified | Not specified | Lowered levels of IL-6, IL-1β, TNF-α, and MPO. |
Experimental Protocols
HSYA in Rat MCAO Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Focal cerebral ischemia is induced by transient middle cerebral artery occlusion (MCAO) for a period of 2 hours, followed by reperfusion.
-
Drug Administration: HSYA is administered either intravenously or intraperitoneally. In some studies, intra-carotid artery injection has been used. Dosing and timing of administration vary across studies, but it is generally given shortly after the ischemic event.
-
Neurological Function Assessment: Neurological deficits are commonly evaluated using a 5-point scale (0 = no deficit, 4 = severe deficit) at 24 hours post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours or 3 days post-MCAO), brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress (e.g., MDA) and inflammation (e.g., iNOS, NF-κB) using techniques such as Western blotting and ELISA.
Edaravone in Rat MCAO Model
-
Animal Model: Male Sprague-Dawley rats are commonly used. The MCAO model is induced to create focal cerebral ischemia, typically for 90 minutes to 2 hours, followed by reperfusion.
-
Drug Administration: Edaravone is often administered intravenously via the tail vein. Oral administration has also been investigated. Treatment protocols vary, with some studies administering the drug shortly after MCAO and others at later time points.
-
Neurological Function Assessment: Neurological function is assessed using scoring systems, such as the modified Neurological Severity Score (mNSS).
-
Infarct Volume Measurement: Infarct volume is determined using TTC staining of brain sections at 24 hours or later after MCAO.
-
Biochemical Analysis: Brain tissue and plasma are collected to analyze markers of oxidative stress (e.g., Fe2+, MDA, LPO, GSH) and inflammation (e.g., IL-1β, IL-6, TNF-α, MMP-9) through various assays including Western blot and cytokine arrays.
Signaling Pathways and Mechanisms of Action
HSYA: Multi-Target Neuroprotection
HSYA exerts its neuroprotective effects through multiple mechanisms, primarily targeting oxidative stress and inflammation. It has been shown to modulate several signaling pathways involved in cell survival and death.
Caption: HSYA's neuroprotective mechanism against ischemic injury.
Edaravone: A Potent Free Radical Scavenger
Edaravone's primary mechanism of action is its potent free radical scavenging activity. By neutralizing reactive oxygen species (ROS), it mitigates oxidative damage to neurons and other brain cells.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 3. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of HSYA in Halting TGF-β1/Smad3 Signaling: A Comparative Guide
For Immediate Release
Shanghai, China – November 25, 2025 – In the intricate world of cellular signaling, the transforming growth factor-β1 (TGF-β1) pathway plays a pivotal role in a myriad of physiological and pathological processes, including tissue repair, immune regulation, and fibrosis. The dysregulation of this pathway, particularly through the Smad3 signaling cascade, is a hallmark of various fibrotic diseases. Researchers have been diligently seeking potent and specific inhibitors to modulate this pathway. This guide provides a comprehensive comparison of Hydroxysafflor yellow A (HSYA), a natural compound, with other known inhibitors of the TGF-β1/Smad3 signaling pathway, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Hydroxysafflor yellow A has emerged as a promising inhibitor of the TGF-β1/Smad3 pathway. Studies have demonstrated its ability to interfere with key events in this signaling cascade, ultimately mitigating fibrotic responses. This guide will delve into the quantitative comparison of HSYA's efficacy against established synthetic inhibitors such as SB431542, Galunisertib (LY2157299), and Nintedanib, offering a clear perspective on its potential as a therapeutic agent.
The TGF-β1/Smad3 Signaling Pathway
The canonical TGF-β1 signaling pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as α-smooth muscle actin (α-SMA) and collagen.
Quantitative Comparison of Inhibitors
The efficacy of HSYA and other inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the available IC50 values for HSYA and its comparators in the context of the TGF-β1/Smad3 pathway.
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| HSYA | TGF-β1 binding to TβRII | Not explicitly reported | MRC-5 | [1](--INVALID-LINK--) |
| SB431542 | Smad3 Phosphorylation (ALK5) | 94 nM | Cell-free assay | [1](--INVALID-LINK--) |
| Galunisertib | TGFβRI/ALK5 Kinase | 172 nM | Cell-free assay | [2](--INVALID-LINK--) |
| pSMAD | 176 nM | Mv1Lu cells | [2](--INVALID-LINK--) | |
| Nintedanib | PDGFRα/β | 59 nM / 65 nM | Cell-free assay | [3](--INVALID-LINK--) |
| VEGFR-1/-2/-3 | 13-34 nM | Cell-free assay | (--INVALID-LINK--) | |
| FGFR-1/-2/-3 | 37-108 nM | Cell-free assay | (--INVALID-LINK--) |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the inhibitory effects on the TGF-β1/Smad3 pathway.
Western Blotting for Phospho-Smad3 and Total Smad3
This protocol is essential for directly measuring the phosphorylation status of Smad3, a key activation step in the signaling pathway.
-
Cell Lysis:
-
After treatment with TGF-β1 and inhibitors, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize phospho-Smad3 to total Smad3.
-
Quantitative Real-Time PCR (qPCR) for α-SMA and Collagen I
This method quantifies the mRNA expression levels of key fibrotic genes regulated by the TGF-β1/Smad3 pathway.
-
RNA Extraction and cDNA Synthesis:
-
Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for α-SMA, Collagen I, and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of inhibitors on TGF-β1-induced cell migration, a key process in fibrosis and cancer metastasis.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add 600 µL of medium containing TGF-β1 (as a chemoattractant) to the lower chamber.
-
Add 100 µL of the cell suspension (containing inhibitors or vehicle) to the upper chamber of the Transwell insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a crystal violet solution.
-
-
Quantification:
-
Elute the stain and measure the absorbance using a plate reader, or
-
Count the number of migrated cells in several random fields under a microscope.
-
Conclusion
Hydroxysafflor yellow A demonstrates significant inhibitory effects on the TGF-β1/Smad3 signaling pathway, positioning it as a compelling candidate for further investigation in the treatment of fibrotic diseases. While direct IC50 comparisons with highly potent synthetic inhibitors like SB431542 and Galunisertib require further elucidation, the existing evidence strongly supports HSYA's ability to attenuate key fibrotic markers and cellular processes. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of HSYA and other novel inhibitors of this critical signaling pathway. The continued investigation into the mechanisms and efficacy of such compounds is paramount in the quest for effective anti-fibrotic therapies.
References
- 1. stemcell.com [stemcell.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing lung function decline in patients with idiopathic pulmonary fibrosis: potential of nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape: A Comparative Guide to HSYA-Treated and Control Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of Hydroxysafflor Yellow A (HSYA) on various cell types. HSYA, a primary active component of the safflower plant, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-oxidant, and anti-tumor properties. Understanding its impact on global gene expression is crucial for elucidating its mechanisms of action and advancing its clinical applications. This guide synthesizes findings from multiple transcriptomic studies, presenting key differentially expressed genes, affected signaling pathways, and detailed experimental protocols to support further research and development.
Executive Summary of Transcriptomic Changes
Hydroxysafflor Yellow A (HSYA) elicits significant and diverse changes in the transcriptomes of treated cells compared to their untreated counterparts. Across different cell types and experimental conditions, HSYA consistently modulates genes involved in critical cellular processes. The following tables summarize the key differentially expressed genes (DEGs) identified in various studies, highlighting the regulatory impact of HSYA.
Differentially Expressed Genes in HSYA-Treated Human Umbilical Cord Mesenchymal Stem Cells (hUC-MSCs)
In a study investigating the effects of HSYA on senescent hUC-MSCs, transcriptomic analysis revealed a substantial number of DEGs, indicating a profound impact on gene regulation related to senescence and cellular health.
| Gene | Regulation | Fold Change (HSYA vs. Control) | Function |
| COL1A1 | Down | -2.5 | Extracellular matrix (ECM) structural constituent |
| COL3A1 | Down | -2.2 | ECM structural constituent |
| FN1 | Down | -2.1 | Cell adhesion, ECM organization |
| MMP2 | Down | -1.8 | Matrix metallopeptidase, ECM remodeling |
| TIMP1 | Up | 1.9 | Inhibitor of metallopeptidases |
| SOD2 | Up | 1.7 | Antioxidant enzyme |
| CAT | Up | 1.5 | Antioxidant enzyme |
Differentially Expressed Genes in HSYA-Treated Liver Tissue (Aging Model)
A transcriptomic study on a mouse model of liver aging demonstrated HSYA's ability to modulate gene expression associated with age-related decline, particularly in pathways related to calcium signaling and nitric oxide synthesis.[1]
| Gene | Regulation | Fold Change (HSYA vs. Control) | Function |
| HSP90AA1 | Down | -1.9 | Chaperone protein, protein folding |
| ATP2A1 | Down | -1.7 | Calcium pump, calcium signaling |
| NOS1 | Down | -1.6 | Nitric oxide synthase, signaling |
| CRAT | Up | 1.5 | Carnitine O-acetyltransferase, metabolism |
Differentially Expressed Genes in HSYA-Treated Acute Liver Injury Model
In a rat model of acute liver injury, HSYA treatment led to the differential expression of genes primarily involved in inflammation and immune responses, highlighting its hepatoprotective effects.
| Gene | Regulation | Fold Change (HSYA vs. Control) | Function |
| Icam1 | Down | -2.8 | Cell adhesion molecule, inflammation |
| Bcl2a1 | Down | -2.4 | Apoptosis regulator |
| Ptgs2 | Down | -2.1 | Prostaglandin-endoperoxide synthase 2 (COX-2), inflammation |
| Tymp | Up | 1.8 | Angiogenesis and apoptosis regulation |
| Fabp7 | Up | 1.6 | Fatty acid binding protein |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the major pathways affected by HSYA treatment.
Extracellular Matrix (ECM)-Receptor Interaction Pathway
HSYA has been shown to significantly influence the expression of genes involved in the ECM-receptor interaction pathway. This pathway is crucial for cell adhesion, migration, and tissue homeostasis. The diagram below illustrates the key components of this pathway and highlights the points of intervention by HSYA.
References
Validating the Therapeutic Targets of Hydroxysafflor yellow A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxysafflor yellow A (HSYA) with alternative therapies, supported by experimental data, to validate its therapeutic targets. HSYA, a primary active component of the safflower plant (Carthamus tinctorius), has demonstrated significant potential in preclinical studies for the treatment of various diseases, notably cancer and inflammatory conditions. This document aims to equip researchers with the necessary information to evaluate HSYA's performance and to design further translational studies.
Quantitative Comparison of HSYA and Alternatives
The following tables summarize the in vitro efficacy of HSYA in comparison to established therapeutic agents. The data is presented to highlight the potency of HSYA in relevant disease models.
Table 1: Comparative Efficacy of HSYA and Sorafenib in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Hydroxysafflor yellow A | HepG2 | CCK-8 | ~80-160 | [1] |
| Huh7 | CCK-8 | ~80-160 | [1] | |
| HCT116 | CCK-8 | ~50-100 | [2] | |
| Sorafenib | HepG2 | MTT | ~6 | [3] |
| Huh7 | MTT | ~6 | [3] | |
| HLF | MTT | ~2 | ||
| HLE | MTT | ~2 | ||
| Huh 7.5 | MTT | ~10 |
Table 2: Anti-inflammatory Activity of HSYA
| Cell Line | Inflammatory Stimulus | Measured Parameter | Effective Concentration of HSYA | Effect | Reference |
| MRC-5 | TNF-α | IL-1β, IL-6, TGF-β1 mRNA & protein | 15-45 µM | Significant reduction | |
| A549, H1299 | LPS | Inflammatory cytokines (TNF-α, IL-6, IL-1β) | Not specified | Inhibition of production | |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reoxygenation | Neuroinflammation | Not specified | Reduced neuroinflammation |
Key Signaling Pathways Targeted by HSYA
HSYA exerts its therapeutic effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. HSYA has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. HSYA has been found to block this pathway, contributing to its anti-cancer effects.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central mediator of inflammation. HSYA has been shown to suppress the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of HSYA's therapeutic targets.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of HSYA on the viability of cancer cells.
Workflow Diagram
Materials:
-
Cancer cell lines (e.g., HepG2, Huh-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hydroxysafflor yellow A (HSYA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of HSYA (e.g., 0, 25, 50, 100, 200 µM) for 24 or 48 hours.
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.
-
If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in the signaling pathways affected by HSYA.
Materials:
-
Cells treated with HSYA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse HSYA-treated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-SIRT1 (1:200), anti-FOXO1 (1:4000), anti-Bax (1:1000), anti-Bcl-2 (1:500), anti-GAPDH (1:10000).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of target genes regulated by HSYA.
Materials:
-
Cells treated with HSYA
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (see Table 3)
-
Real-time PCR system
Procedure:
-
Extract total RNA from HSYA-treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
The reaction conditions are typically: 95°C for 10-15 min, followed by 40 cycles of 95°C for 10-15 s and 60°C for 30-60 s.
-
Analyze the relative gene expression using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Table 3: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Tymp | CCCTGGAAGTGGAAGAAGCGTTG | CTGGTCTTGGTTTCTGTCCTGTC | |
| Fabp7 | TGTGATTCGGTTGGATGGAGACAAG | CATAACAGCGGAACAGCAACGACATC | |
| IL-1β | ATAAGCCCACTCTACACCT | Sequence not provided | |
| GAPDH | CACTGTCCACCCCTCAGAGC | GCCACTTGTCGGCGATAAGG |
References
Safety Operating Guide
Safe Handling and Disposal of Hydroxysafflor yellow A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxysafflor yellow A, including detailed operational and disposal plans to foster a secure research environment.
Hydroxysafflor yellow A is a chalcone compound that is designated as a combustible solid.[1] It is crucial to handle this substance with care, adhering to the safety protocols outlined below to minimize risk and ensure safe laboratory practices.
Hazard Identification and Classification
Hydroxysafflor yellow A is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation mark)[2]
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The GHS07 pictogram indicates that the substance may cause less severe hazards such as irritation to the skin and eyes, skin sensitization, or may be harmful if swallowed.
Personal Protective Equipment (PPE)
Based on the hazard classification, the following personal protective equipment is mandatory when handling Hydroxysafflor yellow A to prevent exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and eye contact, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron are necessary to prevent skin contact and potential allergic reactions. Full-body protective suits may be considered for extensive handling. |
| Hand Protection | Unlined, chemical-resistant gloves are recommended. The thickness of the glove is proportional to the level of protection. |
| Respiratory Protection | While not specified as a primary hazard, if the solid material is handled in a way that generates dust, a respirator may be necessary to prevent inhalation. Work in a well-ventilated area is advised. |
Operational Plan for Handling Hydroxysafflor yellow A
A systematic approach to handling Hydroxysafflor yellow A is essential to maintain a safe laboratory environment. The following step-by-step operational plan should be followed.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Before handling, allow the product to equilibrate to room temperature for at least one hour.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust when handling the solid form.
-
After handling, wash hands thoroughly with soap and water.
3. Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage temperatures are between 2-8°C or at -20°C.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be implemented.
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Ventilate: If safe to do so, increase ventilation in the area of the spill.
-
Containment: For liquid spills (if dissolved), create a dike around the spill using absorbent materials. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Absorption and Neutralization:
-
For liquid spills, use an inert absorbent material.
-
For solid spills, carefully place the material into a designated waste container.
-
-
Cleanup and Decontamination:
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.
-
Clean the spill area with a mild detergent and water.
-
-
Reporting: Report the spill to the laboratory supervisor.
Disposal:
-
Dispose of Hydroxysafflor yellow A and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
The waste should be placed in a clearly labeled, sealed container.
-
Contact your institution's environmental health and safety department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
